BM-962
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C53H58ClF3N6O7S3 |
|---|---|
Molecular Weight |
1079.7 g/mol |
IUPAC Name |
5-(4-chlorophenyl)-4-[3-[4-[4-[[4-[[(2R)-4-(4-hydroxypiperidin-1-yl)-1-phenylsulfanylbutan-2-yl]amino]-3-(trifluoromethylsulfonyl)phenyl]sulfonylamino]phenyl]piperazin-1-yl]phenyl]-2-methyl-1-propan-2-ylpyrrole-3-carboxylic acid |
InChI |
InChI=1S/C53H58ClF3N6O7S3/c1-35(2)63-36(3)49(52(65)66)50(51(63)37-12-14-39(54)15-13-37)38-8-7-9-43(32-38)62-30-28-61(29-31-62)42-18-16-40(17-19-42)59-73(69,70)46-20-21-47(48(33-46)72(67,68)53(55,56)57)58-41(34-71-45-10-5-4-6-11-45)22-25-60-26-23-44(64)24-27-60/h4-21,32-33,35,41,44,58-59,64H,22-31,34H2,1-3H3,(H,65,66)/t41-/m1/s1 |
InChI Key |
PNAMBQGMTWMVBZ-VQJSHJPSSA-N |
Origin of Product |
United States |
Foundational & Exploratory
Rotigotine: A Comprehensive Technical Guide to its Dopamine Receptor Binding Affinity and Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rotigotine (B252) is a non-ergolinic dopamine (B1211576) agonist primarily utilized in the management of Parkinson's disease and Restless Legs Syndrome.[1] Its therapeutic efficacy is intrinsically linked to its unique binding profile and functional activity at various dopamine receptor subtypes, as well as other neurotransmitter systems. This technical guide provides an in-depth analysis of rotigotine's receptor binding affinities, the experimental methodologies used to determine these affinities, and the downstream signaling cascades initiated upon receptor activation.
Receptor Binding Affinity Profile of Rotigotine
The binding affinity of a ligand for its receptor is a critical determinant of its potency and potential pharmacological effects. This is typically quantified by the inhibition constant (Ki), which represents the concentration of the competing ligand that will bind to half of the receptors at equilibrium in the absence of the radioligand. A lower Ki value denotes a higher binding affinity.
Rotigotine exhibits a broad-spectrum affinity for all five dopamine receptor subtypes (D1-D5), with a notable preference for the D3 receptor.[1][2][3] Furthermore, it demonstrates significant affinity for the serotonin (B10506) 5-HT1A receptor and the α2B-adrenergic receptor.[1][2] The comprehensive binding profile of rotigotine, as determined by in vitro radioligand binding assays, is summarized in the tables below.
Table 1: Rotigotine Binding Affinities (Ki) for Human Dopamine Receptors
| Receptor Subtype | Ki (nM) |
| Dopamine D1 | 83 |
| Dopamine D2 | 13.5 |
| Dopamine D3 | 0.71 |
| Dopamine D4.2 | 3.9 |
| Dopamine D4.4 | 15 |
| Dopamine D4.7 | 5.9 |
| Dopamine D5 | 5.4 |
Data compiled from Scheller et al., 2009.[1][2][4]
Table 2: Rotigotine Binding Affinities (Ki) for Other Receptors
| Receptor | Ki (nM) |
| Serotonin 5-HT1A | 30 |
| Adrenergic α2B | 27 |
Data compiled from Scheller et al., 2009.[1][2][4]
Functionally, rotigotine acts as a full agonist at dopamine D1, D2, and D3 receptors.[3] It also exhibits partial agonist activity at the 5-HT1A receptor and functions as an antagonist at α2B-adrenergic receptors.[1][2]
Experimental Protocols: Radioligand Binding Assays
The determination of rotigotine's binding affinities was achieved through competitive radioligand binding assays. These assays are a gold standard for quantifying the interaction between a ligand and a receptor.[5] The general workflow for these experiments is outlined below, followed by specific details for each receptor family.
General workflow for a competitive radioligand binding assay.
General Methodology
Membrane Preparation:
-
Cell Culture: Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably transfected to express the human receptor of interest are cultured to a sufficient density.
-
Homogenization: Cells are harvested and homogenized in a cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 5 mM EDTA) using a tissue homogenizer.[6]
-
Centrifugation: The homogenate is centrifuged at low speed to remove nuclei and large debris. The supernatant is then subjected to high-speed centrifugation (e.g., 20,000 x g) to pellet the cell membranes.[6]
-
Washing and Storage: The membrane pellet is washed and resuspended in a suitable buffer, often containing a cryoprotectant like sucrose, and stored in aliquots at -80°C until use.[6]
Competition Binding Assay:
-
Incubation: In a 96-well plate, a fixed amount of membrane preparation is incubated with a specific radioligand at a concentration typically near its Kd value, and a range of concentrations of the unlabeled competitor (rotigotine).
-
Equilibrium: The incubation is carried out at a specific temperature (e.g., 25°C, 30°C, or 37°C) for a duration sufficient to reach binding equilibrium (e.g., 60-120 minutes).[6][7][8]
-
Separation: The reaction is terminated by rapid vacuum filtration through glass fiber filters (e.g., GF/C), which trap the membranes with bound radioligand while allowing the unbound radioligand to pass through.
-
Washing: The filters are washed multiple times with ice-cold buffer to remove any non-specifically bound radioligand.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The data are plotted as the percentage of specific binding versus the log concentration of the competitor. A non-linear regression analysis is used to determine the IC₅₀ value (the concentration of competitor that inhibits 50% of the specific radioligand binding). The Ki value is then calculated from the IC₅₀ using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[6]
Specific Assay Components
| Target Receptor | Radioligand | Non-Specific Binding Definition | Assay Buffer (Typical) | Incubation |
| Dopamine D1/D5 | [³H]-SCH23390 | 1 µM (+)-Butaclamol or 300 nM cis(Z)-flupenthixol | 50 mM Tris-HCl, pH 7.4, 1.5 mM CaCl₂, 5 mM MgCl₂, 5 mM EDTA, 5 mM KCl | 60 min @ 27°C |
| Dopamine D2/D3/D4 | [³H]-Spiperone | 10 µM Haloperidol or 2 µM (+)-Butaclamol | 50 mM Tris-HCl, pH 7.4, 120 mM NaCl, 5 mM KCl, 5 mM MgCl₂, 1 mM EDTA | 120 min @ 27°C |
| Serotonin 5-HT1A | [³H]-8-OH-DPAT | 10 µM Serotonin | 50 mM Tris-HCl, pH 7.4, 5 mM MgSO₄ | 120 min @ 37°C |
| Adrenergic α2B | [³H]-RX821002 | 100 µM Norepinephrine | 25 mM Glycylglycine buffer, pH 7.5 | 30 min @ Room Temp |
This table represents a synthesis of typical conditions from multiple sources.[7][8][9][10][11]
Dopamine Receptor Signaling Pathways
Dopamine receptors are G-protein coupled receptors (GPCRs) that are broadly classified into two families: D1-like (D1 and D5) and D2-like (D2, D3, and D4). Rotigotine's agonism at these receptors triggers distinct intracellular signaling cascades.
D1-like Receptor Signaling (Gs/olf-coupled)
Activation of D1 and D5 receptors by an agonist like rotigotine leads to the stimulation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP).
D1-like receptor signaling pathway.
D2-like Receptor Signaling (Gi/o-coupled)
In contrast, the activation of D2, D3, and D4 receptors by rotigotine results in the inhibition of adenylyl cyclase, leading to a decrease in intracellular cAMP levels.
D2-like receptor signaling pathway.
Conclusion
Rotigotine's distinct pharmacological profile is characterized by high-affinity binding to a wide range of dopamine receptors, with a particular potency at the D3 subtype. Its activity extends to serotonergic and adrenergic systems, contributing to its overall clinical effects. The agonistic action at both D1-like and D2-like receptor families allows for a broad modulation of dopaminergic signaling. A thorough understanding of its binding affinities and the resultant signaling pathways, as detailed in this guide, is fundamental for researchers and clinicians working to optimize its therapeutic applications and to develop novel compounds with tailored receptor interaction profiles.
References
- 1. The in vitro receptor profile of rotigotine: a new agent for the treatment of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [3H]-Spiperone Competition Binding to Dopamine D2, D3 and D4 Receptors [bio-protocol.org]
- 3. Rotigotine is a potent agonist at dopamine D1 receptors as well as at dopamine D2 and D3 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. [3H]7-OH-DPAT is capable of labeling dopamine D2 as well as D3 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. giffordbioscience.com [giffordbioscience.com]
- 7. Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Pharmacology of binding of 3H-SCH-23390 to D-1 dopaminergic receptor sites in rat striatal tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Characterization of [3H]RX821002 binding to alpha-2 adrenergic receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Item - Summary of radioligand receptor binding assay components and reactions according to each receptor. - figshare - Figshare [figshare.com]
The Discovery and Development of SPM-962 (Rotigotine): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
SPM-962, now known as Rotigotine, is a non-ergoline dopamine (B1211576) agonist approved for the treatment of Parkinson's disease (PD) and Restless Legs Syndrome (RLS). Its development marked a significant advancement in dopaminergic therapy, primarily due to its unique transdermal delivery system, which ensures continuous drug delivery over a 24-hour period. This technical guide provides an in-depth overview of the discovery, development, mechanism of action, and clinical evaluation of Rotigotine. It includes a compilation of key quantitative data, detailed experimental methodologies, and visualizations of critical pathways and processes to serve as a comprehensive resource for the scientific community.
Discovery and Rationale
Rotigotine was discovered by Discovery Therapeutics, which later became Aderis Pharmaceuticals. The core rationale behind its development was to create a dopamine agonist with a continuous delivery profile to mimic the natural, tonic stimulation of dopamine receptors in the brain. This approach was hypothesized to reduce the motor complications associated with the pulsatile stimulation of oral dopamine agonists. Rotigotine's physicochemical properties, particularly its high lipophilicity, made it an ideal candidate for a transdermal delivery system. In 1998, Schwarz Pharma AG acquired the worldwide development and commercialization rights to Rotigotine.
Mechanism of Action
Rotigotine is a potent agonist at multiple dopamine receptor subtypes. Its therapeutic effects in Parkinson's disease are thought to be primarily mediated through its activity at D2-like receptors (D2, D3, and D4) in the caudate-putamen. Agonist binding to these G protein-coupled receptors (GPCRs) leads to the inhibition of adenylyl cyclase, which in turn decreases intracellular cyclic AMP (cAMP) levels. This signaling cascade ultimately modulates neuronal excitability in the basal ganglia motor loop, compensating for the depleted dopamine levels in Parkinson's disease. While its highest affinity is for the D3 receptor, it also demonstrates significant activity at D1 and D5 receptors, as well as at α2B-adrenergic and 5-HT1A receptors, which may contribute to its overall clinical profile.[1][2]
Signaling Pathway
The following diagram illustrates the primary signaling pathway of Rotigotine at D2-like dopamine receptors.
Preclinical Pharmacology
Receptor Binding Affinity
The binding affinity of Rotigotine for various neurotransmitter receptors was determined using radioligand binding assays. The inhibition constant (Ki) values demonstrate its high affinity for dopamine receptors, particularly the D3 subtype.
| Receptor Subtype | Ki (nM) |
| Dopamine D3 | 0.71 |
| Dopamine D2 | 13.5 |
| Dopamine D1 | 83 |
| Dopamine D4.2 | 3.9 |
| Dopamine D4.4 | 15 |
| Dopamine D4.7 | 5.9 |
| Dopamine D5 | 5.4 |
| α2B-Adrenergic | 27 |
| 5-HT1A | 30 |
| Data sourced from PubChem CID 59227.[1] |
Pharmacokinetics
| Parameter | Value |
| Volume of Distribution | ~84 L/kg |
| Plasma Protein Binding | ~92% |
| Metabolism | Extensive, primarily via N-dealkylation and direct and indirect conjugation. |
| Excretion | ~71% in urine, ~23% in feces. |
| Data sourced from various pharmacokinetic studies. |
Chemical Synthesis
The synthesis of Rotigotine (the (S)-enantiomer) is a multi-step process. A general workflow is outlined below.
References
The Pharmacokinetics of Transdermal Rotigotine: A Technical Guide for Preclinical Research
An In-Depth Review for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the pharmacokinetics of transdermal rotigotine (B252) in key animal models. Rotigotine, a non-ergoline dopamine (B1211576) agonist, is formulated as a transdermal patch for continuous delivery, offering a stable therapeutic window for conditions such as Parkinson's disease and restless legs syndrome.[1][2] Understanding its pharmacokinetic profile in preclinical species is paramount for the successful clinical development and optimization of transdermal delivery systems. This document summarizes quantitative pharmacokinetic data, details experimental methodologies, and visualizes relevant pathways and workflows to support researchers in this field.
Mechanism of Action: Dopamine Receptor Agonism
Rotigotine's therapeutic effects are primarily mediated through its agonistic activity at dopamine receptors in the brain.[1] It exhibits a high affinity for D2, D3, and D1 dopamine receptors, mimicking the action of endogenous dopamine.[1][3][4] In neurodegenerative conditions like Parkinson's disease, where dopaminergic neurons in the substantia nigra are progressively lost, rotigotine compensates for the dopamine deficiency, thereby alleviating motor symptoms.[1] The continuous stimulation of these receptors via transdermal delivery is thought to more closely mimic physiological dopamine levels, potentially reducing the motor fluctuations associated with pulsatile oral therapies.[1]
Below is a simplified representation of Rotigotine's interaction with post-synaptic dopamine receptors.
Pharmacokinetic Profiles in Animal Models
The selection of an appropriate animal model is critical in the preclinical evaluation of transdermal drug delivery systems. The following sections present available pharmacokinetic data for transdermal rotigotine in various species.
Rodents: The Rat Model
Rats are a commonly used model for initial pharmacokinetic screening of transdermal formulations. A study in male Wistar rats evaluated a novel micro-reservoir transdermal system against a reference formulation.
Table 1: Pharmacokinetic Parameters of Transdermal Rotigotine in Male Wistar Rats
| Formulation | Cmax (ng/mL) | Tmax (h) | AUC (0-24h) (ng·h/mL) | t1/2 (h) | Relative Bioavailability (%) |
| Test Formulation | 25.37 ± 1.25 | 8.0 ± 0.0 | 314.73 ± 8.26 | 10.51 ± 0.68 | 167.9 |
| Reference Formulation | 18.25 ± 0.98 | 6.0 ± 0.0 | 187.45 ± 5.25 | 8.25 ± 0.52 | 100 |
Data presented as mean ± standard deviation.[5]
The test formulation, a micro-reservoir system, demonstrated a 1.679-fold increase in bioavailability compared to the reference formulation containing crystalline rotigotine.[5]
Non-Human Primates
Non-human primates, such as cynomolgus and rhesus monkeys, are often used in later-stage preclinical development due to their physiological similarity to humans. While specific tabular data from single studies is limited in the public domain, it is established that subcutaneous administration of rotigotine in cynomolgus monkeys did not significantly affect cytochrome P450 enzyme activity, suggesting a low potential for drug-drug interactions.[4] Efficacy studies in MPTP-lesioned common marmosets have also demonstrated the therapeutic potential of continuous rotigotine delivery.[4]
Other Animal Models
-
In Vitro Skin Permeation: Studies on isolated skin from mice, rats, nude mice, and pigs have been conducted to assess the penetration characteristics of rotigotine from transdermal patches. These in vitro models are valuable for formulation screening and understanding the influence of skin morphology on drug permeation.
Experimental Protocols
Detailed and standardized experimental protocols are essential for generating reliable and reproducible pharmacokinetic data.
General In-Vivo Study Workflow
The following diagram illustrates a typical workflow for a preclinical pharmacokinetic study of a transdermal rotigotine patch.
Detailed Methodology for a Study in Wistar Rats[5]
-
Animal Model: Male Wistar rats weighing 250–350 g.
-
Ethical Approval: All experimental procedures were reviewed and approved by the Institutional Animal Ethical Committee.
-
Dose Calculation and Administration: The human dose was converted to a rat-equivalent dose based on body weight, and a 3X dose was applied as a patch. The patch was sized accordingly and applied to the depilated skin of the rat.
-
Blood Sampling: Blood samples (approximately 0.5 mL) were collected via the retro-orbital venous plexus at 0, 1, 2, 4, 6, 8, 10, 12, 16, 20, and 24 hours after patch application.
-
Sample Processing: Blood samples were collected in Eppendorf tubes and centrifuged at 3000 rpm for 30 minutes to separate the serum. The serum was then transferred to new tubes and stored at -20°C until analysis.
-
Serum Sample Extraction and Analysis (HPLC):
-
To 0.3 mL of serum, 0.2 mL of water containing 5% DMSO was added.
-
2.5 mL of an extraction solvent (2-propanol: tert-butyl methyl ether: Methane sulfonic acid in an 80:20:0.1 ratio) was added.
-
After thorough mixing, 7 mL of 0.1% (v/v) Methanesulfonic acid was added, and the mixture was mixed for 2 minutes.
-
The sample was centrifuged at 4500 rpm for 15 minutes.
-
The supernatant was collected and analyzed by HPLC.
-
-
HPLC Conditions:
-
Mobile Phase: Acetonitrile: 1mM ammonium (B1175870) acetate (B1210297) (75:25, v/v)
-
Injection Volume: 125 µL
-
Flow Rate: 2 mL/minute
-
-
Pharmacokinetic Analysis: The plasma concentration-time data was used to calculate pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life using appropriate software (e.g., PK Solver®).
Bioanalytical Methods: LC-MS/MS
For highly sensitive and specific quantification of rotigotine in plasma, Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is the method of choice.
Table 2: Representative LC-MS/MS Method Parameters for Rotigotine Quantification
| Parameter | Description |
| Instrumentation | Liquid chromatograph coupled with a tandem mass spectrometer |
| Ionization Mode | Positive Electrospray Ionization (ESI) |
| Detection Mode | Selected Reaction Monitoring (SRM) |
| Lower Limit of Quantification (LLOQ) | As low as 0.01 ng/mL for unconjugated rotigotine |
| Internal Standard | Fentanyl citrate (B86180) or N-despropyl-propafenone oxalate |
| Calibration Range | Typically 0.01–2.0 ng/mL for unconjugated rotigotine |
| Sample Preparation | Protein precipitation or liquid-liquid extraction |
This table provides a general overview; specific parameters may vary between laboratories and studies.
The following diagram illustrates the key steps in a typical LC-MS/MS bioanalytical workflow.
References
- 1. An Update on Pharmacological, Pharmacokinetic Properties and Drug–Drug Interactions of Rotigotine Transdermal System in Parkinson’s Disease and Restless Legs Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rotigotine transdermal system: a short review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics, Safety and Tolerability of Rotigotine Transdermal Patch in Healthy Japanese and Caucasian Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Pharmacokinetics, safety and tolerability of rotigotine transdermal patch in healthy Japanese and Caucasian subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Rotigotine (SPM-962)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rotigotine (B252), also known by its developmental code SPM-962, is a non-ergoline dopamine (B1211576) agonist.[1][2] It is primarily used in the treatment of Parkinson's disease (PD) and Restless Legs Syndrome (RLS).[1][2] This technical guide provides a comprehensive overview of the molecular structure, chemical properties, and relevant experimental data for Rotigotine.
Molecular Structure
The chemical structure of Rotigotine is (6S)-6-[propyl(2-(2-thienyl)ethyl)amino]-5,6,7,8-tetrahydronaphthalen-1-ol.[3] It is a member of the tetralins chemical class.[1]
Chemical Formula: C₁₉H₂₅NOS[3][4]
Molecular Weight: 315.47 g/mol [4]
Chemical and Physical Properties
Rotigotine is a white to off-white powder.[1] It is a lipophilic compound and is poorly soluble in water at neutral pH.[1] It is also sensitive to oxidation and is non-hygroscopic.[1]
Quantitative Chemical Data
| Property | Value | Source |
| Molecular Weight | 315.47 g/mol | [4] |
| Molecular Formula | C₁₉H₂₅NOS | [4] |
| LogP | 4.7 | [1] |
| pKa | Not Available | |
| Solubility | Poorly soluble in water at neutral pH | [1] |
| Melting Point | Not Available | |
| Optical Rotation | -55.79 deg at 25 °C (c = 0.99 in methanol) for Rotigotine hydrochloride | [1] |
Pharmacokinetic Properties
| Property | Value | Source |
| Bioavailability | ~37% (transdermal) | [5] |
| Protein Binding | 92% (in vitro), 89.5% (in vivo) | [2] |
| Volume of Distribution (Vd/F) | ~84 L/kg | [2] |
| Metabolism | Hepatic (CYP-mediated), conjugation, and N-dealkylation | [2] |
| Half-life | 5-7 hours | [6] |
| Excretion | ~71% urine, ~11% feces | [6] |
Experimental Protocols
Synthesis of Rotigotine
A common synthesis approach for Rotigotine involves the reductive amination of 5-methoxy-2-tetralone. A practical two-step synthesis has been described starting from 5-methoxy-2-tetralone.[7] An alternative patented process describes the reductive amination of an amine of formula 6 with a 2-thienylacetic acid-sodium boron hydride complex, using hydrobromide 5 as an intermediate.[8]
A chemoenzymatic total synthesis has also been reported, which utilizes an IRED-catalyzed reductive amination as a key step to achieve high enantioselectivity.[9]
General Synthetic Scheme Outline:
Caption: General synthetic workflow for Rotigotine.
Mechanism of Action and Signaling Pathways
Rotigotine is a dopamine agonist with a high affinity for D2, D3, and D1 dopamine receptors.[10] Its therapeutic effects in Parkinson's disease are attributed to the stimulation of these receptors in the brain, which helps to alleviate the motor symptoms caused by dopamine deficiency.[10] Rotigotine also exhibits partial agonist activity at the 5-HT1A receptor and antagonist activity at the α2B-adrenergic receptor.[4]
The primary signaling pathway involves the activation of dopamine receptors, which are G protein-coupled receptors. Activation of D2-like receptors (D2, D3, D4) typically leads to the inhibition of adenylyl cyclase, a decrease in intracellular cAMP levels, and modulation of ion channel activity. Conversely, activation of D1-like receptors (D1, D5) stimulates adenylyl cyclase, leading to an increase in cAMP.
Dopamine Receptor Binding Affinity
| Receptor Subtype | Ki (nM) | Source |
| Dopamine D1 | 83 | [4] |
| Dopamine D2 | 4-15 | [4] |
| Dopamine D3 | 0.71 | [4] |
| Dopamine D4 | 4-15 | [4] |
| Dopamine D5 | 4-15 | [4] |
In Vitro Receptor Activity (pEC₅₀)
| Receptor Subtype | pEC₅₀ | Source |
| D₁ | 9.6 | [3][6] |
| D₂ | 10.4 | [3][6] |
| D₃ | 8.2 | [3][6] |
| D₄ | 7.7 | [3][6] |
| D₅ | 7.7 | [3][6] |
Signaling Pathway Diagram
Caption: Simplified Rotigotine signaling pathway.
Experimental Workflows
A typical in vitro experimental workflow to assess the activity of Rotigotine would involve receptor binding assays and functional assays using cell lines expressing specific dopamine receptor subtypes.
In Vitro Assay Workflow
Caption: In vitro experimental workflow for Rotigotine.
References
- 1. Rotigotine | C19H25NOS | CID 59227 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. caymanchem.com [caymanchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. An Update on Pharmacological, Pharmacokinetic Properties and Drug–Drug Interactions of Rotigotine Transdermal System in Parkinson’s Disease and Restless Legs Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ROTIGOTINE | 99755-59-6 [chemicalbook.com]
- 7. researchgate.net [researchgate.net]
- 8. US20110230541A1 - Process for the preparation of rotigotine - Google Patents [patents.google.com]
- 9. Chemoenzymatic total synthesis of rotigotine via IRED-catalyzed reductive amination - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. What is the mechanism of Rotigotine? [synapse.patsnap.com]
For Researchers, Scientists, and Drug Development Professionals
An In-Depth Technical Guide to In-Vitro Studies of Rotigotine (B252) on Dopaminergic Cells
This technical guide provides a comprehensive overview of the in-vitro pharmacology of Rotigotine, a non-ergoline dopamine (B1211576) agonist, with a specific focus on its interactions with dopaminergic cells. The document synthesizes key findings on its receptor binding affinity, functional agonism, and neuroprotective mechanisms, presenting quantitative data, detailed experimental protocols, and visual representations of signaling pathways and workflows.
Rotigotine Receptor Binding Profile
Rotigotine exhibits a broad affinity profile across all dopamine receptor subtypes, with a notable preference for the D3 receptor.[1][2] Its binding characteristics have been extensively studied using radioligand binding assays.
Quantitative Binding Affinity Data
The binding affinities of Rotigotine for human dopamine receptors and other relevant receptors are summarized below. These values, primarily expressed as Ki (inhibition constant) or pKi (-log(Ki)), quantify the concentration of the drug required to occupy 50% of the receptors.
| Receptor Subtype | Binding Affinity (Ki in nM) | Binding Affinity (pKi) | Reference Radioligand(s) | Source |
| Dopamine D1 | 83 | 7.2 | [3H]SCH23390 | [1][3] |
| Dopamine D2 | 13.5 | 8.5 - 8.0 | [3H]raclopride | [1][3] |
| Dopamine D3 | 0.71 | 9.2 | [3H]spiperone | [1][3] |
| Dopamine D4.2 | 3.9 | 8.5 - 8.0 | [3H]spiperone | [1] |
| Dopamine D4.4 | 15 | - | [3H]spiperone | [1] |
| Dopamine D4.7 | 5.9 | - | [3H]spiperone | [1] |
| Dopamine D5 | 5.4 | 8.5 - 8.0 | [3H]SCH23390 | [1][3] |
| α2B-Adrenergic | 27 | - | - | [1][2] |
| Serotonin 5-HT1A | 30 | - | - | [1][2] |
Functional Activity at Dopamine Receptors
Functional assays reveal that Rotigotine acts as a full agonist at dopamine receptors.[1] Interestingly, while its binding affinity for the D1 receptor is lower compared to D2 and D3 receptors, its functional potency at the D1 receptor is comparable to that at D2 and D3 receptors.[3][4] This characteristic distinguishes Rotigotine from other non-ergoline dopamine agonists like pramipexole (B1678040) and ropinirole, which lack significant activity at D1 receptors.[3][4]
Quantitative Functional Potency Data
The functional potency of Rotigotine is typically measured by its pEC50 value, which is the negative logarithm of the molar concentration that produces 50% of the maximum possible response.
| Receptor Subtype | Functional Potency (pEC50) | Assay Type | Source |
| Dopamine D1 | 9.0 | Cellular Dielectric Spectroscopy (CDS) | [3] |
| Dopamine D2 | 9.4 - 8.6 | Cellular Dielectric Spectroscopy (CDS) | [3] |
| Dopamine D3 | 9.7 | Cellular Dielectric Spectroscopy (CDS) | [3] |
In reporter-gene assays, Rotigotine's potency was found to be 2,600 and 53 times higher than that of dopamine at the D3 and D2L receptors, respectively.[1][2]
Neuroprotective Effects of Rotigotine In Vitro
Beyond its receptor agonist activity, Rotigotine has demonstrated significant neuroprotective properties in various in-vitro models of Parkinson's disease, shielding dopaminergic neurons from neurotoxin-induced cell death.
Protection Against Neurotoxins
Studies have shown that Rotigotine can protect dopaminergic neurons from toxins that target mitochondrial complex I, such as MPP+ (1-methyl-4-phenylpyridinium) and rotenone.[5] It also protects against glutamate-induced excitotoxicity.[6]
| Neurotoxin | Cell Model | Rotigotine Concentration | Protective Effect | Source |
| MPP+ | Primary Mesencephalic Culture | 0.01 µM | Increased dopaminergic neuron survival by 10% (not statistically significant). | [5] |
| Rotenone | Primary Mesencephalic Culture | 0.01 µM | Significantly increased dopaminergic neuron survival by 20% compared to rotenone-treated cultures. | [5] |
| Glutamate (B1630785) | Primary Mesencephalic Culture | Pretreatment | Significantly increased survival of dopaminergic neurons and decreased superoxide (B77818) radical production. | [6] |
| 6-OHDA | Mesencephalic Neuron and Astrocyte Co-culture | 1 µM | Protected against damage to neurites and reduction of dopaminergic neurons. | [7] |
Signaling Pathways in Neuroprotection
Rotigotine-mediated neuroprotection involves the activation of specific intracellular signaling cascades.
-
PI3K/Akt Pathway: In the context of glutamate excitotoxicity, Rotigotine's protective effects are mediated through the Phosphoinositol 3-Kinase (PI3K)/Akt pathway.[6] Activation of this pathway leads to the phosphorylation and subsequent inactivation of the pro-apoptotic factor Glycogen Synthase Kinase-3-beta (GSK-3β).[6] The use of PI3K inhibitors abolishes the neuroprotective effect of Rotigotine.[6]
Caption: Rotigotine-induced neuroprotection via the PI3K/Akt pathway.
-
Astrocyte-Mediated Protection via 5-HT1A Receptors: Rotigotine also exerts neuroprotective effects indirectly by acting on astrocytes. It stimulates 5-HT1A receptors on astrocytes, leading to the increased expression and secretion of the antioxidant molecule metallothionein (B12644479) (MT-1,2).[8] Secreted MT-1,2 then protects dopaminergic neurons from oxidative stress, such as that induced by 6-hydroxydopamine (6-OHDA).[7][8] This effect is blocked by a 5-HT1A antagonist or an MT-1,2 specific antibody.[8]
Caption: Astrocyte-mediated neuroprotection by Rotigotine.
Experimental Protocols
This section details the methodologies for key in-vitro experiments used to characterize Rotigotine's effects on dopaminergic cells.
Radioligand Binding Assays
These assays are used to determine the binding affinity of Rotigotine to specific dopamine receptor subtypes.
-
Objective: To quantify the affinity (Ki) of Rotigotine for human recombinant dopamine receptors (D1, D2, D3, D4, D5).
-
Materials:
-
Cell membranes from CHO or HEK293 cells expressing the specific human dopamine receptor subtype.
-
Radioligands: [3H]rotigotine (agonist) or specific antagonist radioligands (e.g., [3H]SCH23390 for D1/D5, [3H]raclopride for D2, [3H]spiperone for D3/D4).[3]
-
Increasing concentrations of unlabeled Rotigotine.
-
96-well polypropylene (B1209903) tubes, filtration apparatus, and scintillation counter.
-
-
Procedure:
-
Incubation: Cell membranes are incubated in assay buffer with a fixed concentration of the radioligand and varying concentrations of unlabeled Rotigotine.
-
Equilibrium: The mixture is incubated to allow the binding to reach equilibrium.
-
Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters. The filters trap the cell membranes with the bound radioligand.
-
Washing: Filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.
-
Quantification: The amount of radioactivity trapped on the filters is measured using a liquid scintillation counter.
-
Data Analysis: Competition binding curves are generated by plotting the percentage of specific binding against the logarithm of the competitor (Rotigotine) concentration. The IC50 (concentration of Rotigotine that inhibits 50% of specific radioligand binding) is determined from these curves. The Ki value is then calculated using the Cheng-Prusoff equation.
-
Caption: General workflow for a competitive radioligand binding assay.
Functional Assays (Cellular Dielectric Spectroscopy)
CDS is a label-free technology used to measure the functional activity of agonists like Rotigotine by detecting receptor-mediated changes in cell morphology.[3]
-
Objective: To determine the functional potency (EC50) and efficacy of Rotigotine at dopamine receptors.
-
Materials:
-
Cells expressing the dopamine receptor of interest, cultured on microelectronic sensors.
-
Cellular Dielectric Spectroscopy (CDS) system.
-
Increasing concentrations of Rotigotine.
-
-
Procedure:
-
Cell Seeding: Cells are seeded onto the biosensor plates and grown to confluence.
-
Baseline Measurement: A baseline impedance measurement of the cell layer is taken.
-
Compound Addition: Rotigotine is added to the wells at various concentrations.
-
Real-Time Monitoring: The CDS system measures changes in impedance in real-time. Receptor stimulation by Rotigotine causes morphological changes in the cells, which alters the impedance.
-
Data Analysis: Dose-response curves are generated by plotting the change in impedance against the logarithm of the Rotigotine concentration. The EC50 and maximum response are calculated from these curves to determine potency and efficacy.
-
Neuroprotection Assay in Primary Dopaminergic Cell Culture
This protocol is used to assess the ability of Rotigotine to protect primary neurons from a specific neurotoxin.
-
Objective: To evaluate the neuroprotective effect of Rotigotine against a toxin (e.g., glutamate, MPP+, 6-OHDA) in primary mouse mesencephalic cultures.
-
Materials:
-
Primary mesencephalic cell cultures prepared from embryonic mouse brains.
-
Rotigotine.
-
Neurotoxin (e.g., 20 nM rotenone).[5]
-
Cell culture reagents, plates, and incubator.
-
Antibodies for immunocytochemistry (e.g., anti-Tyrosine Hydroxylase [TH] to identify dopaminergic neurons).
-
Fluorescence microscope and imaging software.
-
-
Procedure:
-
Cell Culture: Primary mesencephalic cells are cultured for several days to allow for differentiation.
-
Pre-treatment: Cultures are pre-treated with Rotigotine (e.g., 0.01 µM) for a specified period (e.g., 24 hours).[5]
-
Toxin Exposure: The neurotoxin is added to the culture medium (with Rotigotine still present) and incubated for a further period (e.g., 24 hours). Control groups include untreated cells, cells treated with Rotigotine alone, and cells treated with the toxin alone.
-
Fixation and Staining: Cells are fixed and then stained using immunocytochemistry for the dopaminergic marker TH.
-
Quantification: The number of surviving TH-positive neurons is counted in multiple fields of view for each condition using a microscope.
-
Data Analysis: The number of surviving dopaminergic neurons in the Rotigotine-treated group is compared to the toxin-only group to determine the percentage of neuroprotection.
-
Caption: Workflow for an in-vitro neuroprotection assay.
Conclusion
In-vitro studies have established Rotigotine as a potent, full agonist across all five dopamine receptor subtypes, with a unique functional profile that includes high potency at the D1 receptor.[3] This distinguishes it from other dopamine agonists used in Parkinson's disease therapy.[3] Furthermore, compelling evidence from dopaminergic cell culture models demonstrates its significant neuroprotective capabilities against various neurotoxins.[5][6] These protective effects are mediated by the activation of pro-survival signaling pathways like PI3K/Akt and through indirect, astrocyte-mediated antioxidant mechanisms.[6][8] The data and protocols outlined in this guide provide a robust foundation for further research into the therapeutic potential of Rotigotine and the development of novel neuroprotective agents.
References
- 1. The in vitro receptor profile of rotigotine: a new agent for the treatment of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Rotigotine is a potent agonist at dopamine D1 receptors as well as at dopamine D2 and D3 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Rotigotine is a potent agonist at dopamine D1 receptors as well as at dopamine D2 and D3 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Original article Neuroprotective effect of rotigotine against complex I inhibitors, MPP+ and rotenone, in primary mesencephalic cell culture [termedia.pl]
- 6. Rotigotine protects against glutamate toxicity in primary dopaminergic cell culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Dopaminergic neuroprotective effects of rotigotine via 5-HT1A receptors: Possibly involvement of metallothionein expression in astrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
Preclinical Profile of SPM-962 (Rotigotine): A Technical Guide for Neurological Disorder Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
SPM-962, chemically identified as rotigotine (B252), is a non-ergoline dopamine (B1211576) agonist under investigation for the treatment of various neurological disorders, most notably Parkinson's disease (PD) and Restless Legs Syndrome (RLS). This technical guide provides a comprehensive overview of the preclinical research on SPM-962, focusing on its pharmacological profile, efficacy in established animal models, and the underlying molecular mechanisms of action. All quantitative data are presented in structured tables for comparative analysis, and key experimental methodologies are detailed to facilitate reproducibility. Furthermore, critical signaling pathways and experimental workflows are visualized using DOT language diagrams to provide a clear conceptual framework for researchers in the field.
Introduction
Neurological disorders such as Parkinson's disease are characterized by the progressive loss of dopaminergic neurons in the substantia nigra, leading to significant motor and non-motor deficits.[1][2] The primary therapeutic strategy involves the modulation of the dopaminergic system to alleviate these symptoms. SPM-962 (rotigotine) is a dopamine agonist with a broad affinity for multiple dopamine receptor subtypes, offering a potential therapeutic advantage.[3][4] This document synthesizes the key preclinical findings that form the scientific basis for its clinical development.
In Vitro Pharmacology
The initial characterization of a drug candidate involves determining its binding affinity and functional activity at its molecular targets. For SPM-962, extensive in vitro studies have been conducted to elucidate its interaction with dopamine receptors and other relevant G-protein coupled receptors (GPCRs).
Receptor Binding Affinity
Standard radioligand binding assays have been employed to determine the equilibrium dissociation constant (Ki) of SPM-962 at various receptor subtypes. These studies reveal a high affinity for dopamine D3 receptors, with significant affinity for other dopamine, serotonin, and adrenergic receptors.[3][4]
Table 1: In Vitro Receptor Binding Profile of SPM-962 (Rotigotine)
| Receptor Subtype | Ki (nM) | Reference |
| Dopamine D1 | 83 | [3] |
| Dopamine D2 | 13.5 | [3] |
| Dopamine D3 | 0.71 | [3] |
| Dopamine D4.2 | 3.9 | [3] |
| Dopamine D4.4 | 15 | [3] |
| Dopamine D4.7 | 5.9 | [3] |
| Dopamine D5 | 5.4 | [3] |
| Serotonin 5-HT1A | 30 | [3] |
| Adrenergic α2B | 27 | [3] |
Functional Activity
Functional assays, such as reporter gene assays, have been utilized to characterize the pharmacological action of SPM-962 as an agonist or antagonist at these receptors. These studies confirm that SPM-962 acts as a full agonist at dopamine receptors.[3]
Table 2: In Vitro Functional Activity of SPM-962 (Rotigotine)
| Receptor Subtype | Functional Activity | pEC50 | Reference |
| Dopamine D1 | Full Agonist | 9.0 | [5] |
| Dopamine D2L | Full Agonist | 9.4 - 8.6 | [5] |
| Dopamine D3 | Full Agonist | 9.7 | [5] |
| Dopamine D4.4 | Full Agonist | - | [3] |
| Dopamine D5 | Full Agonist | - | [3] |
| Serotonin 5-HT1A | Weak Agonist | - | [3] |
| Adrenergic α2B | Antagonist | - | [3] |
Experimental Protocols: In Vitro Assays
-
Objective: To determine the binding affinity (Ki) of SPM-962 for various dopamine, serotonin, and adrenergic receptors.
-
Methodology:
-
Membrane Preparation: Membranes from CHO or LMtk cells stably expressing the human recombinant receptor subtypes are used.[5]
-
Assay Buffer: Assays are typically performed in a buffer containing 50 mM Tris-HCl (pH 7.4) and 2 mM MgCl2.[5]
-
Radioligands: Specific radioligands are used for each receptor subtype (e.g., [3H]SCH23390 for D1, [3H]raclopride for D2, [3H]spiperone for D3).[5] For agonist binding studies, [3H]rotigotine can also be used.[5]
-
Incubation: Membranes (5-10 µg protein) are incubated with the radioligand and various concentrations of SPM-962 in a 96-well plate.[5]
-
Separation: Bound and free radioligand are separated by rapid vacuum filtration through glass fiber filters.[6]
-
Detection: Radioactivity retained on the filters is measured by liquid scintillation counting.[6]
-
Data Analysis: Ki values are calculated from competition binding curves using the Cheng-Prusoff equation.
-
-
Objective: To determine the functional activity (agonist or antagonist) and potency (EC50) of SPM-962.
-
Methodology:
-
Cell Lines: Cell lines co-expressing the receptor of interest and a reporter gene (e.g., luciferase or β-galactosidase) under the control of a response element (e.g., CRE for Gs-coupled receptors).
-
Cell Culture and Treatment: Cells are cultured to an appropriate density and then treated with varying concentrations of SPM-962.
-
Reporter Gene Assay: After an incubation period, cells are lysed, and the activity of the reporter enzyme is measured using a luminometer or spectrophotometer.
-
Data Analysis: Concentration-response curves are generated, and EC50 values are calculated using non-linear regression.
-
In Vivo Preclinical Efficacy
The efficacy of SPM-962 has been evaluated in well-established animal models of Parkinson's disease, which aim to replicate the dopaminergic neurodegeneration and associated motor deficits observed in humans.
Rodent Models of Parkinson's Disease
The unilateral 6-hydroxydopamine (6-OHDA)-lesioned rat model is a widely used tool to assess the therapeutic potential of anti-parkinsonian drugs.[1][2]
Table 3: Efficacy of SPM-962 (Rotigotine) in the 6-OHDA Rat Model
| Animal Model | Treatment | Key Findings | Reference |
| 6-OHDA-lesioned rats | Rotigotine (0.035, 0.1, 0.35 mg/kg) | Dose-dependent induction of contralateral turning. | [7][8] |
| 6-OHDA-lesioned rats | Rotigotine (0.1 mg/kg) + SCH39166 (D1 antagonist) | Reduction in contralateral turning. | [7][8] |
| 6-OHDA-lesioned rats | Rotigotine (0.1 mg/kg) + Eticlopride (D2 antagonist) | Reduction in contralateral turning. | [7][8] |
Primate Models of Parkinson's Disease
The 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP)-treated primate model closely mimics the clinical and pathological features of human Parkinson's disease.[9][10]
Table 4: Efficacy of SPM-962 (Rotigotine) in the MPTP Primate Model
| Animal Model | Treatment | Key Findings | Reference |
| MPTP-treated common marmosets | Rotigotine (0.01875 - 0.3 mg/kg, s.c.) | Dose-dependent increase in locomotor activity and improvement in motor disability. | [11] |
Neuroprotection Studies
In vitro studies using neuronal cell cultures have investigated the potential neuroprotective effects of SPM-962 against toxins that induce neuronal death, such as MPP+ and rotenone.
Table 5: Neuroprotective Effects of SPM-962 (Rotigotine) In Vitro
| Cell Model | Toxin | SPM-962 Concentration | Key Findings | Reference |
| Primary mesencephalic cell culture | MPP+ (10 µM) | 0.01 µM | Rescued 10% of tyrosine hydroxylase immunoreactive (THir) neurons. | [12] |
| Primary mesencephalic cell culture | Rotenone (20 nM) | 0.01 µM | Rescued 20% of THir neurons and attenuated ROS production. | [12][13] |
Experimental Protocols: In Vivo Studies
-
Objective: To induce a unilateral lesion of the nigrostriatal dopamine pathway to model Parkinson's disease.
-
Methodology:
-
Animals: Adult male Sprague-Dawley or Wistar rats are commonly used.
-
Anesthesia: Animals are anesthetized with an appropriate anesthetic agent (e.g., isoflurane).
-
Stereotaxic Surgery: The animal is placed in a stereotaxic frame, and a burr hole is drilled in the skull over the target injection site. For a medial forebrain bundle (MFB) lesion, typical coordinates relative to bregma are Anteroposterior (A/P) -2.2 mm and Mediolateral (M/L) 1.5 mm.[14]
-
6-OHDA Injection: A solution of 6-OHDA (e.g., 2 mg/mL in saline with 0.02% ascorbic acid) is slowly infused into the MFB at a rate of 1 µL/minute.[14]
-
Behavioral Assessment: After a recovery period (typically 2-3 weeks), motor deficits are assessed. Drug-induced rotation is a key measure, where the number of contralateral (away from the lesion) turns is counted after administration of a dopamine agonist.[14]
-
-
Objective: To induce a parkinsonian phenotype in non-human primates that closely resembles human Parkinson's disease.
-
Methodology:
-
Animals: Various primate species can be used, including common marmosets and macaque monkeys.[9]
-
MPTP Administration: MPTP is administered systemically (e.g., subcutaneous or intramuscular injection) over a period of days or weeks. The dosing regimen is critical and varies between species.[9]
-
Behavioral Assessment: A battery of behavioral tests is used to assess motor function, including a clinical rating scale for parkinsonian disability, locomotor activity monitoring, and tests of fine motor control.
-
Neurochemical and Histological Analysis: Post-mortem analysis of brain tissue is performed to confirm the loss of dopaminergic neurons in the substantia nigra and the reduction of dopamine levels in the striatum.
-
Mechanism of Action: Signaling Pathways
SPM-962 exerts its therapeutic effects primarily through the activation of dopamine receptors. Dopamine receptors are classified into two main families: D1-like (D1 and D5) and D2-like (D2, D3, and D4), which are coupled to different G-proteins and initiate distinct intracellular signaling cascades.[15]
D1-like Receptor Signaling
D1-like receptors are coupled to Gαs/olf proteins. Their activation stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels.[16] cAMP, in turn, activates Protein Kinase A (PKA), which phosphorylates various downstream targets, including the dopamine- and cAMP-regulated phosphoprotein of 32 kDa (DARPP-32).[16] Phosphorylated DARPP-32 inhibits protein phosphatase 1 (PP1), leading to a sustained phosphorylation state of PKA substrates and ultimately modulating neuronal excitability and gene expression.[16]
D2-like Receptor Signaling
D2-like receptors are coupled to Gαi/o proteins, which inhibit the activity of adenylyl cyclase, leading to a decrease in intracellular cAMP levels and reduced PKA activity.[5][16] This inhibitory effect on the cAMP/PKA pathway counteracts the signaling initiated by D1-like receptors.
Preclinical Pharmacokinetics
Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of a drug candidate is crucial for its development.
Table 6: Summary of Preclinical Pharmacokinetic Parameters of SPM-962 (Rotigotine)
| Parameter | Value | Species | Reference |
| Bioavailability (transdermal) | ~37% | - | |
| Protein Binding | 89.5% (in vivo) | - | [17] |
| Metabolism | Extensively by conjugation (sulfation and glucuronidation) and N-dealkylation via multiple CYP isoenzymes. | - | [17] |
| Elimination | Primarily as inactive conjugates in urine (~71%) and feces (~23%). | - | [17] |
| Terminal Half-life | 5-7 hours | - | [17] |
Experimental Workflow Visualization
The overall preclinical evaluation of a compound like SPM-962 follows a logical progression from in vitro characterization to in vivo efficacy studies.
References
- 1. The 6-hydroxydopamine Rat Model of Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A 6-hydroxydopamine-induced selective parkinsonian rat model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The in vitro receptor profile of rotigotine: a new agent for the treatment of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Rotigotine is a potent agonist at dopamine D1 receptors as well as at dopamine D2 and D3 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Rotigotine- | Adrenergic Receptor | Dopamine Receptor | TargetMol [targetmol.com]
- 7. In vivo dopamine agonist properties of rotigotine: Role of D1 and D2 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. portal.research.lu.se [portal.research.lu.se]
- 9. Modeling Parkinson’s Disease in Primates: The MPTP Model - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pathophysiology of Parkinson's disease: the MPTP primate model of the human disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Plasma levels of rotigotine and the reversal of motor deficits in MPTP-treated primates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Neuroprotective effect of rotigotine against complex I inhibitors, MPP⁺ and rotenone, in primary mesencephalic cell culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. termedia.pl [termedia.pl]
- 14. Modeling Parkinson’s Disease in Rats | Thermo Fisher Scientific - HK [thermofisher.com]
- 15. Dopamine agonist - Wikipedia [en.wikipedia.org]
- 16. Dopamine receptor signaling and current and future antipsychotic drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 17. go.drugbank.com [go.drugbank.com]
An In-depth Technical Guide to the Pharmacology of Rotigotine (SPM 962)
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The initial query for "BM-962" did not yield information on a specific pharmacological agent. This guide focuses on Rotigotine (B252) , which has an external identifier of SPM 962 , representing the closest available match.
Introduction
Rotigotine is a non-ergoline dopamine (B1211576) agonist approved for the treatment of Parkinson's disease (PD) and restless legs syndrome (RLS).[1][2][3] It is formulated as a once-daily transdermal patch, which provides continuous drug delivery over 24 hours.[1][2][4] This mode of administration ensures stable plasma concentrations, which is beneficial for managing motor fluctuations in Parkinson's disease.[5][6] This technical guide provides a comprehensive overview of the pharmacology of Rotigotine, including its mechanism of action, receptor binding profile, pharmacokinetic properties, and key experimental methodologies.
Mechanism of Action
The primary mechanism of action of Rotigotine is the stimulation of dopamine receptors in the brain.[3] Its therapeutic effects in Parkinson's disease are attributed to its activity as an agonist at D1, D2, and D3 dopamine receptors within the caudate-putamen in the brain.[5][7] By mimicking the effect of dopamine, Rotigotine helps to alleviate the motor symptoms of Parkinson's disease.[3]
Rotigotine is characterized as a D3/D2/D1 receptor agonist.[5] It acts as a full agonist at D1, D2, and D3 receptors with similar potencies.[2] This broad-spectrum agonism at dopamine receptors differentiates it from other dopamine agonists like pramipexole (B1678040) and ropinirole, which are more selective for the D2-like receptor family and lack significant activity at D1 and D5 receptors.[8][9] The activity of Rotigotine at D1 receptors, in addition to D2 and D3 receptors, may contribute to its efficacy.[5][8][10]
Beyond its dopaminergic activity, Rotigotine also exhibits affinity for other receptor systems. It acts as an antagonist at α2B-adrenergic receptors and a partial agonist at serotonin (B10506) 5-HT1A receptors.[1][2][11][12] While its primary therapeutic effects are attributed to its dopamine agonism, these additional interactions may play a role in its overall pharmacological profile.
Quantitative Pharmacological Data
The receptor binding affinities and pharmacokinetic properties of Rotigotine have been characterized in numerous studies. The following tables summarize key quantitative data.
Table 1: Receptor Binding Affinity of Rotigotine
| Receptor Subtype | Binding Affinity (Ki, nM) | Reference |
| Dopamine Receptors | ||
| D1 | 83 | [11][12] |
| D2 | 13.5 | [11] |
| D3 | 0.71 | [11][12][13] |
| D4.2 | 3.9 | [11][12] |
| D4.4 | 15 | [11][12] |
| D4.7 | 5.9 | [11][12] |
| D5 | 5.4 | [11][12] |
| Serotonin Receptors | ||
| 5-HT1A | 30 | [11] |
| Adrenergic Receptors | ||
| α2B | 27 | [11] |
Table 2: Pharmacokinetic Properties of Rotigotine
| Parameter | Value | Reference |
| Bioavailability (transdermal) | 37% | [2][6] |
| Time to steady-state | 2-3 days | [1] |
| Protein Binding | 92% (in vitro), 89.5% (in vivo) | [1][9] |
| Volume of Distribution (Vd/F) | ~84 L/kg | [1] |
| Metabolism | Hepatic (CYP-mediated), conjugation (sulfation and glucuronidation) | [1] |
| Elimination Half-life | 5-7 hours (terminal) | [1][3] |
| Excretion | 71% urine, 23% feces (as inactive conjugates) | [1][2][9] |
Experimental Protocols
Detailed, step-by-step experimental protocols for Rotigotine are proprietary to the conducting laboratories. However, the general methodologies employed in key experiments can be described based on published literature.
Radioligand Binding Assays
These assays are used to determine the binding affinity of a compound (like Rotigotine) to specific receptors.
-
Objective: To determine the Ki (inhibition constant) of Rotigotine for various receptor subtypes.
-
General Methodology:
-
Receptor Preparation: Membranes from cells expressing the specific human receptor subtype of interest (e.g., dopamine D1, D2, D3) are prepared.
-
Incubation: A fixed concentration of a radiolabeled ligand (a molecule that binds to the receptor and has a radioactive tag) is incubated with the receptor preparation in the presence of varying concentrations of unlabeled Rotigotine.
-
Separation: The receptor-bound radioligand is separated from the unbound radioligand, typically by rapid filtration through a filter that traps the cell membranes.
-
Detection: The amount of radioactivity trapped on the filter is measured using a scintillation counter.
-
Data Analysis: The concentration of Rotigotine that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki is then calculated from the IC50 using the Cheng-Prusoff equation.
-
Functional Reporter-Gene Assays
These assays are used to determine the functional activity of a compound at a receptor (i.e., whether it is an agonist or antagonist).
-
Objective: To determine if Rotigotine acts as an agonist or antagonist at various receptors and to quantify its potency (EC50).
-
General Methodology:
-
Cell Line: A cell line is engineered to express the receptor of interest and a reporter gene (e.g., luciferase or β-galactosidase) linked to a response element that is activated by the receptor's signaling pathway.
-
Incubation: The cells are incubated with varying concentrations of Rotigotine.
-
Detection: The expression of the reporter gene is measured (e.g., by measuring light output for luciferase).
-
Data Analysis: The concentration of Rotigotine that produces 50% of the maximal response (EC50) is determined from a dose-response curve. This indicates the potency of the compound as an agonist. To determine antagonist activity, the assay is run in the presence of a known agonist, and the ability of Rotigotine to inhibit the agonist's response is measured.
-
Visualizations
Signaling Pathway of Rotigotine
Caption: Simplified signaling pathways of Rotigotine at its primary receptor targets.
Experimental Workflow for Receptor Binding Assay
Caption: General workflow for a radioligand receptor binding assay.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Rotigotine - Wikipedia [en.wikipedia.org]
- 3. What is the mechanism of Rotigotine? [synapse.patsnap.com]
- 4. Rotigotine Transdermal Patch: A Review in Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. An Update on Pharmacological, Pharmacokinetic Properties and Drug–Drug Interactions of Rotigotine Transdermal System in Parkinson’s Disease and Restless Legs Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An update on pharmacological, pharmacokinetic properties and drug-drug interactions of rotigotine transdermal system in Parkinson's disease and restless legs syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. INTRODUCTION - Rotigotine (Neupro) (Transdermal Patch) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Rotigotine is a potent agonist at dopamine D1 receptors as well as at dopamine D2 and D3 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Dopamine agonist - Wikipedia [en.wikipedia.org]
- 10. Rotigotine is a potent agonist at dopamine D1 receptors as well as at dopamine D2 and D3 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The in vitro receptor profile of rotigotine: a new agent for the treatment of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Rotigotine | C19H25NOS | CID 59227 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. medchemexpress.com [medchemexpress.com]
Rotigotine: A Versatile Tool for Interrogating Dopamine Pathways
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Rotigotine (B252) is a non-ergoline dopamine (B1211576) agonist with a unique pharmacological profile that makes it an invaluable tool for the study of dopamine pathways in both health and disease.[1][2] Its broad-spectrum activity across dopamine receptor subtypes, coupled with its distinct effects on other neurotransmitter systems, provides a nuanced mechanism for dissecting the complex signaling cascades governed by dopamine.[3][4] This guide provides a comprehensive overview of rotigotine's pharmacological properties, detailed experimental protocols for its use in preclinical research, and a summary of key quantitative data to facilitate its application in the laboratory.
Pharmacological Profile of Rotigotine
Rotigotine's utility as a research tool stems from its well-characterized interactions with multiple receptor systems. It acts as a full agonist at all five dopamine receptor subtypes (D1-D5), with a notable preference for the D3 receptor.[3][5] This broad agonism allows for the simultaneous activation of both D1-like (D1 and D5) and D2-like (D2, D3, and D4) receptor families, which are coupled to distinct intracellular signaling pathways. Furthermore, rotigotine exhibits significant affinity for the serotonin (B10506) 5-HT1A receptor, where it acts as an agonist, and for the alpha-2B adrenergic receptor, where it functions as an antagonist.[3] This polypharmacology must be considered when designing and interpreting experiments.
Data Presentation: Quantitative Binding Affinities and Functional Potency
The following tables summarize the binding affinities (Ki) and functional potencies (EC50 or pEC50) of rotigotine at various receptors, compiled from in vitro studies. These values are essential for determining appropriate concentrations for in vitro and in vivo experiments.
| Receptor Subtype | Binding Affinity (Ki, nM) | Reference(s) |
| Dopamine D1 | 83 | [3] |
| Dopamine D2 | 13.5 | [3] |
| Dopamine D3 | 0.71 | [3] |
| Dopamine D4.2 | 3.9 | [3] |
| Dopamine D4.4 | 15 | [3] |
| Dopamine D4.7 | 5.9 | [3] |
| Dopamine D5 | 5.4 | [3] |
| Serotonin 5-HT1A | 30 | [3] |
| Alpha-2B Adrenergic | 27 | [3] |
Table 1: Rotigotine Binding Affinities (Ki) at Dopamine and other Receptors.
| Receptor Subtype | Functional Assay Parameter | Value | Reference(s) |
| Dopamine D1 | pEC50 | 9.6 ± 0.1 | [6] |
| Dopamine D2 | pEC50 | 10.4 ± 0.1 | [6] |
| Dopamine D3 | pEC50 | 8.2 ± 0.2 | [6] |
| Dopamine D4 | pEC50 | 7.7 ± 0.1 | [6] |
| Dopamine D5 | pEC50 | 7.7 ± 0.2 | [6] |
Table 2: Functional Potency of Rotigotine at Human Dopamine Receptors.
Visualization of Rotigotine's Mechanism of Action
To visually represent the molecular interactions of rotigotine, the following diagrams illustrate its engagement with dopamine signaling pathways.
Caption: Rotigotine's interaction with pre- and postsynaptic dopamine receptors.
Experimental Protocols for Studying Dopamine Pathways with Rotigotine
The following section provides detailed methodologies for key experiments utilizing rotigotine to probe dopamine pathway function.
Radioligand Binding Assays
Radioligand binding assays are fundamental for determining the affinity of rotigotine for its target receptors.
Objective: To determine the equilibrium dissociation constant (Ki) of rotigotine for dopamine receptor subtypes.
Materials:
-
Cell membranes expressing the human dopamine receptor subtype of interest (e.g., D1, D2, D3).
-
Radioligand (e.g., [3H]Rotigotine or a subtype-selective antagonist like [3H]SCH23390 for D1).
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4.[7]
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Non-specific binding competitor (e.g., 10 µM haloperidol).
-
96-well filter plates (e.g., GF/C filters pre-soaked in 0.3% polyethyleneimine).[8]
-
Scintillation fluid.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize cells or tissues in cold lysis buffer and pellet the membranes by centrifugation. Resuspend the pellet in assay buffer. Determine protein concentration using a standard assay (e.g., BCA).[7]
-
Assay Setup: In a 96-well plate, combine the cell membrane preparation, a fixed concentration of radioligand, and varying concentrations of unlabeled rotigotine. For total binding, omit unlabeled rotigotine. For non-specific binding, add a high concentration of a competing ligand.
-
Incubation: Incubate the plates for 60 minutes at 30°C with gentle agitation.[7]
-
Filtration: Rapidly filter the contents of each well through the pre-soaked filter plates using a vacuum harvester. Wash the filters multiple times with ice-cold wash buffer to separate bound from free radioligand.[7][8]
-
Counting: Dry the filters, add scintillation fluid, and measure the radioactivity in a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Determine the IC50 value of rotigotine from the competition curve and calculate the Ki value using the Cheng-Prusoff equation.
Caption: Workflow for a competitive radioligand binding assay.
In Vivo Microdialysis
In vivo microdialysis allows for the real-time measurement of extracellular neurotransmitter levels in specific brain regions of awake, freely moving animals.
Objective: To measure changes in extracellular dopamine concentrations in the striatum following systemic or local administration of rotigotine.
Materials:
-
Male Sprague-Dawley rats (250-300g).
-
Stereotaxic apparatus.
-
Microdialysis probes (concentric, with a 2-4 mm membrane).
-
Guide cannula.
-
Syringe pump.
-
Fraction collector.
-
Artificial cerebrospinal fluid (aCSF): 147 mM NaCl, 2.7 mM KCl, 1.2 mM CaCl2, 1.0 mM MgCl2, buffered to pH 7.4.[1][9]
-
HPLC with electrochemical detection (HPLC-ECD) system.
-
Rotigotine solution for administration.
Procedure:
-
Surgical Implantation: Anesthetize the rat and place it in the stereotaxic frame. Implant a guide cannula targeting the striatum (e.g., AP: +1.0 mm, ML: ±2.5 mm, DV: -3.0 mm from bregma). Secure the cannula with dental cement. Allow for a 5-7 day recovery period.[9]
-
Probe Insertion and Equilibration: On the day of the experiment, insert the microdialysis probe through the guide cannula. Perfuse the probe with aCSF at a flow rate of 1-2 µL/min. Allow the system to equilibrate for at least 1-2 hours to establish a stable baseline.[1]
-
Baseline Collection: Collect several baseline dialysate samples (e.g., every 20 minutes) into vials containing an antioxidant to prevent dopamine degradation.
-
Rotigotine Administration: Administer rotigotine systemically (e.g., via subcutaneous injection) or locally through the microdialysis probe (reverse dialysis).
-
Sample Collection: Continue collecting dialysate samples at regular intervals post-administration.
-
Sample Analysis: Analyze the dopamine concentration in the dialysate samples using HPLC-ECD.
-
Histological Verification: At the end of the experiment, euthanize the animal and perfuse the brain to histologically verify the correct placement of the probe.
Caption: Experimental workflow for in vivo microdialysis.
Behavioral Assessment in a 6-OHDA Rodent Model of Parkinson's Disease
The 6-hydroxydopamine (6-OHDA) lesion model in rats is a widely used model of Parkinson's disease to assess the therapeutic potential of compounds like rotigotine.
Objective: To evaluate the effect of rotigotine on motor deficits in a unilateral 6-OHDA lesion model.
a) 6-OHDA Lesioning Procedure:
-
Anesthetize the rat and place it in a stereotaxic frame.
-
Inject 6-OHDA hydrochloride (e.g., 8 µg in 4 µL of saline with 0.02% ascorbic acid) into the medial forebrain bundle.
-
Allow the animal to recover for at least 2-3 weeks before behavioral testing.
b) Cylinder Test for Forelimb Asymmetry:
-
Place the rat in a transparent cylinder (20 cm diameter, 30 cm high).[3]
-
Videotape the animal for 5-10 minutes.
-
Score the number of times the rat uses its left, right, or both forelimbs to touch the cylinder wall during rearing.
-
Calculate the percentage of contralateral (impaired) forelimb use relative to the total number of touches.
c) Rotarod Test for Motor Coordination:
-
Habituate the rats to the rotarod apparatus for several days before testing.
-
Place the rat on the rotating rod, which is set to accelerate (e.g., from 4 to 40 rpm over 5 minutes).[10]
-
Record the latency to fall from the rod.
-
Conduct multiple trials with adequate rest periods in between.
c-fos Immunohistochemistry for Neuronal Activation
The expression of the immediate-early gene c-fos is a marker of neuronal activation. This technique can be used to map the brain regions activated by rotigotine.
Objective: To identify the neuronal populations activated by rotigotine administration.
Materials:
-
Rat brain tissue sections.
-
Phosphate-buffered saline (PBS).
-
Blocking solution (e.g., PBS with 0.3% Triton X-100 and 5% normal goat serum).
-
Primary antibody: anti-c-Fos antibody.
-
Secondary antibody: biotinylated anti-rabbit IgG.
-
Avidin-biotin-peroxidase complex (ABC) reagent.
-
Diaminobenzidine (DAB) substrate.
-
Microscope.
Procedure:
-
Tissue Preparation: Ninety minutes after rotigotine or vehicle injection, perfuse the animal with saline followed by 4% paraformaldehyde. Post-fix the brain and then cryoprotect it in sucrose (B13894) solution. Cut coronal sections on a cryostat.[11][12]
-
Immunostaining:
-
Wash sections in PBS.
-
Incubate in blocking solution to reduce non-specific binding.
-
Incubate with the primary anti-c-Fos antibody (e.g., overnight at 4°C).[12]
-
Wash and incubate with the biotinylated secondary antibody.
-
Wash and incubate with the ABC reagent.
-
Develop the signal with the DAB substrate, which will produce a brown precipitate in c-Fos positive nuclei.
-
-
Microscopy and Analysis: Mount the sections on slides, dehydrate, and coverslip. Quantify the number of c-Fos positive cells in specific brain regions using a microscope and image analysis software.
Conclusion
Rotigotine's well-defined pharmacological profile and its multifaceted mechanism of action make it a powerful tool for the in-depth study of dopamine pathways. The experimental protocols detailed in this guide provide a framework for researchers to utilize rotigotine to investigate the roles of different dopamine receptor subtypes in various physiological and pathological processes. By combining these in vitro and in vivo techniques, scientists can further elucidate the intricate workings of the dopaminergic system and accelerate the development of novel therapeutics for dopamine-related disorders.
References
- 1. benchchem.com [benchchem.com]
- 2. archive.measuringbehavior.org [archive.measuringbehavior.org]
- 3. Cylinder test in rats protocol v1 [protocols.io]
- 4. Cylinder Test to Assess Sensory-motor Function in a Mouse Model of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Overview of Brain Microdialysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Animal behavioural test - Sensory motor function - Cylinder test (Limb asymmetry use) - NEUROFIT Preclinical Contract Research Organization (CRO) for CNS and PNS disorders [neurofit.com]
- 7. giffordbioscience.com [giffordbioscience.com]
- 8. pdspdb.unc.edu [pdspdb.unc.edu]
- 9. benchchem.com [benchchem.com]
- 10. biomed-easy.com [biomed-easy.com]
- 11. Regulation of c-fos expression by the dopamine D1–D2 receptor heteromer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The c-FOS Protein Immunohistological Detection: A Useful Tool As a Marker of Central Pathways Involved in Specific Physiological Responses In Vivo and Ex Vivo - PMC [pmc.ncbi.nlm.nih.gov]
Exploratory Studies of SPM-962 in Non-Motor Symptoms of Parkinson's Disease: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
SPM-962, also known as rotigotine (B252), is a non-ergoline dopamine (B1211576) agonist delivered via a transdermal patch. While its efficacy in managing motor symptoms of Parkinson's disease (PD) is well-established, a growing body of research has focused on its potential to alleviate the often debilitating non-motor symptoms (NMS) of the disease. These symptoms, which include depression, anxiety, sleep disturbances, and cognitive impairment, significantly impact the quality of life for individuals with PD. This technical guide provides an in-depth overview of the exploratory studies of SPM-962 in the context of NMS, presenting key quantitative data, detailed experimental protocols, and visualizations of relevant pathways and workflows.
Mechanism of Action
SPM-962 is a potent agonist at dopamine D1, D2, and D3 receptors.[1][2] Its therapeutic effects in Parkinson's disease are primarily attributed to the stimulation of these receptors in the brain, compensating for the loss of dopaminergic neurons.[1] Beyond its dopaminergic activity, rotigotine also exhibits affinity for α2B-adrenergic and 5-HT1A receptors, which may contribute to its effects on non-motor symptoms such as mood and sleep.[2]
Signaling Pathways
The downstream signaling cascades initiated by SPM-962 binding to dopamine receptors are complex and cell-type specific. Activation of D1-like receptors (D1 and D5) typically leads to the stimulation of adenylyl cyclase and an increase in cyclic AMP (cAMP) levels, subsequently activating Protein Kinase A (PKA). Conversely, activation of D2-like receptors (D2, D3, and D4) generally inhibits adenylyl cyclase, leading to a decrease in cAMP and PKA activity. These pathways ultimately modulate neuronal excitability and gene expression.
Preclinical Studies
Preclinical investigations into the effects of SPM-962 on non-motor symptoms have utilized various animal models of Parkinson's disease, primarily those induced by neurotoxins such as 6-hydroxydopamine (6-OHDA) and 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP). These models aim to replicate the dopaminergic cell loss and associated behavioral deficits seen in human PD.
Experimental Protocols
6-OHDA-Induced Rat Model of Anxiety and Depression
-
Objective: To assess the anxiolytic and antidepressant-like effects of SPM-962 in a 6-OHDA-lesioned rat model of PD.
-
Animal Model: Unilateral injection of 6-OHDA into the medial forebrain bundle of adult male rats to induce dopaminergic neurodegeneration.
-
Drug Administration: SPM-962 administered via subcutaneously implanted osmotic mini-pumps to ensure continuous delivery.
-
Behavioral Assessments:
-
Elevated Plus Maze (EPM): To assess anxiety-like behavior. The maze consists of two open and two enclosed arms. Anxiolytic effects are indicated by an increase in the time spent in and the number of entries into the open arms.
-
Forced Swim Test (FST): To assess depressive-like behavior. Rats are placed in a cylinder of water from which they cannot escape. A decrease in immobility time is interpreted as an antidepressant-like effect.
-
-
Data Analysis: Behavioral parameters are recorded and analyzed using video-tracking software. Statistical comparisons are made between SPM-962-treated, placebo-treated, and sham-operated control groups.
MPTP-Induced Primate Model of Cognitive Deficits
-
Objective: To evaluate the effects of SPM-962 on cognitive dysfunction in a primate model of Parkinson's disease.
-
Animal Model: Chronic low-dose administration of MPTP to non-human primates to induce progressive dopaminergic deficits and cognitive impairment.
-
Drug Administration: SPM-962 administered via a transdermal patch.
-
Cognitive Assessment: A battery of cognitive tasks is used, often employing touchscreen technology. These tasks may include:
-
Delayed Non-Matching to Sample (DNMS): To assess short-term visual memory.
-
Object Reversal Learning: To assess cognitive flexibility.
-
-
Data Analysis: Performance on cognitive tasks (e.g., accuracy, reaction time) is recorded and compared between baseline, MPTP-treated, and SPM-962-treated conditions.
Clinical Studies
Several clinical trials have explored the efficacy of SPM-962 in treating non-motor symptoms in patients with Parkinson's disease. These studies have utilized various assessment scales, including the Non-Motor Symptoms Scale (NMSS), the Parkinson's Disease Non-Motor Symptoms Questionnaire (NMS-Quest), and the Unified Parkinson's Disease Rating Scale (UPDRS) Part I (mentation, behavior, and mood) and Part II (activities of daily living).
Data Presentation
Table 1: Effect of SPM-962 on Non-Motor Symptoms Scale (NMSS) Scores
| Study | N (SPM-962/Placebo) | Primary Outcome | Change from Baseline (SPM-962) | Change from Baseline (Placebo) | Treatment Difference (p-value) |
| RECOVER (Post-hoc) | 178 / 89 | NMSS Total Score | - | - | Significant improvement (p-value not specified for total score) |
| NCT01300819 | 211 / 122 | Change in NMSS Total Score | -23 points | -19 points | -3.58 (p=0.147) |
Table 2: Effect of SPM-962 on Specific NMSS Domains and Items (RECOVER Study Post-hoc Analysis)
| NMSS Domain | Item | Treatment Difference | p-value |
| Sleep/Fatigue | Fatigue (tiredness) or lack of energy | In favor of SPM-962 | < 0.0001 |
| Mood/Apathy | Lost interest in surroundings | In favor of SPM-962 | < 0.0001 |
| Mood/Apathy | Lost interest in doing things | In favor of SPM-962 | < 0.0001 |
| Mood/Apathy | Seems sad or depressed | In favor of SPM-962 | < 0.01 |
| Mood/Apathy | Difficulty experiencing pleasure | In favor of SPM-962 | < 0.05 |
Table 3: Effect of SPM-962 on Non-Motor Symptoms (NCT01504529 Study)
| Outcome | Baseline (%) | End of Study (%) | p-value |
| Patients with Urinary Symptoms | 78.6 | 73.3 | 0.0066 |
| Patients with Sleep Disturbances | 82.8 | 72.8 | < 0.0001 |
| Patients with Mood/Cognition Issues | 77.3 | 66.4 | < 0.0001 |
| Overall NMS Improvement | Mean Change from Baseline in NMS-Quest Score | -1.5 ± 3.4 | < 0.0001 |
Experimental Protocols
RECOVER Study (Randomized, Double-Blind, Placebo-Controlled)
-
Objective: To evaluate the efficacy of rotigotine on early morning motor function and sleep in PD patients. Non-motor symptoms were an exploratory outcome.
-
Patient Population: Patients with PD and unsatisfactory early-morning motor impairment.
-
Intervention: Transdermal patches of SPM-962 (2-16 mg/24h) or placebo.
-
Protocol:
-
Screening Phase: Patients were assessed for eligibility.
-
Titration Phase (1-8 weeks): The dose of SPM-962 or placebo was gradually increased to an optimal or maximum tolerated dose.
-
Maintenance Phase (4 weeks): Patients continued on their optimal dose.
-
Assessments: The Non-Motor Symptoms Scale (NMSS) was administered at baseline and at the end of the maintenance period.
-
-
Primary Outcome for NMS (Exploratory): Change from baseline in the NMSS total score.
NCT01300819 (Randomized, Double-Blind, Placebo-Controlled)
-
Objective: To evaluate the effect of rotigotine on non-motor symptoms in PD patients.
-
Patient Population: PD patients with a total NMSS score of ≥40.
-
Intervention: Transdermal SPM-962 (up to 8 mg/24h for patients not on levodopa; up to 16 mg/24h for patients on levodopa) or placebo.
-
Protocol:
-
Titration Phase (1-7 weeks): Dose escalation to optimal dose.
-
Maintenance Phase (12 weeks): Stable optimal dose.
-
-
Primary Outcome: Change in NMSS total score from baseline to the end of the maintenance phase.
-
Secondary Outcomes: Changes in the nine NMSS domains and the Unified Parkinson's Disease Rating Scale (UPDRS) III score.
Conclusion
Exploratory studies of SPM-962 have provided promising evidence for its potential to alleviate a range of non-motor symptoms in Parkinson's disease, particularly in the domains of sleep, mood, and apathy.[3] While some larger studies have not met their primary endpoints for overall NMS improvement, post-hoc analyses and studies focusing on specific symptom clusters suggest clinically meaningful benefits.[3][4] The multi-modal mechanism of action of SPM-962, involving various dopamine receptor subtypes as well as other neurotransmitter systems, provides a strong rationale for its observed effects on the diverse non-motor manifestations of PD. Further dedicated and well-powered clinical trials are warranted to confirm these exploratory findings and to better delineate the specific non-motor symptom profiles that are most responsive to SPM-962 treatment. Preclinical research, with detailed and standardized protocols, will also be crucial for elucidating the underlying neurobiological mechanisms and for identifying novel therapeutic strategies targeting non-motor dysfunction in Parkinson's disease.
References
- 1. SUMMARY OF SUPPORTIVE STUDIES - Rotigotine (Neupro) (Transdermal Patch) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]
- 3. Rotigotine and specific non-motor symptoms of Parkinson's disease: post hoc analysis of RECOVER - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of rotigotine transdermal patch in patients with Parkinson's disease presenting with non-motor symptoms - results of a double-blind, randomized, placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Protocol for Rotigotine Transdermal Patch Application in Rats: Application Notes and Experimental Procedures
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive protocol for the application of Rotigotine transdermal patches in rat models, a critical procedure in preclinical studies for Parkinson's disease and other neurological disorders. This document outlines detailed methodologies for patch application, pharmacokinetic analysis, and relevant signaling pathways.
Application Notes
The transdermal delivery of Rotigotine in rats offers a method for achieving continuous and stable plasma concentrations, mimicking the therapeutic profile observed in human use.[1] Careful attention to the application procedure is paramount to ensure patch adhesion, prevent removal by the animal, and obtain reliable experimental data. The dorsal region is a commonly selected site for patch application due to its relative inaccessibility to the animal.[2] Proper shaving and cleaning of the application site are crucial to maximize skin contact and drug permeation. To prevent the rat from removing the patch, various methods can be employed, including the use of protective jackets or wrappings. Post-application monitoring should include regular checks of the patch for adhesion and the animal for any signs of skin irritation or adverse reactions.
Experimental Protocols
Dose Calculation and Patch Size Determination
The appropriate dose for rats can be extrapolated from the human dose using body surface area (BSA) normalization. The Human Equivalent Dose (HED) can be converted to a rat dose using the following formula:
Rat Dose (mg/kg) = Human Dose (mg/kg) x (Human Km / Rat Km)
The Km factor is a conversion factor that accounts for the difference in BSA between species. For humans, the Km is typically 37, and for rats, it is 6.[3] Therefore, the rat dose is approximately 6.2 times the human dose in mg/kg.
Once the desired dose in mg/kg for the rat is determined, the appropriate patch size can be calculated based on the drug concentration in the patch. For example, if a commercially available patch has a known drug concentration per cm², the required patch size can be cut to deliver the target dose. It is imperative not to cut patches that are designed as reservoir systems, as this can lead to dose dumping. Matrix-style patches are more amenable to size adjustment. In a study on Wistar rats, a 10 cm² patch containing 4.5 mg of Rotigotine was utilized.[4]
Animal Preparation and Patch Application
Materials:
-
Male Wistar rats (250-350 g)[4]
-
Rotigotine transdermal patch
-
Electric clippers
-
70% ethanol (B145695) or sterile saline
-
Gauze swabs
-
Protective jacket or bandage (optional)
Procedure:
-
Animal Acclimatization: Allow rats to acclimate to the housing conditions for at least one week prior to the experiment.
-
Site Preparation: One day before patch application, anesthetize the rat. Shave the fur from a small area on the dorsal back, between the shoulder blades.[2] Take care to avoid abrading the skin. On the day of application, clean the shaved area with a gauze swab moistened with 70% ethanol or sterile saline and allow it to dry completely.
-
Patch Application: Carefully remove the protective liner from the transdermal patch. Apply the adhesive side of the patch to the prepared area of the rat's skin.
-
Securing the Patch: Press the patch firmly onto the skin for approximately 30 seconds to ensure good adhesion. If necessary, a protective jacket or a light bandage can be placed over the patch to prevent the animal from scratching or removing it. Ensure that any wrapping is not too tight to cause distress or restrict movement.
-
Post-Application Monitoring: Return the rat to its cage and monitor for any signs of skin irritation at the application site, such as erythema or edema. Also, observe the animal for any behavioral changes or signs of toxicity. The patch should be checked daily to ensure it remains adhered to the skin.
Pharmacokinetic Study
Blood Sampling:
Following patch application, blood samples can be collected at predetermined time points to analyze the plasma concentration of Rotigotine. In a study using male Wistar rats, blood samples (approximately 0.5 mL) were withdrawn via the retro-orbital venous plexus at 0, 1, 2, 4, 6, 8, 10, 12, 16, 20, and 24 hours post-application.[4]
Sample Processing and Analysis:
-
Collect blood samples in tubes containing an appropriate anticoagulant (e.g., EDTA).
-
Centrifuge the blood samples to separate the plasma.
-
Store the plasma samples at -20°C or lower until analysis.
-
The concentration of Rotigotine in the plasma samples can be determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).
Quantitative Data
The following table summarizes the pharmacokinetic parameters of a Rotigotine transdermal patch in male Wistar rats from a published study.[4]
| Time (hours) | Serum Concentration (ng/mL) ± SD (Reference Formulation) | Serum Concentration (ng/mL) ± SD (Test Formulation) |
| 0 | 0 | 0 |
| 1 | 2.86 ± 0.98 | 4.32 ± 1.15 |
| 2 | 5.12 ± 1.23 | 7.89 ± 1.45 |
| 4 | 8.94 ± 1.56 | 13.54 ± 2.11 |
| 6 | 11.23 ± 2.01 | 18.98 ± 2.54 |
| 8 | 13.54 ± 2.34 | 22.43 ± 2.98 |
| 10 | 11.87 ± 1.98 | 19.87 ± 2.65 |
| 12 | 10.23 ± 1.76 | 17.54 ± 2.32 |
| 16 | 7.89 ± 1.43 | 14.32 ± 2.01 |
| 20 | 5.43 ± 1.11 | 10.98 ± 1.87 |
| 24 | 3.12 ± 0.87 | 7.65 ± 1.34 |
| Pharmacokinetic Parameter | Reference Formulation | Test Formulation |
| Cmax (ng/mL) | 13.87 ± 2.54 | 22.98 ± 3.12 |
| Tmax (hr) | 8 | 8 |
| AUC (0-24) (ng/mL*h) | 187.45 ± 5.25 | 314.73 ± 8.26 |
| t1/2 (hr) | 4.87 ± 0.54 | 5.12 ± 0.65 |
Visualizations
Rotigotine Signaling Pathway
Rotigotine is a dopamine (B1211576) agonist that primarily stimulates D2 and D3 receptors, and to a lesser extent, D1 receptors in the brain.[4] This agonistic activity helps to alleviate the motor symptoms of Parkinson's disease by mimicking the effects of dopamine.
Experimental Workflow
The following diagram illustrates the key steps involved in the application of a Rotigotine transdermal patch to a rat for a pharmacokinetic study.
References
Application Notes and Protocols for the In-Vitro Use of Rotigotine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rotigotine is a non-ergoline dopamine (B1211576) agonist that has demonstrated high affinity for dopamine D3, D2, and D1 receptors.[1][2] It is a valuable tool for in-vitro research aimed at understanding dopaminergic signaling pathways and for the preclinical evaluation of potential therapeutics for conditions such as Parkinson's disease and restless legs syndrome. This document provides detailed protocols for the dissolution of Rotigotine for use in a variety of in-vitro experimental settings, along with a summary of its solubility, stability, and effective concentrations reported in the literature.
Solubility of Rotigotine
Rotigotine is a lipophilic compound with limited solubility in aqueous solutions. Therefore, organic solvents are necessary to prepare stock solutions for in-vitro use. The most common and effective solvent for Rotigotine is dimethyl sulfoxide (B87167) (DMSO).
Table 1: Solubility of Rotigotine in Common Organic Solvents
| Solvent | Approximate Solubility (mg/mL) | Source |
| Dimethyl Sulfoxide (DMSO) | ≥ 50 | MedChemExpress |
| Dimethylformamide (DMF) | ~30 | Cayman Chemical |
| Ethanol | ~1 | Cayman Chemical |
Preparation of Rotigotine Stock and Working Solutions
The following protocols outline the steps for preparing a concentrated stock solution of Rotigotine in DMSO and subsequent dilution to a working concentration for in-vitro experiments.
Materials
-
Rotigotine powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes or vials
-
Sterile, pyrogen-free water or appropriate aqueous buffer (e.g., PBS, cell culture medium)
-
Vortex mixer
-
Sonicator (optional)
Protocol for Preparing a 10 mM Rotigotine Stock Solution in DMSO
-
Calculate the required mass of Rotigotine: The molecular weight of Rotigotine is 315.47 g/mol . To prepare 1 mL of a 10 mM stock solution, you will need:
-
Mass (mg) = 10 mmol/L * 1 L/1000 mL * 315.47 g/mol * 1000 mg/g * 1 mL = 3.15 mg
-
-
Weigh the Rotigotine powder: Accurately weigh 3.15 mg of Rotigotine powder and transfer it to a sterile microcentrifuge tube.
-
Add DMSO: Add 1 mL of cell culture grade DMSO to the tube containing the Rotigotine powder.
-
Dissolve the Rotigotine: Vortex the tube vigorously until the powder is completely dissolved. Gentle warming in a 37°C water bath or brief sonication can aid in dissolution. Visually inspect the solution to ensure there are no undissolved particles.
-
Storage: Aliquot the 10 mM stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for up to one year or at -80°C for longer-term storage.
Protocol for Preparing a Working Solution for Cell Culture
-
Thaw the stock solution: Thaw a single aliquot of the 10 mM Rotigotine stock solution at room temperature.
-
Calculate the dilution: Determine the volume of the stock solution needed to achieve the desired final concentration in your cell culture medium. For example, to prepare 10 mL of medium with a final Rotigotine concentration of 10 µM:
-
V1 (volume of stock) = (C2 (final concentration) * V2 (final volume)) / C1 (stock concentration)
-
V1 = (10 µM * 10 mL) / 10,000 µM = 0.01 mL = 10 µL
-
-
Prepare the working solution: It is recommended to perform a serial dilution to ensure accurate pipetting and homogenous mixing.
-
Intermediate Dilution (optional but recommended): Prepare a 1:10 intermediate dilution by adding 10 µL of the 10 mM stock solution to 90 µL of cell culture medium. This will result in a 1 mM solution.
-
Final Dilution: Add 10 µL of the 1 mM intermediate dilution to 9.99 mL of pre-warmed cell culture medium to achieve a final concentration of 1 µM. Gently mix the medium by inverting the tube or pipetting up and down.
-
-
Important Consideration for DMSO Concentration: The final concentration of DMSO in the cell culture medium should be kept as low as possible to avoid cytotoxicity. Most cell lines can tolerate DMSO concentrations up to 0.5% without significant adverse effects, while some may tolerate up to 1%.[3] It is always recommended to include a vehicle control (medium with the same final concentration of DMSO as the experimental wells) in your experiments.
Stability of Rotigotine Solutions
-
DMSO Stock Solutions: When stored properly at -20°C or -80°C in single-use aliquots, Rotigotine stock solutions in DMSO are stable for at least one year.
-
Aqueous Working Solutions: Rotigotine is less stable in aqueous solutions. It is recommended to prepare fresh working solutions for each experiment and use them immediately. Do not store aqueous solutions of Rotigotine for more than one day.
In-Vitro Experimental Concentrations
The effective concentration of Rotigotine in in-vitro assays can vary depending on the cell type, the specific endpoint being measured, and the duration of the experiment. The following table summarizes some reported concentrations from the literature.
Table 2: Reported In-Vitro Concentrations of Rotigotine
| Application | Cell Type | Concentration Range | Outcome | Source |
| Neuroprotection | Primary mesencephalic cell culture | 0.01 - 10 µM | Protection against MPP+ and rotenone-induced cell death. Toxicity observed at 10 µM. | --INVALID-LINK-- |
| Receptor Binding | CHO cells expressing human dopamine receptors | Ki values in nM range | High affinity for D3, D2, and D1 receptors. | --INVALID-LINK-- |
| Cytotoxicity | 16HBE and SH-SY5Y cells | Not specified | Free Rotigotine showed some cytotoxicity, which was reduced when encapsulated in nanoparticles. | --INVALID-LINK-- |
Mechanism of Action and Signaling Pathways
Rotigotine is a dopamine receptor agonist that primarily interacts with D1-like (D1 and D5) and D2-like (D2, D3, and D4) receptors.
-
D1-like Receptor Signaling: Activation of D1-like receptors, which are coupled to Gαs/olf proteins, stimulates adenylyl cyclase (AC).[4][5] This leads to an increase in intracellular cyclic AMP (cAMP) levels and subsequent activation of Protein Kinase A (PKA).[6][7] PKA can then phosphorylate various downstream targets, including DARPP-32, leading to the modulation of gene expression and neuronal excitability.[8]
-
D2-like Receptor Signaling: Conversely, activation of D2-like receptors, which are coupled to Gαi/o proteins, inhibits adenylyl cyclase, resulting in a decrease in intracellular cAMP levels.[4][9][10] This pathway can also involve the modulation of ion channels and other signaling cascades, such as the Akt pathway.[6]
Visualizing the Signaling Pathways
The following diagrams illustrate the primary signaling pathways activated by Rotigotine.
Caption: Rotigotine activation of D1-like receptor signaling pathway.
Caption: Rotigotine activation of D2-like receptor signaling pathway.
Experimental Workflow
The following diagram outlines a general workflow for conducting an in-vitro experiment with Rotigotine.
Caption: General experimental workflow for in-vitro studies with Rotigotine.
References
- 1. The in vitro receptor profile of rotigotine: a new agent for the treatment of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Rotigotine is a potent agonist at dopamine D1 receptors as well as at dopamine D2 and D3 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacology of Signaling Induced by Dopamine D1-Like Receptor Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Rotigotine is a potent agonist at dopamine D1 receptors as well as at dopamine D2 and D3 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | The Signaling and Pharmacology of the Dopamine D1 Receptor [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 8. Frontiers | Mechanisms for the Modulation of Dopamine D1 Receptor Signaling in Striatal Neurons [frontiersin.org]
- 9. Structural genomics of the human dopamine receptor system - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Dopamine agonist - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for Preclinical Dosage Calculation of BM-962
For Researchers, Scientists, and Drug Development Professionals
Introduction
BM-962, also known as Rotigotine, is a non-ergoline dopamine (B1211576) agonist that has been developed for the treatment of Parkinson's disease and Restless Legs Syndrome.[1] The determination of a safe and efficacious starting dose for first-in-human (FIH) clinical trials is a critical step in the drug development process. This document provides a detailed overview of the methodologies and protocols for the preclinical dosage calculation of this compound, applicable to small molecule inhibitors in general. The process involves a combination of in vitro characterization, in vivo studies in relevant animal models, and subsequent extrapolation to a Human Equivalent Dose (HED).
The primary goal of preclinical safety and efficacy studies is to establish a No-Observed-Adverse-Effect Level (NOAEL) and an anticipated therapeutic dose range.[2][3] These values are then used to calculate the Maximum Recommended Starting Dose (MRSD) for Phase I clinical trials.[2][3] Methodologies such as Body Surface Area (BSA) conversion are commonly employed for dose extrapolation between species.[3][4]
In Vitro Assessment of this compound Activity
Prior to in vivo studies, the activity of this compound should be thoroughly characterized using a panel of in vitro assays. This data provides an initial understanding of the compound's potency and selectivity.
Receptor Binding and Functional Assays
Protocol:
-
Receptor Binding: Perform radioligand binding assays using cell lines expressing human dopamine receptor subtypes (D1, D2, D3, D4, D5) to determine the binding affinity (Ki) of this compound.
-
Functional Assays: Utilize functional assays, such as cAMP assays or reporter gene assays, in the same cell lines to determine the potency (EC50) and efficacy (Emax) of this compound as a dopamine agonist at each receptor subtype.
-
Data Analysis: Calculate Ki and EC50 values from concentration-response curves using non-linear regression analysis.
Table 1: Hypothetical In Vitro Activity of this compound
| Parameter | Dopamine D1 Receptor | Dopamine D2 Receptor | Dopamine D3 Receptor |
| Binding Affinity (Ki, nM) | 500 | 5 | 0.7 |
| Functional Potency (EC50, nM) | >1000 | 15 | 2 |
In Vivo Preclinical Studies
In vivo studies in animal models are essential to understand the pharmacokinetics (PK), pharmacodynamics (PD), and toxicology of this compound.
Pharmacokinetic (PK) Studies
Protocol:
-
Animal Models: Utilize at least two mammalian species (one rodent, e.g., Sprague-Dawley rat, and one non-rodent, e.g., Cynomolgus monkey).
-
Dose Administration: Administer this compound via the intended clinical route (e.g., intravenous, oral, or transdermal).
-
Sample Collection: Collect blood samples at multiple time points post-administration.
-
Bioanalysis: Analyze plasma concentrations of this compound using a validated analytical method (e.g., LC-MS/MS).
-
PK Parameters: Calculate key PK parameters including Cmax, Tmax, AUC, half-life (t1/2), clearance (CL), and volume of distribution (Vd).
Table 2: Hypothetical Pharmacokinetic Parameters of this compound
| Parameter | Rat (1 mg/kg, IV) | Cynomolgus Monkey (0.5 mg/kg, IV) |
| Cmax (ng/mL) | 250 | 180 |
| AUC (ng*h/mL) | 800 | 950 |
| t1/2 (h) | 3.5 | 5.2 |
| CL (L/h/kg) | 1.25 | 0.53 |
| Vd (L/kg) | 6.1 | 3.8 |
Efficacy Studies in a Parkinson's Disease Model
Protocol:
-
Animal Model: Use a relevant animal model of Parkinson's disease, such as the 6-hydroxydopamine (6-OHDA) lesioned rat model.
-
Dose-Ranging Study: Administer a range of this compound doses to determine the Minimum Efficacious Dose (MED).
-
Behavioral Assessment: Evaluate motor function using established behavioral tests (e.g., rotational behavior, cylinder test).
-
Data Analysis: Determine the dose-response relationship and identify the MED.
Table 3: Hypothetical Efficacy of this compound in a Rat Model of Parkinson's Disease
| Dose (mg/kg) | % Reduction in Rotational Behavior |
| 0.1 | 15% |
| 0.3 | 45% |
| 0.5 (MED) | 75% |
| 1.0 | 85% |
Toxicology Studies
Protocol:
-
Dose Escalation: Conduct dose escalation studies in two species (rodent and non-rodent) to identify the Maximum Tolerated Dose (MTD) and to observe potential toxicities.
-
NOAEL Determination: Perform repeated-dose toxicology studies (e.g., 28-day study) to determine the No-Observed-Adverse-Effect Level (NOAEL).[2][3]
-
Clinical Observations: Monitor animals for clinical signs of toxicity, changes in body weight, food consumption, and behavior.
-
Pathology: Conduct comprehensive gross and microscopic pathology at the end of the study.
Table 4: Hypothetical Toxicology Data for this compound
| Species | NOAEL (mg/kg/day) | MTD (mg/kg/day) |
| Rat | 3 | 10 |
| Cynomolgus Monkey | 1 | 5 |
Dosage Calculation for First-in-Human (FIH) Studies
The data from preclinical studies are used to calculate the Human Equivalent Dose (HED) and the Maximum Recommended Starting Dose (MRSD).
Calculation of Human Equivalent Dose (HED)
The HED is calculated from the animal NOAEL using Body Surface Area (BSA) conversion factors.[3][4]
Formula: HED (mg/kg) = Animal NOAEL (mg/kg) x (Animal Km / Human Km)
Where Km = Body Weight (kg) / Body Surface Area (m²)
Table 5: Body Surface Area Conversion Factors
| Species | Body Weight (kg) | BSA (m²) | Km |
| Rat | 0.15 | 0.025 | 6 |
| Monkey | 3 | 0.24 | 12 |
| Human | 60 | 1.6 | 37 |
HED Calculation from the most sensitive species (Monkey): HED = 1 mg/kg (Monkey NOAEL) x (12 / 37) = 0.32 mg/kg
Calculation of Maximum Recommended Starting Dose (MRSD)
A safety factor is applied to the HED to determine the MRSD for FIH trials. A standard safety factor of 10 is often used.[2][3]
Formula: MRSD (mg/kg) = HED / Safety Factor
MRSD Calculation: MRSD = 0.32 mg/kg / 10 = 0.032 mg/kg
For a 60 kg human, the starting dose would be approximately 1.92 mg .
Visualizations
Caption: Hypothetical signaling pathway of this compound as a dopamine D2 receptor agonist.
Caption: Experimental workflow for preclinical dose determination of this compound.
Caption: Logical relationship for calculating the Maximum Recommended Starting Dose (MRSD).
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. m.youtube.com [m.youtube.com]
- 3. JaypeeDigital | Preclinical to Clinical Drug Dose Calculation [jaypeedigital.com]
- 4. Predicting Approximate Clinically Effective Doses in Oncology Using Preclinical Efficacy and Body Surface Area Conversion: A Retrospective Analysis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Utilizing Rotigotine for Modeling Continuous Dopamine Stimulation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rotigotine (B252) is a non-ergoline dopamine (B1211576) agonist that uniquely provides continuous drug delivery through a transdermal patch.[1][2] This characteristic makes it an invaluable tool for modeling continuous dopamine stimulation (CDS) in both preclinical and clinical research, mimicking the physiological state of tonic dopamine receptor activation in the brain.[2][3] Pulsatile stimulation of dopamine receptors with oral medications is thought to contribute to the development of motor complications in Parkinson's disease (PD).[4] The continuous delivery of Rotigotine offers a model to investigate the effects of more physiological dopamine receptor stimulation.[2][3]
These application notes provide a comprehensive overview and detailed protocols for utilizing Rotigotine to model CDS in various experimental paradigms relevant to Parkinson's disease and other dopamine-related neurological disorders.
Pharmacological Profile of Rotigotine
Rotigotine exhibits a broad affinity for dopamine receptors, acting as an agonist at D1, D2, and D3 receptors, with a particularly high affinity for the D3 receptor.[5][6][7][8] It also shows affinity for D4 and D5 receptors, as well as serotonergic (5-HT1A agonist) and adrenergic (α2B antagonist) receptors.[1][5] This profile differentiates it from more selective D2/D3 agonists. The transdermal patch formulation ensures stable plasma concentrations over a 24-hour period, providing a consistent level of dopamine receptor stimulation.[2][9]
Quantitative Data Summary
The following tables summarize the key quantitative data for Rotigotine, providing a reference for experimental design and data interpretation.
Table 1: Receptor Binding Affinities (Ki) of Rotigotine
| Receptor Subtype | Ki (nM) | Reference |
| Dopamine D1 | 83 | [5][8] |
| Dopamine D2 | 13.5 | [5][8] |
| Dopamine D3 | 0.71 | [5][6][8] |
| Dopamine D4.2 | 3.9 | [5][8] |
| Dopamine D4.4 | 15 | [5][8] |
| Dopamine D4.7 | 5.9 | [5][8] |
| Dopamine D5 | 5.4 | [5][8] |
| Serotonin 5-HT1A | 30 | [5][8] |
| Adrenergic α2B | 27 | [5][8] |
Table 2: Functional Potency (pEC50 and EC50) of Rotigotine
| Receptor Subtype | pEC50 | EC50 (nM) | Reference |
| Dopamine D1 | 9.0 | 0.1 | [1] |
| Dopamine D2 | 9.4 - 8.6 | 0.04 - 0.25 | [1] |
| Dopamine D3 | 9.7 | 0.02 | [1] |
| Dopamine D4 | 7.7 | 20 | [10] |
| Dopamine D5 | 7.7 | 20 | [10] |
Table 3: Pharmacokinetic Parameters of Rotigotine Transdermal Patch
| Parameter | Value | Reference |
| Bioavailability | ~37% | [2][9] |
| Time to steady-state | 1-2 days | [2] |
| Terminal half-life | 5-7 hours | [1] |
| Doses available (human) | 2, 4, 6, 8 mg/24h | [11] |
Experimental Protocols
In Vivo Models of Parkinson's Disease
Rodent models of Parkinson's disease are essential for studying the effects of Rotigotine on motor and non-motor symptoms. The following are detailed protocols for two commonly used neurotoxin-based models.
This model induces a unilateral lesion of the nigrostriatal dopamine pathway, leading to quantifiable motor asymmetry.
Materials:
-
Male Sprague-Dawley or Wistar rats (200-250 g)
-
6-Hydroxydopamine (6-OHDA) hydrochloride
-
Ascorbic acid
-
Sterile 0.9% saline
-
Anesthetic (e.g., isoflurane)
-
Stereotaxic frame
-
Hamilton syringe (10 µL)
-
Dental drill
Procedure:
-
Preparation of 6-OHDA Solution: Dissolve 6-OHDA in sterile saline containing 0.02% ascorbic acid to a final concentration of 4 µg/µL (free base). Prepare this solution fresh and protect it from light.
-
Anesthesia and Stereotaxic Surgery: Anesthetize the rat and secure it in the stereotaxic frame.
-
Injection: Drill a small burr hole in the skull over the target injection site. For a medial forebrain bundle (MFB) lesion, typical coordinates relative to bregma are: AP -4.4 mm, ML -1.0 mm, DV -7.8 mm.[12]
-
Slowly infuse 2 µL of the 6-OHDA solution at a rate of 1 µL/min.
-
Leave the needle in place for an additional 5 minutes to allow for diffusion before slowly retracting it.
-
Suture the scalp and allow the animal to recover.
Assessment of Lesion and Rotigotine Efficacy:
-
Apomorphine-Induced Rotations: Two to three weeks post-lesion, administer apomorphine (B128758) (0.25-0.5 mg/kg, s.c.) and record contralateral rotations for 30-60 minutes. A successful lesion is typically indicated by >100 contralateral rotations in 30 minutes.[3]
-
Rotigotine Administration: Rotigotine can be administered via a slow-release formulation subcutaneously (e.g., 1 mg/kg every 24-48 hours) to model continuous stimulation.[5]
-
Behavioral Testing: Assess motor function using tests such as the cylinder test (for forelimb use asymmetry) and the stepping test.[13]
This model induces bilateral loss of dopaminergic neurons in the substantia nigra.
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) hydrochloride
-
Sterile saline
-
Appropriate safety equipment for handling MPTP (it is a neurotoxin)
Procedure:
-
MPTP Solution Preparation: Dissolve MPTP in sterile saline.
-
Administration: Several dosing regimens can be used. A common acute regimen involves four intraperitoneal (i.p.) injections of MPTP (15-20 mg/kg) at 2-hour intervals. A chronic model can be established with daily injections of a lower dose (e.g., 25 mg/kg) for five consecutive days.
-
Post-Injection Care: Monitor animals closely for any adverse effects.
Assessment of Lesion and Rotigotine Efficacy:
-
Rotigotine Administration: Rotigotine can be administered continuously via a subcutaneous slow-release formulation (e.g., 0.3-3 mg/kg/day).[7]
-
Behavioral Testing: Evaluate motor coordination and balance using the rotarod test and locomotor activity in an open field test.
-
Neurochemical Analysis: At the end of the study, sacrifice the animals and dissect the striatum for HPLC analysis of dopamine and its metabolites.
-
Immunohistochemistry: Perfuse the brains and prepare sections for tyrosine hydroxylase (TH) staining to quantify the loss of dopaminergic neurons in the substantia nigra.
In Vitro and Ex Vivo Assays
These assays are crucial for understanding the direct cellular and molecular effects of Rotigotine.
This protocol determines the affinity of Rotigotine for different dopamine receptor subtypes.
Materials:
-
Cell membranes expressing specific human dopamine receptor subtypes (D1, D2, D3, etc.)
-
Radioligand specific for the receptor of interest (e.g., [3H]Spiperone for D2/D3)
-
Rotigotine solutions of varying concentrations
-
Incubation buffer
-
Glass fiber filters
-
Scintillation counter
Procedure:
-
In a 96-well plate, incubate the cell membranes with the radioligand and varying concentrations of Rotigotine.
-
Incubate at room temperature for a specified time (e.g., 60-120 minutes) to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the Ki value for Rotigotine by analyzing the competition binding curves using appropriate software (e.g., Prism).
This assay measures the functional agonist activity of Rotigotine at D1-like (Gs-coupled) and D2-like (Gi-coupled) receptors.
Materials:
-
CHO or HEK293 cells stably expressing the dopamine receptor of interest
-
Rotigotine solutions of varying concentrations
-
Forskolin (B1673556) (to stimulate cAMP production for Gi-coupled receptor assays)
-
cAMP assay kit (e.g., HTRF, ELISA)
Procedure:
-
Plate the cells in a 96-well plate and allow them to adhere.
-
For D1-like receptors, treat the cells with varying concentrations of Rotigotine.
-
For D2-like receptors, pre-treat the cells with forskolin to induce cAMP production, then add varying concentrations of Rotigotine.
-
Incubate for a specified time.
-
Lyse the cells and measure the intracellular cAMP levels using a suitable assay kit.
-
Generate dose-response curves and calculate the EC50 value for Rotigotine.
FSCV allows for the real-time measurement of dopamine release and reuptake in ex vivo brain slices.
Materials:
-
Rodent brain slices containing the striatum (300-400 µm thick)
-
Artificial cerebrospinal fluid (aCSF)
-
Carbon-fiber microelectrode
-
Stimulating electrode
-
FSCV recording system
Procedure:
-
Prepare acute brain slices using a vibratome and maintain them in oxygenated aCSF.[1][10]
-
Place a slice in the recording chamber and perfuse with aCSF.
-
Position the carbon-fiber microelectrode in the striatum to detect dopamine.
-
Place a stimulating electrode nearby to evoke dopamine release.
-
Apply a triangular voltage waveform to the microelectrode and record the resulting current.
-
Electrically stimulate the tissue to elicit dopamine release and record the changes in extracellular dopamine concentration.
-
To study the effect of Rotigotine, perfuse the slice with aCSF containing a known concentration of Rotigotine and repeat the stimulation and recording.
Visualizations
Dopamine Signaling Pathway
Caption: Dopamine synthesis, release, and receptor signaling pathway.
Experimental Workflow for In Vivo Studies
Caption: Workflow for preclinical evaluation of Rotigotine.
Experimental Workflow for In Vitro/Ex Vivo Studies
Caption: Workflow for in vitro and ex vivo characterization of Rotigotine.
References
- 1. Rotigotine is a potent agonist at dopamine D1 receptors as well as at dopamine D2 and D3 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Continuous delivery of rotigotine decreases extracellular dopamine suggesting continuous receptor stimulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Longitudinal assessment of motor function following the unilateral intrastriatal 6-hydroxydopamine lesion model in mice [frontiersin.org]
- 4. Continuous versus pulsatile administration of rotigotine in 6-OHDA-lesioned rats: contralateral rotations and abnormal involuntary movements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Neuroprotective effects of rotigotine in the acute MPTP-lesioned mouse model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The in vitro receptor profile of rotigotine: a new agent for the treatment of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. An Update on Pharmacological, Pharmacokinetic Properties and Drug–Drug Interactions of Rotigotine Transdermal System in Parkinson’s Disease and Restless Legs Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. The effect of dopamine on MPTP-induced rotarod disability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
Application Notes and Protocols for Immunohistochemistry Following Rotigotine Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for conducting immunohistochemistry (IHC) studies on tissues from subjects treated with Rotigotine (B252), a non-ergoline dopamine (B1211576) agonist. The provided protocols are synthesized from established methodologies and are intended to serve as a detailed starting point for your research.
Introduction
Rotigotine acts as an agonist at dopamine D1, D2, and D3 receptors, and also exhibits activity at serotonin (B10506) 5-HT1A receptors.[1][2][3][4] Its primary application is in the management of Parkinson's disease and restless legs syndrome.[2][4] Immunohistochemical analysis following Rotigotine treatment is crucial for understanding its neuroprotective effects, receptor modulation, and impact on neuronal populations. Key protein targets for IHC analysis after Rotigotine administration include Tyrosine Hydroxylase (TH) to assess the health of dopaminergic neurons, and dopamine receptors (e.g., D1, D2, D3) to investigate changes in receptor density and distribution.
Data Presentation
The following table summarizes the clinical efficacy of Rotigotine across different stages of Parkinson's Disease, as measured by the Unified Parkinson's Disease Rating Scale (UPDRS) parts II (activities of daily living) and III (motor skills). This data is from a post-hoc analysis of six placebo-controlled studies.
| Hoehn and Yahr Stage | Treatment Group | Baseline UPDRS II+III Score (Mean) | Change from Baseline (Mean) | Treatment Difference vs. Placebo (Mean) |
| 1 | Rotigotine | 20.1 | -7.1 | -3.5 |
| Placebo | 20.5 | -3.6 | ||
| 2 | Rotigotine | 31.5 | -8.9 | -4.1 |
| Placebo | 31.2 | -4.8 | ||
| 3 | Rotigotine | 46.8 | -11.0 | -5.7 |
| Placebo | 47.5 | -5.3 | ||
| 4 | Rotigotine | 63.8 | -15.2 | -10.5 |
| Placebo | 61.5 | -4.7 |
Data adapted from a post-hoc analysis of six placebo-controlled studies of Rotigotine in patients with early or advanced-stage Parkinson's disease.[5]
Experimental Protocols
This section provides a detailed protocol for performing immunohistochemistry on paraffin-embedded brain tissue sections. This protocol is a general guideline and may require optimization for specific antibodies and tissue types.
I. Tissue Preparation and Sectioning
-
Fixation: Immediately following dissection, fix the brain tissue by immersion in 4% paraformaldehyde (PFA) in phosphate-buffered saline (PBS) for 24-48 hours at 4°C. The volume of fixative should be at least 10 times the volume of the tissue.
-
Dehydration: Dehydrate the fixed tissue through a graded series of ethanol (B145695) solutions:
-
70% ethanol: 2 changes for 1 hour each.
-
95% ethanol: 2 changes for 1 hour each.
-
100% ethanol: 3 changes for 1 hour each.[6]
-
-
Clearing: Clear the dehydrated tissue in two changes of xylene for 1 hour each.[6]
-
Paraffin (B1166041) Infiltration and Embedding: Infiltrate the cleared tissue with molten paraffin wax at 58-60°C. Perform three changes of paraffin for 1-2 hours each. Finally, embed the tissue in a paraffin block and allow it to solidify at room temperature.
-
Sectioning: Cut 5-10 µm thick sections from the paraffin block using a microtome. Float the sections in a warm water bath (40-45°C) and mount them onto positively charged microscope slides.[7]
-
Drying: Dry the slides overnight at 37°C or for 1-2 hours at 60°C.
II. Immunohistochemical Staining
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene: 2 changes for 10 minutes each.[6][7][8]
-
Immerse slides in 100% ethanol: 2 changes for 3 minutes each.[6][7]
-
Immerse slides in 95% ethanol: 1 change for 3 minutes.[6][7]
-
Immerse slides in 70% ethanol: 1 change for 3 minutes.[6][7]
-
Rinse gently in running tap water for 5 minutes.[7]
-
-
Antigen Retrieval:
-
This step is crucial for unmasking epitopes that may have been altered by fixation.[9][10] Heat-Induced Epitope Retrieval (HIER) is commonly used.
-
Immerse slides in a staining jar containing 10 mM Sodium Citrate buffer (pH 6.0).[9]
-
Heat the buffer with the slides to 95-100°C in a microwave, water bath, or pressure cooker for 10-20 minutes.[9][11]
-
Allow the slides to cool down to room temperature in the buffer (approximately 20 minutes).
-
Rinse slides in PBS (pH 7.4) three times for 5 minutes each.
-
-
Peroxidase Blocking:
-
Incubate sections with 3% hydrogen peroxide (H₂O₂) in PBS for 10-15 minutes at room temperature to block endogenous peroxidase activity.[8]
-
Rinse slides in PBS three times for 5 minutes each.
-
-
Blocking:
-
Primary Antibody Incubation:
-
Drain the blocking solution (do not rinse).
-
Incubate sections with the primary antibody (e.g., rabbit anti-Tyrosine Hydroxylase or mouse anti-Dopamine D2 Receptor) diluted in the blocking solution overnight at 4°C in a humidified chamber.[12][14] The optimal antibody concentration should be determined empirically.
-
-
Secondary Antibody Incubation:
-
The next day, bring the slides to room temperature and wash them three times for 5 minutes each in PBS.
-
Incubate sections with a biotinylated secondary antibody (e.g., goat anti-rabbit IgG or goat anti-mouse IgG) diluted in the blocking solution for 1-2 hours at room temperature.[6]
-
Wash slides three times for 5 minutes each in PBS.
-
-
Signal Amplification (ABC Method):
-
Incubate sections with Avidin-Biotin-Peroxidase Complex (ABC) reagent for 30-60 minutes at room temperature, according to the manufacturer's instructions.
-
Wash slides three times for 5 minutes each in PBS.
-
-
Chromogenic Detection:
-
Prepare the 3,3'-Diaminobenzidine (DAB) substrate solution just before use.[15][16]
-
Incubate sections with the DAB solution until the desired brown staining intensity develops (typically 2-10 minutes). Monitor the reaction under a microscope.[6][8]
-
Immediately stop the reaction by immersing the slides in distilled water.
-
-
Counterstaining:
-
Counterstain the sections with Hematoxylin for 30-60 seconds to visualize cell nuclei.
-
"Blue" the sections by rinsing in running tap water for 5-10 minutes.
-
-
Dehydration and Mounting:
-
Dehydrate the sections through a graded series of ethanol (70%, 95%, 100%) and clear in xylene.[15]
-
Apply a coverslip to the slides using a permanent mounting medium.
-
Visualizations
Experimental Workflow
Caption: Experimental workflow for immunohistochemical analysis after Rotigotine treatment.
Rotigotine Signaling Pathway
Caption: Simplified signaling pathway of Rotigotine's action on dopamine and serotonin receptors.
References
- 1. Dopaminergic neuroprotective effects of rotigotine via 5-HT1A receptors: Possibly involvement of metallothionein expression in astrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Rotigotine is safe and efficacious in Atypical Parkinsonism Syndromes induced by both α-synucleinopathy and tauopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Rotigotine transdermal system: a short review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Efficacy of Rotigotine at Different Stages of Parkinson’s Disease Symptom Severity and Disability: A Post Hoc Analysis According to Baseline Hoehn and Yahr Stage - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chromogenic IHC Staining Protocol of Paraffin-embedded Tissue: R&D Systems [rndsystems.com]
- 7. Paraffin Embedded IHC Protocol (IHC-P) [hellobio.com]
- 8. antibodysystem.com [antibodysystem.com]
- 9. bosterbio.com [bosterbio.com]
- 10. Antigen retrieval and permeabilization for IHC | Abcam [abcam.com]
- 11. IHC Antigen Retrieval | Proteintech Group [ptglab.com]
- 12. Immunohistochemistry (IHC) protocol [hellobio.com]
- 13. Immunohistochemistry for Tyrosine Hydroxylase (TH) Detection in Brain Sections [protocols.io]
- 14. docs.abcam.com [docs.abcam.com]
- 15. Immunohistochemistry(IHC) Protocol [immunohistochemistry.us]
- 16. Protocol for DAB Peroxidase Substrate Solution (Brown) - IHC WORLD [ihcworld.com]
Application Note: Quantitative Determination of Rotigotine in Human Plasma by LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a sensitive and robust method for the quantitative analysis of Rotigotine (B252) in human plasma samples using liquid chromatography with tandem mass spectrometry (LC-MS/MS). The protocol provides a reliable and reproducible workflow for pharmacokinetic studies, therapeutic drug monitoring, and other research applications. The method involves a straightforward liquid-liquid extraction (LLE) for sample preparation, followed by chromatographic separation and detection by an MS/MS system. Method performance characteristics, including linearity, precision, accuracy, and recovery, are summarized from published literature.
Introduction
Rotigotine is a non-ergoline dopamine (B1211576) agonist used in the treatment of Parkinson's disease and Restless Legs Syndrome.[1] It is often administered via a transdermal patch, which provides continuous drug delivery.[1] Accurate measurement of Rotigotine concentrations in plasma is crucial for pharmacokinetic and pharmacodynamic assessments. This document provides a detailed protocol for the extraction and quantification of Rotigotine from human plasma.
Mechanism of Action
Rotigotine acts as an agonist at dopamine receptors in the brain, with a high affinity for D3, D2, and D1 receptors.[1][2] By mimicking the effects of dopamine, it helps to alleviate the motor symptoms associated with a dopamine deficiency.[1] The continuous delivery via a transdermal patch helps maintain stable plasma concentrations, which is important for consistent dopaminergic stimulation.[1]
Experimental Protocol
This protocol is based on a validated UHPLC-MS/MS method for the determination of Rotigotine in human plasma.[3][4]
Materials and Reagents
-
Rotigotine standard
-
Internal Standard (IS), e.g., Lamotrigine or a stable isotope-labeled Rotigotine[3][5]
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
tert-Butyl methyl ether (t-BME)
-
Ammonium acetate (B1210297)
-
Formic acid
-
Ultrapure water
-
Human plasma (blank)
Equipment
-
UHPLC system
-
Tandem mass spectrometer with an electrospray ionization (ESI) source
-
Analytical column (e.g., Gemini NX C18, 3 µm, 110 Å, 100 x 2.0 mm)[3]
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
-
Pipettes
Sample Preparation: Liquid-Liquid Extraction (LLE)
-
Pipette 500 µL of human plasma into a microcentrifuge tube.[3][4]
-
Add the internal standard solution.
-
Add a suitable volume of extraction solvent, for example, 2.5 mL of tert-butyl methyl ether.[3]
-
Vortex the mixture for 1-2 minutes.
-
Centrifuge at high speed (e.g., 12,000 x g) for 10 minutes to separate the layers.[6]
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the mobile phase and inject it into the LC-MS/MS system.
LC-MS/MS Conditions
The following are example conditions and may require optimization for different systems.
Liquid Chromatography (LC) [3][4]
| Parameter | Value |
| Column | Gemini NX C18, 3 µm, 110 Å, 100 x 2.0 mm |
| Mobile Phase A | 5 mM Ammonium acetate in water, pH 5.0 |
| Mobile Phase B | 5 mM Ammonium acetate in methanol |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 10 µL |
| Gradient | Isocratic or gradient elution may be used |
Mass Spectrometry (MS/MS) [3][4]
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Monitoring Mode | Multiple Reaction Monitoring (MRM) |
| Rotigotine Transition | m/z 316.00 → 147.00 |
| IS (Lamotrigine) Transition | m/z 256.10 → 211.00 |
Method Validation Summary
The following tables summarize the quantitative performance of various published LC-MS/MS methods for Rotigotine analysis in plasma.
Table 1: Linearity and Sensitivity
| Method | Linearity Range | LLOQ | Reference |
| UHPLC-MS/MS | 50 - 2500 pg/mL | 50 pg/mL | [3][4] |
| LC-MS/MS | 0.01 - 2.0 ng/mL | 0.01 ng/mL | [7] |
| LC-MS/MS (Rat Plasma) | 0.1 - 100 ng/mL | 0.1 ng/mL | [6] |
| LC-MS/MS (Rat Plasma) | 0.1 - 10.0 ng/mL | 0.1 ng/mL | [5] |
Table 2: Accuracy, Precision, and Recovery
| Method | Concentration | Intra-assay Precision (%RSD) | Inter-assay Precision (%RSD) | Accuracy/Recovery (%) | Reference |
| UHPLC-MS/MS | QC Levels | ≤ 15% | ≤ 15% | ≤ 15% (inaccuracy) / 96.9% (recovery) | [3][4] |
| LC-MS/MS | QC Levels | < 10% | < 10% | Within 10% | [7] |
| LC-MS/MS (Rat Plasma) | QC Levels | ≤ 10.75% | - | 81.00 - 115.05% (accuracy) / 81.00 - 104.48% (recovery) | [6] |
Discussion
The presented LC-MS/MS method provides a highly sensitive and specific approach for the quantification of Rotigotine in human plasma. The liquid-liquid extraction procedure is effective in removing plasma proteins and other potential interferences, resulting in a clean extract and minimizing matrix effects.[3] The use of a suitable internal standard is critical to correct for variations in extraction efficiency and instrument response.
The lower limit of quantitation (LLOQ) reported in several studies, as low as 50 pg/mL, demonstrates the method's suitability for pharmacokinetic studies where low concentrations of Rotigotine are expected.[3][4] The validation data across different laboratories show good linearity, precision, and accuracy, confirming the reliability of the method.[3][6][7]
For routine analysis, it is essential to perform a full method validation according to regulatory guidelines (e.g., FDA, EMA) in the laboratory where the analysis will be conducted. This includes assessing specificity, linearity, range, accuracy, precision, recovery, matrix effect, and stability of Rotigotine in plasma under various storage conditions.
Conclusion
The LC-MS/MS method detailed in this application note is a robust and reliable tool for the quantitative determination of Rotigotine in plasma samples. It is well-suited for researchers, scientists, and drug development professionals engaged in the study of Rotigotine's pharmacokinetics and other related research.
References
- 1. What is the mechanism of Rotigotine? [synapse.patsnap.com]
- 2. An Update on Pharmacological, Pharmacokinetic Properties and Drug–Drug Interactions of Rotigotine Transdermal System in Parkinson’s Disease and Restless Legs Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Novel UHPLC-MS/MS method for the determination of rotigotine in the plasma of patients with Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Validated LC-MS/MS method for the simultaneous determination of rotigotine and its prodrug in rat plasma and an application to pharmacokinetics and biological conversion in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A Sensitive, Efficient, and Cost-Effective Method to Determine Rotigotine in Rat Plasma Using Liquid-Liquid Extraction (LLE) and LC-MRM -Mass Spectrometry Letters | Korea Science [koreascience.kr]
- 7. Pharmacokinetics, Safety and Tolerability of Rotigotine Transdermal Patch in Healthy Japanese and Caucasian Subjects - PMC [pmc.ncbi.nlm.nih.gov]
Application of SPM-962 (Rotigotine) in Preclinical Models of Parkinson's Disease
For Researchers, Scientists, and Drug Development Professionals
Introduction
SPM-962, also known as Rotigotine (B252), is a non-ergoline dopamine (B1211576) agonist that has demonstrated therapeutic potential for Parkinson's Disease (PD). It is formulated as a transdermal patch, providing continuous drug delivery. Beyond its symptomatic efficacy in clinical settings, preclinical research in various models of Parkinson's Disease has explored its neuroprotective effects and underlying mechanisms of action. These studies provide a rationale for its potential disease-modifying properties.
This document provides detailed application notes and protocols for the use of SPM-962 (Rotigotine) in established in vitro and in vivo models of Parkinson's Disease, intended to guide researchers in the design and execution of their studies.
Mechanism of Action
Rotigotine is a dopamine agonist with a broad receptor binding profile, showing high affinity for D3, D2, and D1 dopamine receptors. Its mechanism of action in the context of neuroprotection in Parkinson's disease models is multifaceted and not fully elucidated. However, evidence suggests the involvement of several key pathways:
-
Dopaminergic Receptor Stimulation: By mimicking the action of dopamine, Rotigotine provides continuous stimulation to dopamine receptors, which may contribute to the survival of dopaminergic neurons.
-
Reduction of Oxidative Stress: In vitro studies have shown that Rotigotine can attenuate the production of reactive oxygen species (ROS) induced by neurotoxins like rotenone.[1]
-
Activation of Pro-Survival Signaling: Research suggests that Rotigotine may exert its neuroprotective effects through the activation of the PI3K/Akt signaling pathway. This leads to the phosphorylation and subsequent inactivation of Glycogen Synthase Kinase 3-beta (GSK-3β), a pro-apoptotic protein.
Data Presentation: Efficacy of SPM-962 (Rotigotine) in Preclinical Models
The following tables summarize the quantitative data from key preclinical studies investigating the neuroprotective effects of Rotigotine.
In Vivo Models
| Model | Species | Neurotoxin | Rotigotine Dose | Key Findings | Reference |
| Acute MPTP Model | Mouse | MPTP | 0.3-3 mg/kg (s.c.) | Dose-dependent partial protection of dopamine nerve endings in the striatum. Significant attenuation of MPTP-induced acute cell degeneration in the mesencephalon at 3 mg/kg. | [1][2] |
| Progressive MPTP Model | Macaque | MPTP | Not specified | Partial protection of dopaminergic terminals confirmed by ex vivo DAT labeling, leading to significantly less parkinsonian behavior. | [3] |
In Vitro Models
| Model | Toxin | Rotigotine Concentration | Key Findings | Reference |
| Primary Mesencephalic Cell Culture | MPP+ (10 µM) | 0.01 µM | Rescued 10% of tyrosine hydroxylase immunoreactive (THir) neurons. | [4][5] |
| Primary Mesencephalic Cell Culture | Rotenone | 0.01 µM | Significantly rescued 20% of THir neurons and significantly attenuated ROS production. | [4][5] |
Experimental Protocols
In Vivo Model: MPTP-Induced Parkinson's Disease in Mice
This protocol is adapted from established methods for inducing parkinsonism in mice using 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP).
Materials:
-
SPM-962 (Rotigotine)
-
MPTP hydrochloride (Sigma-Aldrich)
-
Saline (0.9% NaCl)
-
C57BL/6 mice (male, 8-10 weeks old)
-
Animal handling and injection equipment
Procedure:
-
Animal Acclimatization: House mice in a controlled environment (12-hour light/dark cycle, ad libitum access to food and water) for at least one week before the experiment.
-
MPTP Preparation: Dissolve MPTP-HCl in sterile saline to the desired concentration. A common regimen is to prepare a solution for a dose of 20 mg/kg.
-
Rotigotine Administration:
-
MPTP Induction of Parkinsonism:
-
Administer MPTP (20 mg/kg, intraperitoneally) four times at 2-hour intervals on a single day.
-
A control group should receive saline injections instead of MPTP.
-
-
Behavioral Assessment (Optional):
-
Conduct behavioral tests such as the rotarod test or cylinder test to assess motor coordination and deficits. Perform baseline testing before MPTP administration and at selected time points after.
-
-
Tissue Collection and Processing:
-
Seven days after the last MPTP injection, euthanize the mice by an approved method.
-
Perfuse transcardially with saline followed by 4% paraformaldehyde (PFA) in phosphate-buffered saline (PBS).
-
Dissect the brains and post-fix in 4% PFA overnight at 4°C.
-
Cryoprotect the brains in a 30% sucrose (B13894) solution in PBS until they sink.
-
Freeze the brains and section them on a cryostat (e.g., 30 µm coronal sections).
-
-
Immunohistochemistry for Tyrosine Hydroxylase (TH):
-
Wash sections in PBS.
-
Perform antigen retrieval if necessary.
-
Block non-specific binding with a blocking solution (e.g., 10% normal goat serum in PBS with 0.3% Triton X-100) for 1 hour at room temperature.
-
Incubate sections with a primary antibody against TH (e.g., rabbit anti-TH, 1:1000 dilution) overnight at 4°C.
-
Wash sections in PBS and incubate with a fluorescently labeled secondary antibody (e.g., goat anti-rabbit Alexa Fluor 488, 1:500 dilution) for 2 hours at room temperature.
-
Wash sections, mount on slides, and coverslip with a mounting medium containing DAPI.
-
-
Quantification and Analysis:
-
Capture images of the substantia nigra pars compacta (SNpc) and striatum using a fluorescence microscope.
-
Quantify the number of TH-positive neurons in the SNpc using stereological methods.
-
Measure the optical density of TH-positive fibers in the striatum.
-
Compare the results between the Rotigotine-treated group, the MPTP-only group, and the saline control group.
-
In Vitro Model: Neuroprotection in Primary Mesencephalic Cell Culture
This protocol describes the culture of primary mouse mesencephalic neurons and their use in assessing the neuroprotective effects of Rotigotine against neurotoxins.
Materials:
-
SPM-962 (Rotigotine)
-
1-methyl-4-phenylpyridinium (MPP+) or Rotenone
-
Timed-pregnant mice (embryonic day 14)
-
Dissection medium (e.g., Hibernate-E)
-
Papain dissociation system
-
Neurobasal medium supplemented with B27, L-glutamine, and penicillin/streptomycin
-
Poly-D-lysine coated culture plates or coverslips
-
Primary antibody against Tyrosine Hydroxylase (TH)
-
Fluorescently labeled secondary antibody
-
Reactive Oxygen Species (ROS) detection reagent (e.g., CM-H2DCFDA)
Procedure:
-
Preparation of Primary Mesencephalic Cultures:
-
Dissect the ventral mesencephalon from E14 mouse embryos in cold dissection medium.
-
Dissociate the tissue into a single-cell suspension using a papain dissociation system according to the manufacturer's protocol.
-
Plate the cells onto poly-D-lysine coated 24-well plates or coverslips at a density of approximately 5 x 10^5 cells/well.
-
Culture the cells in Neurobasal medium with supplements at 37°C in a humidified incubator with 5% CO2.
-
-
Rotigotine and Toxin Treatment:
-
After 5-7 days in vitro, treat the cultures with Rotigotine at various concentrations (e.g., 0.01 µM).[4][5]
-
One hour after Rotigotine pre-treatment, add the neurotoxin (e.g., 10 µM MPP+ or a concentration of Rotenone determined by a dose-response curve).
-
Include control wells with no treatment, Rotigotine alone, and toxin alone.
-
Incubate for 24-48 hours.
-
-
Immunocytochemistry for TH:
-
Fix the cells with 4% PFA in PBS for 20 minutes at room temperature.
-
Permeabilize the cells with 0.3% Triton X-100 in PBS.
-
Block non-specific binding with a blocking solution.
-
Incubate with a primary antibody against TH overnight at 4°C.
-
Wash and incubate with a fluorescently labeled secondary antibody.
-
Counterstain nuclei with DAPI.
-
-
Quantification of Dopaminergic Neuron Survival:
-
Capture random images from each well using a fluorescence microscope.
-
Count the number of TH-positive neurons in each image.
-
Express the survival of dopaminergic neurons as a percentage of the control (untreated) wells.
-
-
Measurement of Reactive Oxygen Species (ROS):
-
At the end of the treatment period, incubate the cells with a ROS-sensitive dye (e.g., CM-H2DCFDA) according to the manufacturer's instructions.
-
Measure the fluorescence intensity using a fluorescence plate reader or by imaging.
-
Compare the ROS levels between the different treatment groups.
-
Visualizations
Signaling Pathway of SPM-962 (Rotigotine) Neuroprotection
References
- 1. termedia.pl [termedia.pl]
- 2. Neuroprotective effects of rotigotine in the acute MPTP-lesioned mouse model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. modelorg.com [modelorg.com]
- 4. Neuroprotective effect of rotigotine against complex I inhibitors, MPP⁺ and rotenone, in primary mesencephalic cell culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Original article Neuroprotective effect of rotigotine against complex I inhibitors, MPP+ and rotenone, in primary mesencephalic cell culture [termedia.pl]
Application Notes and Protocols for Assessing Motor Improvement with Rotigotine
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the methods used to assess motor improvements following treatment with Rotigotine (B252). The protocols are based on established clinical trial methodologies for Parkinson's Disease (PD) and Restless Legs Syndrome (RLS).
Overview
Rotigotine is a non-ergoline dopamine (B1211576) agonist delivered via a transdermal patch, providing continuous drug delivery over 24 hours.[1][2][3][4][5] It is approved for the treatment of signs and symptoms of early and advanced Parkinson's disease and moderate-to-severe primary Restless Legs Syndrome.[1][2][3] Its mechanism of action involves stimulating dopamine receptors in the brain, mimicking the effect of dopamine to alleviate motor symptoms.[4] Specifically, Rotigotine has a high affinity for D1, D2, and D3 dopamine receptors.[2][4]
Assessment of Motor Improvement in Parkinson's Disease
The primary tool for assessing motor improvement in Parkinson's disease clinical trials with Rotigotine is the Unified Parkinson's Disease Rating Scale (UPDRS) .[6][7][8][9] The UPDRS is a comprehensive scale that evaluates various aspects of the disease, with Parts II and III being particularly relevant for motor assessment.[6][7][8][9]
Key Efficacy Endpoints and Data
Clinical studies have consistently demonstrated that Rotigotine significantly improves motor function in patients with both early and advanced Parkinson's disease.[1][5][10]
Table 1: Summary of Rotigotine Efficacy in Early Parkinson's Disease (Monotherapy)
| Study | N (Rotigotine/Placebo) | Dosage | Primary Endpoint | Mean Change from Baseline (Rotigotine) | Mean Change from Baseline (Placebo) | Treatment Difference (95% CI) | p-value |
| SP512 | 181 / 96 | Up to 6 mg/24h | Change in UPDRS Parts II+III Score | -5.28 | - | -5.28 (-7.60 to -2.96) | <0.0001 |
| SP513 | 213 / 117 | Up to 8 mg/24h | Change in UPDRS Parts II+III Score | -6.83 | -2.33 | -4.49 (-6.64 to -2.35) | <0.001 |
| SP506 | - | 4, 6, 8 mg/24h | Change in UPDRS Parts II+III Score | -3.12, -4.91, -5.04 | - | - | <0.05 for all doses |
Data compiled from multiple sources.[6][11][12][13]
Table 2: Summary of Rotigotine Efficacy in Advanced Parkinson's Disease (Adjunctive Therapy)
| Study | N (Rotigotine/Placebo) | Dosage | Primary Endpoint | Mean Change from Baseline (Rotigotine) | Mean Change from Baseline (Placebo) | Treatment Difference (95% CI) | p-value |
| RECOVER | 190 / 97 | 2-16 mg/24h | Change in UPDRS Part III Score (Early Morning) | -7.0 | -3.9 | -3.55 (-5.37 to -1.73) | 0.0002 |
| SP921 | - | 8, 12 mg/24h | Change in Absolute "Off" Time (hours) | -2.7, -2.1 | -0.9 | -1.8, -1.2 | <0.05 |
| SP650 | - | 8, 12 mg/24h | Change in Absolute "Off" Time (hours) | -2.7, -2.1 | -0.9 | -1.8, -1.2 | <0.05 |
Data compiled from multiple sources.[10][13][14]
Experimental Protocol: Unified Parkinson's Disease Rating Scale (UPDRS) Assessment
This protocol outlines the standardized administration of the UPDRS for assessing motor function in a clinical trial setting for Rotigotine.
Objective: To quantitatively evaluate the motor signs of Parkinson's disease.
Materials:
-
Unified Parkinson's Disease Rating Scale (UPDRS) instrument.
-
Quiet, private examination room.
-
Standardized equipment for specific tasks (e.g., chair, pen, paper).
Procedure:
-
Patient Preparation: Ensure the patient is in a comfortable and relaxed state. For studies in advanced PD, assessments are typically conducted in the "on" state (i.e., when medication is effective), unless "off" time is the primary measure.[7]
-
Part II: Activities of Daily Living (ADL): This part is based on patient self-reporting, though it is completed by the investigator.[8] It assesses difficulties with speech, swallowing, handwriting, dressing, hygiene, falling, and other daily activities.[8] Each of the 13 items is scored from 0 (normal) to 4 (severe disability).[9]
-
Part III: Motor Examination: This part is a direct examination of the patient by a trained investigator.[7][9] It consists of 14 items assessing 27 body parts for cardinal motor signs of PD including tremor, rigidity, bradykinesia, and postural instability.[9][15] Each item is scored from 0 (normal) to 4 (severe).
-
Speech: Assess clarity and volume.
-
Facial Expression: Observe for masked facies.
-
Tremor at Rest: Observe limbs for tremor when fully supported.
-
Action or Postural Tremor of Hands: Observe for tremor when arms are outstretched.
-
Rigidity: Assess resistance to passive movement in the neck and limbs.
-
Finger Taps (B36270): Patient taps thumb and index finger together as quickly as possible.
-
Hand Movements: Patient opens and closes hands as quickly as possible.
-
Rapid Alternating Movements of Hands: Patient taps the palm and back of one hand on their thigh.
-
Leg Agility: Patient taps their heel on the floor as quickly as possible.
-
Arising from Chair: Patient stands up from a chair with arms folded.
-
Posture: Observe posture when standing.
-
Gait: Observe walking, including stride length and arm swing.
-
Postural Stability: The "pull test" is administered to assess the response to a sudden posterior displacement.
-
Body Bradykinesia and Hypokinesia: Global assessment of slowness, hesitancy, and poverty of movement.
-
-
Scoring: The scores for each item in Parts II and III are summed to produce a total score for each part. A combined UPDRS Parts II+III score is often used as a primary efficacy endpoint.[6][16][17] A lower score indicates less disability.[12] A negative change from baseline indicates improvement.[9]
Assessment of Motor Improvement in Restless Legs Syndrome (RLS)
The primary scale for assessing the severity of RLS symptoms in clinical trials with Rotigotine is the International Restless Legs Syndrome Study Group Rating Scale (IRLS) .
Key Efficacy Endpoints and Data
Rotigotine has been shown to significantly reduce the severity of RLS symptoms.[18][19]
Table 3: Summary of Rotigotine Efficacy in Restless Legs Syndrome
| Study | N (Rotigotine/Placebo) | Dosage | Primary Endpoint | Mean Change from Baseline (Rotigotine) | Mean Change from Baseline (Placebo) | Treatment Difference (95% CI) | p-value |
| NCT00135993 | - | 2 mg/24h | Change in IRLS Sum Score | - | - | -4.5 (-6.9 to -2.2) | <0.001 |
| NCT00135993 | - | 3 mg/24h | Change in IRLS Sum Score | - | - | -5.2 (-7.5 to -2.9) | <0.001 |
| - | - | 1.125 mg/day | Change in IRLS Sum Score | -10.5 | -8.0 | - | - |
| - | - | 2.25 mg/day | Change in IRLS Sum Score | -12.3 | -8.0 | - | - |
| - | - | 4.5 mg/day | Change in IRLS Sum Score | -15.7 | -8.0 | - | - |
Data compiled from multiple sources.[18][19]
Experimental Protocol: International RLS Rating Scale (IRLS) Assessment
This protocol describes the use of the IRLS to measure the severity of RLS symptoms.
Objective: To quantitatively assess the severity of Restless Legs Syndrome symptoms.
Materials:
-
International Restless Legs Syndrome Study Group Rating Scale (IRLS) questionnaire.
-
Quiet, private setting for the interview.
Procedure:
-
Patient Interview: The scale is administered by a trained investigator through an interview with the patient. The questions refer to the patient's experience with RLS over the preceding week.
-
Scale Items: The IRLS consists of 10 items, each designed to assess a different aspect of RLS severity:
-
Item 1-3: Severity of the urge to move and unpleasant sensations.
-
Item 4: Relief with movement.
-
Item 5: Severity of symptoms during the day.
-
Item 6: Sleep disturbance.
-
Item 7: Daytime sleepiness or fatigue.
-
Item 8: Impact on daily activities.
-
Item 9: Mood disturbance (sadness, anxiety, etc.).
-
Item 10: Frequency of symptoms.
-
-
Scoring: Each item is scored on a 5-point scale from 0 (no symptoms) to 4 (very severe symptoms). The total score ranges from 0 to 40, with higher scores indicating greater severity.
-
0: None
-
1-10: Mild
-
11-20: Moderate
-
21-30: Severe
-
31-40: Very Severe
-
Signaling Pathways and Experimental Workflows
Rotigotine Signaling Pathway
Rotigotine is a dopamine agonist that primarily stimulates D1, D2, and D3 dopamine receptors.[2][4] This action mimics the effect of endogenous dopamine in the brain, which is deficient in Parkinson's disease, thereby improving motor control.[4]
Caption: Rotigotine agonistic activity on dopamine receptors.
Clinical Trial Workflow for Motor Assessment
The following diagram illustrates a typical workflow for a randomized, double-blind, placebo-controlled clinical trial assessing the efficacy of Rotigotine on motor symptoms.
Caption: Typical clinical trial workflow for Rotigotine.
Conclusion
The assessment of motor improvement with Rotigotine relies on well-validated and standardized clinical rating scales. The UPDRS and IRLS are the cornerstones for evaluating efficacy in Parkinson's disease and Restless Legs Syndrome, respectively. The data from numerous clinical trials provide robust evidence for the efficacy of Rotigotine in improving motor function in these patient populations. The provided protocols and workflows offer a framework for designing and implementing future studies to further investigate the therapeutic potential of Rotigotine.
References
- 1. Outcomes of rotigotine clinical trials: effects on motor and nonmotor symptoms of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The use of rotigotine in the treatment of restless legs syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Rotigotine (transdermal route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 4. What is the mechanism of Rotigotine? [synapse.patsnap.com]
- 5. Rotigotine Transdermal Patch for Motor and Non-motor Parkinson’s Disease: A Review of 12 Years’ Clinical Experience - PMC [pmc.ncbi.nlm.nih.gov]
- 6. SUMMARY OF SUPPORTIVE STUDIES - Rotigotine (Neupro) (Transdermal Patch) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. ClinicalTrials.gov [clinicaltrials.gov]
- 8. mdsabstracts.org [mdsabstracts.org]
- 9. ClinicalTrials.gov [clinicaltrials.gov]
- 10. researchgate.net [researchgate.net]
- 11. Randomized, blind, controlled trial of transdermal rotigotine in early Parkinson disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. RESULTS - Rotigotine (Neupro) (Transdermal Patch) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. managedhealthcareexecutive.com [managedhealthcareexecutive.com]
- 14. Rotigotine effects on early morning motor function and sleep in Parkinson's disease: a double-blind, randomized, placebo-controlled study (RECOVER) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Efficacy and safety of rotigotine in elderly patients with Parkinson’s disease in comparison with the non-elderly: a post hoc analysis of randomized, double-blind, placebo-controlled trials - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Efficacy of Rotigotine at Different Stages of Parkinson’s Disease Symptom Severity and Disability: A Post Hoc Analysis According to Baseline Hoehn and Yahr Stage - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Rotigotine improves restless legs syndrome: a 6-month randomized, double-blind, placebo-controlled trial in the United States - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Restless legs syndrome: differential diagnosis and management with rotigotine - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Long-Term Administration of Investigational Drug BM-962 in Primate Studies
Disclaimer: Publicly available data on a specific compound designated "BM-962" from long-term primate studies is not available at this time. The following document is a representative template based on established methodologies and data presentation formats for long-term non-human primate (NHP) toxicology and pharmacokinetic studies. This template is intended to serve as a guide for researchers, scientists, and drug development professionals.
Introduction
Non-human primates are critical models in preclinical safety and toxicology studies due to their physiological and genetic similarity to humans.[1][2] Long-term administration studies are essential for evaluating the cumulative effects, chronic toxicity, and pharmacokinetic profile of investigational drugs like this compound. These studies inform dose selection and safety monitoring for human clinical trials.[2][3] This document outlines standardized protocols and data presentation for the long-term administration of a hypothetical compound, this compound, in a relevant primate species.
Quantitative Data Summary
Comprehensive data analysis is crucial for assessing the safety profile of an investigational drug. The following tables provide a structured format for presenting key quantitative data from a long-term primate study.
Table 1: Pharmacokinetic Parameters of this compound Following Repeat Dosing
| Parameter | Low Dose (X mg/kg) | Mid Dose (Y mg/kg) | High Dose (Z mg/kg) |
| Cmax (ng/mL) | Data | Data | Data |
| Tmax (h) | Data | Data | Data |
| AUC (ng·h/mL) | Data | Data | Data |
| Half-life (t½) (h) | Data | Data | Data |
| Clearance (CL/F) (mL/h/kg) | Data | Data | Data |
| Volume of Distribution (Vd/F) (L/kg) | Data | Data | Data |
Table 2: Hematology and Clinical Chemistry Findings
| Parameter | Control Group | Low Dose (X mg/kg) | Mid Dose (Y mg/kg) | High Dose (Z mg/kg) |
| Red Blood Cell Count (x10⁶/µL) | Mean ± SD | Mean ± SD | Mean ± SD | Mean ± SD |
| Hemoglobin (g/dL) | Mean ± SD | Mean ± SD | Mean ± SD | Mean ± SD |
| White Blood Cell Count (x10³/µL) | Mean ± SD | Mean ± SD | Mean ± SD | Mean ± SD |
| Platelet Count (x10³/µL) | Mean ± SD | Mean ± SD | Mean ± SD | Mean ± SD |
| Alanine Aminotransferase (ALT) (U/L) | Mean ± SD | Mean ± SD | Mean ± SD | Mean ± SD |
| Aspartate Aminotransferase (AST) (U/L) | Mean ± SD | Mean ± SD | Mean ± SD | Mean ± SD |
| Blood Urea Nitrogen (BUN) (mg/dL) | Mean ± SD | Mean ± SD | Mean ± SD | Mean ± SD |
| Creatinine (mg/dL) | Mean ± SD | Mean ± SD | Mean ± SD | Mean ± SD |
Table 3: Summary of Adverse Events
| Adverse Event | Incidence in Control Group | Incidence in Low Dose Group | Incidence in Mid Dose Group | Incidence in High Dose Group | Severity |
| Injection Site Reactions | % | % | % | % | Mild/Moderate/Severe |
| Changes in Appetite | % | % | % | % | Mild/Moderate/Severe |
| Gastrointestinal Upset | % | % | % | % | Mild/Moderate/Severe |
| Changes in Body Weight | % | % | % | % | N/A |
Experimental Protocols
Detailed and reproducible protocols are fundamental to the integrity of preclinical studies.
3.1. Animal Model and Husbandry
-
Species: Cynomolgus monkeys (Macaca fascicularis) are frequently used in preclinical safety testing.[4]
-
Source and Quarantine: Animals are sourced from a licensed vendor and undergo a quarantine period to assess health status.
-
Housing: Animals are socially housed in compliance with the Guide for the Care and Use of Laboratory Animals. Environmental enrichment is provided.
-
Diet: A standard certified primate diet is provided, with water available ad libitum.
3.2. Dosing and Administration
-
Dose Groups: Typically includes a control group (vehicle), and low, mid, and high dose groups.
-
Route of Administration: The route should be relevant to the intended clinical use (e.g., intravenous, subcutaneous, oral).
-
Dosing Schedule: Long-term studies can range from several weeks to months, with dosing occurring daily or weekly.
-
Dose Preparation: The investigational drug is prepared under sterile conditions at the required concentrations.
3.3. Sample Collection and Analysis
-
Pharmacokinetic Sampling: Blood samples are collected at predetermined time points (e.g., pre-dose, and multiple time points post-dose) to determine drug concentrations.
-
Clinical Pathology: Blood and urine samples are collected at regular intervals for hematology, clinical chemistry, and urinalysis.
-
Bioanalytical Method: A validated analytical method, such as LC-MS/MS, is used to quantify the drug and its metabolites in plasma.
3.4. Safety and Toxicological Assessments
-
Clinical Observations: Daily observations for any changes in behavior, appearance, or signs of toxicity.
-
Body Weight: Recorded weekly.
-
Vital Signs: Monitored periodically.
-
Electrocardiography (ECG): Performed at baseline and at specified intervals to assess cardiovascular effects.
-
Ophthalmology: Examinations conducted at the beginning and end of the study.
-
Necropsy and Histopathology: At the end of the study, a full necropsy is performed, and a comprehensive set of tissues is collected for microscopic examination.
Visualizations
4.1. Experimental Workflow
Caption: Workflow for a long-term primate toxicology study.
4.2. Hypothetical Signaling Pathway of this compound
This diagram illustrates a hypothetical mechanism of action for this compound as a receptor tyrosine kinase (RTK) inhibitor.
References
- 1. Safety testing of monoclonal antibodies in non-human primates: Case studies highlighting their impact on human risk assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Safety testing of monoclonal antibodies in non-human primates: Case studies highlighting their impact on human risk assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A comparison of pharmacokinetics between humans and monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In-vivo Imaging of Dopamine Receptors with Rotigotine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rotigotine (B252) is a non-ergolinic dopamine (B1211576) agonist with a unique receptor binding profile, exhibiting high affinity for dopamine D2, D3, and D1 receptors.[1][2] This broad-spectrum activity makes it a valuable tool for investigating the dopaminergic system in both preclinical and clinical research, particularly in the context of neurological and psychiatric disorders such as Parkinson's disease.[2][3] In-vivo imaging techniques, such as Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT), utilizing radiolabeled Rotigotine or its analogs, offer a powerful approach to non-invasively visualize and quantify dopamine receptor distribution, density, and occupancy in the living brain.
These application notes provide a comprehensive overview of the principles and methodologies for in-vivo imaging of dopamine receptors using Rotigotine as a molecular probe. The detailed protocols are intended to guide researchers in designing and executing imaging studies to explore the pathophysiology of diseases, evaluate novel therapeutic agents, and understand the neuropharmacology of the dopaminergic system.
Data Presentation: Quantitative Binding Affinities of Rotigotine
The following table summarizes the in-vitro binding affinities (Ki) of Rotigotine for various human dopamine receptor subtypes, providing a quantitative basis for its use as an imaging agent.
| Receptor Subtype | Binding Affinity (Ki, nM) | Reference |
| Dopamine D1 | 83 | [1] |
| Dopamine D2 | 13.5 | [1] |
| Dopamine D3 | 0.71 | [1] |
| Dopamine D4.2 | 3.9 | [1] |
| Dopamine D4.4 | 15 | [1] |
| Dopamine D4.7 | 5.9 | [1] |
| Dopamine D5 | 5.4 | [1] |
Signaling Pathways and Experimental Workflow
Dopamine Receptor Signaling Pathways
Dopamine receptors are G-protein coupled receptors (GPCRs) that are broadly classified into two families: D1-like (D1 and D5) and D2-like (D2, D3, and D4). The binding of an agonist, such as Rotigotine, initiates a cascade of intracellular signaling events.
Experimental Workflow for In-vivo PET Imaging
The following diagram outlines the key steps involved in a typical preclinical or clinical in-vivo PET imaging study with a radiolabeled dopamine receptor ligand.
Experimental Protocols
Note: A specific, publicly available, detailed protocol for the radiosynthesis of a Rotigotine-based PET or SPECT tracer is not currently available. The following protocols are based on established methodologies for similar dopamine receptor radiotracers and should be adapted and optimized for Rotigotine.
Protocol 1: Radiosynthesis of [11C]Rotigotine (Hypothetical Procedure)
This protocol is a generalized procedure for the N-alkylation of a suitable precursor with [11C]methyl iodide or [11C]methyl triflate, a common method for introducing the Carbon-11 (B1219553) label.
1. Precursor Synthesis:
-
Synthesize the des-propyl precursor of Rotigotine, (S)-5-hydroxy-2-(N-(2-(thiophen-2-yl)ethyl)amino)-1,2,3,4-tetrahydronaphthalene. This can be achieved through multi-step organic synthesis.[4][5][6]
2. Production of [11C]Methyl Iodide ([11C]CH3I):
-
Produce [11C]CO2 via the 14N(p,α)11C nuclear reaction in a cyclotron.
-
Convert [11C]CO2 to [11C]CH4 by reduction with H2 over a nickel catalyst.
-
React [11C]CH4 with gaseous iodine at high temperature to produce [11C]CH3I.[7]
3. Radiosynthesis of [11C]Rotigotine:
-
Trap the [11C]CH3I in a reaction vessel containing the des-propyl Rotigotine precursor and a suitable base (e.g., NaOH, K2CO3) in an appropriate solvent (e.g., DMF, DMSO).
-
Heat the reaction mixture at an elevated temperature (e.g., 80-120°C) for a short duration (e.g., 5-10 minutes).
4. Purification:
-
Purify the crude reaction mixture using semi-preparative High-Performance Liquid Chromatography (HPLC) to isolate [11C]Rotigotine from unreacted precursor and radiolabeled byproducts.
5. Formulation:
-
Evaporate the HPLC solvent and reformulate the purified [11C]Rotigotine in a sterile, injectable solution (e.g., saline with a small percentage of ethanol).
6. Quality Control:
-
Determine the radiochemical purity of the final product using analytical HPLC (should be >95%).
-
Measure the molar activity (GBq/µmol) to ensure a high specific binding signal and minimize potential pharmacological effects of the injected mass.
Protocol 2: In-vivo PET Imaging of Dopamine Receptors in Rodents
This protocol provides a general framework for conducting PET imaging studies in small animals.
1. Animal Preparation:
-
House rodents in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Fast the animals for 4-6 hours prior to the scan to reduce blood glucose levels, which can affect tracer uptake.
-
Anesthetize the animal using isoflurane (B1672236) (e.g., 2-3% for induction, 1.5-2% for maintenance) in oxygen.
-
Place a catheter in the lateral tail vein for radiotracer injection.
2. Image Acquisition:
-
Position the anesthetized animal in the PET scanner.
-
Perform a transmission scan (using a 57Co or 68Ge source) or a CT scan for attenuation correction.
-
Administer a bolus injection of the radiotracer (e.g., 5-10 MBq of [11C]Rotigotine) via the tail vein catheter.
-
Acquire dynamic emission data in list mode for 60-90 minutes.[8]
3. Image Reconstruction and Analysis:
-
Reconstruct the dynamic PET data into a series of time frames.
-
Correct for attenuation, scatter, and radioactive decay.
-
Co-register the PET images with an anatomical MRI or a standard brain atlas.
-
Delineate regions of interest (ROIs) for key brain structures (e.g., striatum, cortex, cerebellum).
-
Generate time-activity curves (TACs) for each ROI.
-
Apply kinetic models (e.g., Simplified Reference Tissue Model with the cerebellum as the reference region) to the TACs to estimate binding parameters such as the binding potential (BPnd).[8][9]
Protocol 3: In-vivo PET Imaging of Dopamine Receptors in Humans
This protocol outlines the general procedure for clinical research PET studies. All procedures must be approved by an institutional review board and a radiation safety committee.
1. Subject Preparation:
-
Obtain written informed consent from all participants.
-
Screen subjects for any contraindications to PET scanning.
-
Instruct subjects to fast for at least 6 hours prior to the scan.
-
Insert two intravenous catheters, one for radiotracer injection and one for blood sampling (if required for arterial input function).
2. Image Acquisition:
-
Position the subject comfortably in the PET scanner with their head immobilized.
-
Perform a transmission scan or a low-dose CT scan for attenuation correction.[10]
-
Administer a bolus intravenous injection of the radiotracer (e.g., 370-555 MBq of a [11C]-labeled ligand).[10]
-
Acquire dynamic PET data for 90-120 minutes.[8]
-
If required, collect arterial blood samples throughout the scan to measure the concentration of the radiotracer and its metabolites in plasma.
3. Image Analysis:
-
Reconstruct and process the PET data as described in the rodent protocol.
-
Co-register the PET images with the subject's anatomical MRI scan.
-
Delineate ROIs on the co-registered images.
-
Perform kinetic modeling using either a reference tissue model or an arterial input function-based model to quantify receptor binding parameters.[8][9]
Protocol 4: In-vitro Autoradiography
This technique can be used to visualize the distribution of dopamine receptors in brain tissue sections with high spatial resolution.
1. Tissue Preparation:
-
Euthanize the animal and rapidly dissect the brain.
-
Freeze the brain in isopentane (B150273) cooled with dry ice.
-
Section the frozen brain into thin slices (e.g., 20 µm) using a cryostat and mount them on microscope slides.
2. Incubation:
-
Pre-incubate the brain sections in a buffer solution to remove endogenous dopamine.
-
Incubate the sections with a low concentration of the radiolabeled Rotigotine (e.g., [3H]Rotigotine or an iodinated analog) in the presence (for non-specific binding) or absence (for total binding) of a high concentration of a competing non-radiolabeled ligand.
3. Washing and Drying:
-
Wash the sections in cold buffer to remove unbound radioligand.
-
Quickly rinse the sections in distilled water and dry them under a stream of cool air.
4. Imaging:
-
Expose the dried sections to a phosphor imaging plate or autoradiographic film.
-
Quantify the resulting image using a phosphor imager or densitometry software.
-
Co-register the autoradiograms with adjacent Nissl-stained sections for anatomical localization.
Conclusion
The in-vivo imaging of dopamine receptors using radiolabeled Rotigotine provides a powerful platform for neuropharmacological research and drug development. The protocols outlined in these application notes, while requiring specific adaptation for Rotigotine-based tracers, offer a solid foundation for conducting high-quality imaging studies. The quantitative data and visualization of signaling pathways further enhance the utility of this approach for elucidating the complex role of the dopaminergic system in health and disease.
References
- 1. The in vitro receptor profile of rotigotine: a new agent for the treatment of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structural genomics of the human dopamine receptor system - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Rotigotine | C19H25NOS | CID 59227 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. US20110230541A1 - Process for the preparation of rotigotine - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Editorial: Development of selective carbon-11 radioligands for target-based PET molecular imaging in oncology, cardiology and neurology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jnm.snmjournals.org [jnm.snmjournals.org]
- 9. jnm.snmjournals.org [jnm.snmjournals.org]
- 10. Biodistribution and Radiation Dosimetry of the Dopamine D2 Ligand 11C-Raclopride Determined from Human Whole-Body PET | Journal of Nuclear Medicine [jnm.snmjournals.org]
Troubleshooting & Optimization
Technical Support Center: Rotigotine Patch Application in Laboratory Animals
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address and mitigate skin irritation in lab animals during experiments with the Rotigotine (B252) transdermal patch.
Frequently Asked Questions (FAQs)
Q1: What are the most common signs of skin irritation observed with Rotigotine patches in lab animals?
A1: The most frequently reported signs of application site reactions are localized erythema (redness), edema (swelling), and pruritus (itching).[1][2] These reactions are generally mild to moderate in severity and are often dose-dependent.[1] In some instances, depigmentation or leukoderma (white skin patches) has been observed after prolonged use, which may be due to melanocytopenia (a decrease in melanin-producing cells).[1][3]
Q2: What is the primary mechanism behind skin irritation from the Rotigotine patch?
A2: Skin irritation from the Rotigotine patch is primarily considered to be a form of irritant contact dermatitis.[3] This is a direct, non-immune-mediated inflammatory reaction to the active pharmaceutical ingredient (API), adhesives, or other excipients in the patch.[1][4] The rate of elimination of the residual drug from the skin after the patch is removed has been shown to be a significant factor in the severity of skin irritation.[4][5] A slower elimination rate can lead to more pronounced irritation.[4][5]
Q3: Are there any alternative delivery systems for Rotigotine that might reduce skin irritation?
A3: Yes, research is being conducted on alternative delivery systems. One promising alternative is the use of dissolving microarray patches (MAPs).[6][7] These patches can deliver Rotigotine effectively, potentially with less skin irritation compared to conventional transdermal patches.[6][7]
Q4: Can the application site influence the severity of skin irritation?
A4: Yes, the application site can significantly impact the severity of skin reactions. A study in human patients demonstrated that applying the patch to the shin resulted in significantly lower skin irritation and itching scores compared to approved sites like the abdomen, shoulder, and thigh.[8][9] While this was a clinical study, the principle of differential skin sensitivity may also apply to laboratory animals.
Troubleshooting Guides
Issue 1: Severe Erythema and Edema at the Application Site
-
Immediate Action:
-
Carefully remove the Rotigotine patch.
-
Gently clean the application site with lukewarm water and mild soap to remove any residual adhesive or drug.[10] Avoid using alcohol or other solvents, as they may exacerbate the irritation.[11]
-
Document the severity of the reaction with photographs and a scoring system (see Experimental Protocols section).
-
-
Preventative Measures for Future Applications:
-
Rotate Application Sites: Do not apply a new patch to the same site for at least 14 days.[3][12][13][14] This allows the skin to fully recover.
-
Site Selection: Choose an application site with less sensitive skin. Based on clinical data, areas with thicker stratum corneum might be less prone to irritation.[8] Ensure the chosen area is clean, dry, and has minimal hair.[11] If necessary, clip the hair at least 3 days prior to patch application; do not shave immediately before, as this can cause micro-abrasions.[12]
-
Patch Size: For smaller animals like rodents, consider reducing the size of the patch to the minimum required for the desired dose.[15]
-
Post-Removal Care: After patch removal, applying a thin layer of a neutral emollient, such as baby oil, may help soothe the skin.[1]
-
Issue 2: Poor Patch Adhesion Leading to Partial Detachment
-
Immediate Action:
-
If the edges of the patch are lifting, you may use medical-grade, non-irritating tape to secure them.
-
If the patch has significantly detached, it should be replaced with a new one at a different application site to ensure proper dosing.[14]
-
-
Preventative Measures for Future Applications:
-
Proper Application Technique:
-
Ensure the skin is clean, dry, and free of any oils or lotions.[11]
-
When applying the patch, press it down firmly with the palm of your hand for at least 30 seconds to ensure the edges are well-sealed.[14] The warmth from your hand can help activate the adhesive.[14]
-
The patch should be smooth against the skin, with no bumps or folds.[14]
-
-
Animal Jackets/Wraps: For active animals, consider using a protective jacket or wrap to prevent them from scratching or rubbing off the patch.
-
Issue 3: Signs of Leukoderma (White Patches) at Application Sites
-
Immediate Action:
-
Discontinue patch application at the affected site immediately.
-
Consult with the veterinary staff.
-
Monitor the depigmented area for any signs of repigmentation over time.
-
-
Preventative Measures for Future Applications:
-
Strict Site Rotation: Meticulously rotate application sites to minimize prolonged exposure of any single area to the drug.[3]
-
Consider Lower Doses: If experimentally feasible, evaluate if a lower dose of Rotigotine can achieve the desired therapeutic effect while minimizing this adverse reaction. Application site reactions have been noted to be dose-dependent.[1]
-
Topical Antioxidants: One case report in a human patient suggested that applying Vitamin E oil to the site after patch removal helped reduce depigmentation.[1] This could be explored as a potential mitigation strategy in animal studies, with appropriate ethical and scientific review.
-
Quantitative Data
Table 1: Comparison of Skin Irritation Scores at Different Application Sites (Human Study Data)
| Application Site | Mean Visual Analogue Scale (VAS) for Itching (± SD) | Mean Skin Irritation Score (± SD) |
| Approved Sites (Abdomen, Thigh, etc.) | 41.3 ± 19.7 | 0.6 ± 0.4 |
| Shin | 9.3 ± 14.0 | 0.3 ± 0.4 |
| Statistical Significance (p-value) | p < 0.01 | p < 0.05 |
Data adapted from a study in Parkinson's disease patients who had previously experienced application site reactions.[8][16]
Experimental Protocols
Protocol 1: Primary Skin Irritation Assessment in Rabbits (Modified OECD 404 Guideline)
This protocol is designed to assess the potential for a transdermal patch to cause skin irritation after a single, semi-occlusive application.
-
Animal Model: Healthy, young adult albino rabbits.
-
Housing: Animals should be housed individually in conditions compliant with animal welfare regulations.
-
Preparation:
-
One day before the test, the fur on the dorsal area of the trunk is clipped.
-
Avoid causing any abrasion to the skin.
-
Animals with any pre-existing skin irritation are excluded.
-
-
Patch Application:
-
The Rotigotine patch is applied to an area of intact skin.
-
A placebo patch (without the active drug) should be applied to a different site on the same animal or to a control group of animals.
-
The patch is covered with a semi-occlusive dressing, which is secured with tape.
-
-
Patch Removal and Observation:
-
Scoring: Skin reactions are scored using the Draize scale (see Table 2).
Table 2: Draize Scale for Scoring Skin Reactions
| Reaction | Score | Description |
| Erythema and Eschar Formation | 0 | No erythema |
| 1 | Very slight erythema (barely perceptible) | |
| 2 | Well-defined erythema | |
| 3 | Moderate to severe erythema | |
| 4 | Severe erythema (beet redness) to slight eschar formation | |
| Edema Formation | 0 | No edema |
| 1 | Very slight edema (barely perceptible) | |
| 2 | Slight edema (edges of area well-defined by definite raising) | |
| 3 | Moderate edema (raised approximately 1 mm) | |
| 4 | Severe edema (raised more than 1 mm and extending beyond the area of exposure) |
Visualizations
Caption: Hypothetical signaling pathway for irritant contact dermatitis.
Caption: Experimental workflow for assessing skin irritation in lab animals.
References
- 1. Chemical Leukoderma: A Rare Adverse Effect of the Rotigotine Patch - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Leukoderma Induced by Rotigotine Patch, a Transdermal Dopamine Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Skin irritation in transdermal drug delivery systems: a strategy for its reduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pharmaexcipients.com [pharmaexcipients.com]
- 7. Dissolving microarray patches loaded with a rotigotine nanosuspension: A potential alternative to Neupro® patch - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A Study for Expanding Application Sites for Rotigotine Transdermal Patch - PMC [pmc.ncbi.nlm.nih.gov]
- 9. parkinsonsnewstoday.com [parkinsonsnewstoday.com]
- 10. pdf.hres.ca [pdf.hres.ca]
- 11. Using transdermal patches safely in healthcare settings – NHS SPS - Specialist Pharmacy Service – The first stop for professional medicines advice [sps.nhs.uk]
- 12. accessdata.fda.gov [accessdata.fda.gov]
- 13. accessdata.fda.gov [accessdata.fda.gov]
- 14. FAQ | NEUPRO® (rotigotine transdermal system) Patch [neupro.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. downloads.regulations.gov [downloads.regulations.gov]
- 18. Evaluation of dermal irritation and skin sensitization due to vitacoxib - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Ensuring Consistent Rotigotine Dosage in Long-Term Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing the Rotigotine (B252) transdermal patch in long-term studies. Our goal is to help you ensure consistent dosage and manage common challenges encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most critical factors for maintaining consistent Rotigotine plasma concentrations in a long-term study?
A1: Achieving stable plasma levels of Rotigotine is paramount for the validity of long-term studies. The key factors include:
-
Proper Patch Adhesion: The patch must remain fully adhered to the skin for the entire 24-hour application period to ensure continuous drug delivery.[1][2][3]
-
Correct Application Technique: Consistent and correct application of the patch minimizes variability in drug absorption. This includes applying the patch to a clean, dry, and non-irritated skin site and pressing it firmly for 30 seconds.[4][5][6]
-
Site Rotation: Daily rotation of the application site is crucial to prevent skin irritation, which can alter drug absorption.[3][5][7] A new application site should not be used more than once every 14 days.[5]
-
Formulation Stability: Use of the newer, temperature-stable formulation of the Rotigotine patch is essential to prevent crystallization of the active ingredient, which can lead to decreased drug release and absorption.[1][8]
-
Avoiding External Heat: Exposure of the patch to direct heat sources can increase the rate of drug absorption, leading to potentially toxic plasma concentrations.[4][5]
Q2: How can we minimize the incidence and impact of application site reactions (ASRs)?
A2: Application site reactions are the most common adverse events associated with the Rotigotine patch.[7][9][10][11] To minimize their occurrence and impact:
-
Daily Site Rotation: Strictly adhere to a daily rotation schedule for the application site.[3][5]
-
Appropriate Application Sites: Use only the recommended application sites, such as the abdomen, thigh, hip, flank, shoulder, or upper arm.[4][12]
-
Proper Skin Preparation: Ensure the skin is clean, dry, and free of lotions, creams, or oils before applying the patch.[4][13] If hair is present, it should be clipped, not shaved, to avoid skin irritation.[4]
-
Management of Mild Reactions: Mild redness is common and usually resolves on its own.[5] If irritation persists, ensure the site is not reused for at least 14 days.[5]
-
Avoid Sunlight on Affected Areas: Direct sunlight on a skin area with a rash or irritation from the patch should be avoided until the skin has healed to prevent changes in skin color.[5][7]
Q3: What should be done if a patch partially or fully detaches before the 24-hour period is over?
A3: If a patch falls off, a new patch should be applied at a different site for the remainder of the 24-hour dosing period. The regular schedule for changing the patch should then be resumed on the following day.[5] If the edges of the patch lift, they can be taped down with medical tape.[5] It is crucial to document all instances of patch detachment as this can impact the total dosage received by the study participant.
Troubleshooting Guides
Troubleshooting Inconsistent Plasma Rotigotine Levels
| Observed Issue | Potential Cause | Recommended Action |
| Lower than expected plasma concentrations | Poor patch adhesion or partial detachment. | Review and reinforce correct patch application techniques with study personnel and participants. Visually inspect patch adhesion at regular intervals. |
| Use of an older, unstable patch formulation leading to drug crystallization.[1][8] | Ensure that only the temperature-stable formulation of the Rotigotine patch is being used in the study. | |
| Application to a site with compromised skin integrity (e.g., rash, cuts).[4] | Emphasize the importance of applying the patch only to healthy, intact skin. | |
| Higher than expected plasma concentrations | Exposure of the patch to external heat sources (e.g., heating pads, excessive sunlight).[4][5] | Counsel participants to avoid exposing the application site to direct heat. |
| Application of a new patch without removing the old one. | Reinforce the procedure of removing the old patch before applying a new one. | |
| High inter-subject variability in plasma concentrations | Inconsistent application techniques across different participants or study sites.[14][15] | Standardize the patch application protocol across all study sites and provide thorough training to all personnel and participants. |
| Differences in skin permeability between individuals. | While inherent, consistent application and site rotation can help minimize this variability. Consider pharmacokinetic modeling to account for this. |
Managing Application Site Reactions (ASRs)
| Symptom | Severity | Recommended Action |
| Mild redness and itching | Mild | This is a common reaction.[5] Continue with the study protocol, ensuring proper daily rotation of the application site. Do not re-apply a patch to the irritated area for at least 14 days.[5] |
| Persistent redness, swelling, or rash that does not resolve within a few days | Moderate | Discontinue use of that specific application site until the reaction fully resolves. Document the reaction and its location. If reactions occur at multiple sites, consider a dermatological consultation. |
| Spreading rash, blistering, or severe itching | Severe | Remove the patch immediately. The participant should be assessed by a clinician. Report the adverse event according to the study protocol. |
Quantitative Data Summary
Table 1: Steady-State Plasma Concentrations of Unconjugated Rotigotine in Patients with Parkinson's Disease
| Dose (mg/24h) | Mean Cmax,ss (ng/mL) | Mean AUC0–24h,ss (ng·h/mL) | Study Population |
| 8 | 1.35 | 19.62 | Early-Stage PD[16] |
| 8 | 1.38 | - | Advanced-Stage PD[16] |
| 16 | - | 1.2 (mean plasma concentration) | Advanced-Stage PD[16] |
| 24 | 4.34 | - | Advanced-Stage PD[16] |
Cmax,ss: Maximum plasma concentration at steady state; AUC0–24h,ss: Area under the plasma concentration-time curve over 24 hours at steady state.
Table 2: Incidence of Application Site Reactions in Long-Term Studies
| Study Duration | Percentage of Patients with ASRs | Condition |
| Year 1 | 37% | Restless Legs Syndrome[9] |
| Year 2 | 17% | Restless Legs Syndrome[9] |
| Year 3 | 14% | Restless Legs Syndrome[9] |
| Year 4 | <6% | Restless Legs Syndrome[9] |
| Year 5 | <6% | Restless Legs Syndrome[9] |
Experimental Protocols
Protocol: Assessment of Transdermal Patch Adhesion
Objective: To quantitatively assess the adhesion of the Rotigotine transdermal patch over the 24-hour wear period.
Materials:
-
Rotigotine transdermal patches
-
Digital camera
-
Ruler or measuring tape for scale
-
Transparent grid overlay with numbered squares
-
Participant diary
Procedure:
-
Baseline Application:
-
Record the participant ID, date, and time of patch application.
-
Apply the patch according to the standardized application protocol.
-
Immediately after application (t=0), take a high-resolution photograph of the patch in situ, including a ruler for scale.
-
Visually assess and record the initial adhesion score as 100%.
-
-
Interim Adhesion Assessments:
-
At pre-defined time points (e.g., 4, 8, 12, and 24 hours post-application), the participant or study personnel will assess patch adhesion.
-
Place the transparent grid overlay on top of the patch.
-
Count the number of squares where the patch is not fully adhered to the skin (lifted edges or bubbles).
-
Calculate the percentage of non-adhesion and subtract from 100% to get the adhesion score.
-
Take a photograph of the patch with the grid overlay in place at each time point.
-
The participant should record any activities that might have affected adhesion (e.g., excessive sweating, swimming) in their diary.
-
-
Final Adhesion Assessment:
-
At 24 hours, just before patch removal, perform a final adhesion assessment as described in step 2.
-
-
Data Analysis:
-
Analyze the mean adhesion scores at each time point.
-
Document any instances of complete patch detachment.
-
Protocol: Evaluation of Skin Irritation
Objective: To qualitatively score the level of skin irritation at the patch application site.
Materials:
-
Standardized skin irritation scoring scale (e.g., 0 = no erythema, 1 = slight erythema, 2 = well-defined erythema, 3 = moderate to severe erythema, 4 = severe erythema with edema).
-
Digital camera
-
Participant diary
Procedure:
-
Baseline Skin Assessment:
-
Before the first patch application, assess and document the baseline skin condition of all potential application sites.
-
-
Post-Removal Skin Assessment:
-
Immediately after removing the 24-hour patch, inspect the application site for any signs of irritation (erythema, edema, pruritus).
-
Score the level of erythema using the standardized scale.
-
Record any other observations, such as papules, vesicles, or skin discoloration.
-
Take a high-resolution photograph of the application site.
-
-
Follow-up Assessment:
-
Re-assess the application site 24 hours after patch removal to monitor the resolution of any irritation.
-
Participants should record any itching or discomfort in their diary.
-
-
Data Analysis:
-
Calculate the mean irritation scores for each application site and over time.
-
Note the incidence and severity of different types of skin reactions.
-
Visualizations
References
- 1. Rotigotine Transdermal Patch for Motor and Non-motor Parkinson’s Disease: A Review of 12 Years’ Clinical Experience - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacokinetics, Safety and Tolerability of Rotigotine Transdermal Patch in Healthy Japanese and Caucasian Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Rotigotine (transdermal route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 5. FAQ | NEUPRO® (rotigotine transdermal system) Patch [neupro.com]
- 6. Critical appraisal of rotigotine transdermal system in management of Parkinson’s disease and restless legs syndrome – patient considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. NEUPRO® (rotigotine transdermal system) Side Effects [neupro.com]
- 8. researchgate.net [researchgate.net]
- 9. Long-term safety and efficacy of rotigotine transdermal patch for moderate-to-severe idiopathic restless legs syndrome: a 5-year open-label extension study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. omicsonline.org [omicsonline.org]
- 12. A Study for Expanding Application Sites for Rotigotine Transdermal Patch - PMC [pmc.ncbi.nlm.nih.gov]
- 13. neupro.com [neupro.com]
- 14. Steady-state plasma concentration profile of transdermal rotigotine: an integrated analysis of three, open-label, randomized, phase I multiple dose studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Clinical pharmacokinetics of pramipexole, ropinirole and rotigotine in patients with Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. An Update on Pharmacological, Pharmacokinetic Properties and Drug–Drug Interactions of Rotigotine Transdermal System in Parkinson’s Disease and Restless Legs Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing Rotigotine concentration for cell culture experiments
This technical support center provides researchers, scientists, and drug development professionals with essential guidance for optimizing Rotigotine (B252) concentration in cell culture experiments. Find troubleshooting tips, frequently asked questions, and detailed protocols to ensure the success and reproducibility of your in vitro studies.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration range for Rotigotine in cell culture experiments?
A starting concentration range of 0.01 µM to 1.0 µM is recommended for most in vitro studies.[1][2][3] Studies on primary mesencephalic cell cultures have shown that concentrations within this range do not negatively affect the survival of tyrosine hydroxylase immunoreactive (THir) neurons.[1][2][3] For neuroprotection experiments, concentrations as low as 0.01 µM have been shown to be effective against toxins like rotenone.[1][3][4] However, the optimal concentration is cell-type dependent and should always be determined empirically using a dose-response experiment.
Q2: How should I prepare a Rotigotine stock solution?
Due to its low aqueous solubility, Rotigotine should be dissolved in a suitable organic solvent.[5][6] Dimethyl sulfoxide (B87167) (DMSO) is commonly used. For example, a 10 mM stock solution can be prepared in DMSO.[1] When preparing your working concentrations, ensure the final concentration of the solvent in the cell culture medium is low (typically ≤0.1%) to avoid solvent-induced cytotoxicity.[1] Always add the stock solution to the medium with fresh changes.[1]
Q3: What are the signs of Rotigotine-induced cytotoxicity?
Signs of cytotoxicity can include changes in cell morphology (e.g., rounding, detachment), reduced cell proliferation, and decreased cell viability. In primary mesencephalic cultures, an unphysiologically high concentration of 10 µM Rotigotine resulted in a 40% reduction in the number of THir neurons.[1][2][3] It is crucial to perform a cytotoxicity assay (e.g., MTT, LDH) to determine the non-toxic concentration range for your specific cell line.
Q4: My cells are not responding to Rotigotine. What are some possible reasons?
Several factors could contribute to a lack of response:
-
Sub-optimal Concentration: The concentration used may be too low to elicit a response. A dose-response study is necessary to identify the effective concentration range.
-
Cell Type: The cell line you are using may not express the relevant dopamine (B1211576) receptors (D1, D2, D3) or co-receptors (e.g., 5-HT1A) at sufficient levels.[7][8] Rotigotine's effects can be mediated by different receptors depending on the experimental context.
-
Drug Stability: Ensure the Rotigotine stock solution is properly stored and has not degraded. A study has shown that a test solution in DMSO is stable for at least 60 hours.[9]
-
Experimental Readout: The endpoint you are measuring may not be sensitive to Rotigotine's mechanism of action in your model system.
-
Presence of Astrocytes: Some neuroprotective effects of Rotigotine are mediated indirectly through astrocytes.[8] In enriched neuronal cultures lacking glial cells, Rotigotine may fail to show protective effects against certain toxins like 6-OHDA.[8]
Q5: Is Rotigotine stable in cell culture medium?
While specific stability data in various culture media is limited, it is standard practice to add Rotigotine fresh with each medium change during long-term experiments (e.g., every two days for an 8-day treatment) to ensure a consistent concentration.[1]
Data Presentation: Quantitative Insights
The following tables summarize key quantitative data for Rotigotine to aid in experimental design.
Table 1: Rotigotine Receptor Binding Profile
This table displays the binding affinities (Ki) of Rotigotine for various dopamine, serotonin, and adrenergic receptors. Lower Ki values indicate higher binding affinity.
| Receptor Subtype | Binding Affinity (Ki, nM) | Reference |
| Dopamine D3 | 0.71 | [1][7][10] |
| Dopamine D4.2 | 3.9 | [7][10] |
| Dopamine D5 | 5.4 | [7][10] |
| Dopamine D4.7 | 5.9 | [7][10] |
| Dopamine D2 | 13.5 | [7][10] |
| Dopamine D4.4 | 15 | [7] |
| α2B-Adrenergic | 27 | [7] |
| Serotonin 5-HT1A | 30 | [7] |
| Dopamine D1 | 83 | [7][10] |
Table 2: Recommended Concentration Ranges of Rotigotine for In Vitro Studies
This table provides a guide to effective and cytotoxic concentrations observed in different cell culture models.
| Cell Type / Model | Effective Concentration Range | Cytotoxic Concentration | Reference |
| Primary Mesencephalic Neurons | 0.01 µM - 1.0 µM | 10 µM (40% cell loss) | [1][2][3] |
| Neuroprotection (vs. Rotenone) | 0.01 µM (20% rescue) | Not specified | [1][3] |
| Neuroprotection (vs. MPP+) | 0.01 µM (10% rescue) | Not specified | [1][2][3] |
| Neuroprotection (vs. 6-OHDA) | 1.0 µM (in neuron-astrocyte co-culture) | Not specified | [8] |
| SH-SY5Y Cells | Not specified (nanoparticle studies) | No cytotoxicity observed (nanoparticles) | [5] |
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High Cell Death / Unexpected Cytotoxicity | 1. Rotigotine concentration is too high. 2. Solvent (e.g., DMSO) concentration is toxic. 3. Cell line is particularly sensitive. | 1. Perform a dose-response curve starting from a lower concentration (e.g., 0.001 µM). 2. Ensure the final solvent concentration in the media is non-toxic (e.g., ≤0.1% DMSO). Include a solvent-only control. 3. Verify the reported sensitivity of your cell line to dopamine agonists. |
| No Observable Effect or Poor Efficacy | 1. Concentration is too low. 2. Insufficient incubation time. 3. Target receptors are not expressed. 4. Indirect mechanism requires other cell types (e.g., astrocytes). | 1. Increase the concentration in a stepwise manner (e.g., 0.01, 0.1, 1.0, 10 µM). 2. Optimize the treatment duration. 3. Confirm receptor expression in your cell line via qPCR, Western blot, or immunocytochemistry. 4. Consider using neuron-glia co-cultures if an indirect neuroprotective effect is being investigated.[8] |
| Precipitation in Culture Medium | 1. Poor aqueous solubility of Rotigotine. 2. Stock solution was not properly mixed into the medium. | 1. Prepare the final dilution in pre-warmed medium and vortex gently before adding to cells. 2. Avoid freeze-thaw cycles of the stock solution. 3. Ensure the final concentration does not exceed its solubility limit in the medium. |
Experimental Protocols & Workflows
Protocol 1: Determining the Optimal Non-Toxic Concentration (Cytotoxicity Assay)
This protocol outlines the steps to determine the highest concentration of Rotigotine that does not induce cytotoxicity in your chosen cell line, using a standard MTT assay as an example.
-
Cell Seeding: Plate your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare Rotigotine Dilutions: Prepare a series of Rotigotine concentrations (e.g., 0, 0.01, 0.1, 1, 5, 10, 25, 50 µM) in your complete cell culture medium. Include a "vehicle-only" control with the highest concentration of DMSO that will be used.
-
Treatment: Remove the old medium from the cells and replace it with the medium containing the different Rotigotine concentrations.
-
Incubation: Incubate the cells for a period relevant to your main experiment (e.g., 24, 48, or 72 hours).
-
MTT Assay:
-
Add MTT reagent to each well and incubate for 2-4 hours, allowing viable cells to form formazan (B1609692) crystals.
-
Solubilize the formazan crystals using a solubilization solution (e.g., DMSO or a specialized buffer).
-
Read the absorbance on a microplate reader at the appropriate wavelength (e.g., 570 nm).
-
-
Analysis: Calculate cell viability as a percentage relative to the untreated control. The optimal concentration for your experiments will be the highest concentration that shows no significant decrease in cell viability.
References
- 1. Original article Neuroprotective effect of rotigotine against complex I inhibitors, MPP+ and rotenone, in primary mesencephalic cell culture [termedia.pl]
- 2. termedia.pl [termedia.pl]
- 3. Neuroprotective effect of rotigotine against complex I inhibitors, MPP⁺ and rotenone, in primary mesencephalic cell culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Nicotine-Induced Neuroprotection in Rotenone In Vivo and In Vitro Models of Parkinson's Disease: Evidences for the Involvement of the Labile Iron Pool Level as the Underlying Mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Nose to brain delivery of rotigotine loaded chitosan nanoparticles in human SH-SY5Y neuroblastoma cells and animal model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The in vitro receptor profile of rotigotine: a new agent for the treatment of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Preventing Degradation of Small Molecule Compounds in Solution
Disclaimer: Information regarding a specific compound designated "SPM-962" is not publicly available. This technical support center provides a generalized framework for addressing stability issues of small molecule compounds in solution, which can be adapted by researchers for their specific compound of interest.
This guide is intended for researchers, scientists, and drug development professionals to troubleshoot and enhance the stability of small molecule compounds during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: My compound, SPM-962, is showing decreased activity in my cell-based assays over time. What are the likely causes?
A gradual loss of compound activity often suggests degradation in the experimental solution.[1] The primary reasons for the degradation of small molecules in solution include chemical instability (such as hydrolysis and oxidation) and photodegradation.[1] It is also possible that the compound is precipitating out of the solution, which can be mistaken for degradation.
Q2: I've observed a color change in my stock solution of SPM-962. What does this indicate?
A change in the color of a stock or working solution can often indicate chemical degradation or oxidation of the compound.[2] This can be initiated by exposure to light, air (oxygen), or impurities within the solvent.[2] It is critical to evaluate the integrity of the compound before proceeding with your experiments.
Q3: My frozen stock solution of SPM-962 shows precipitation after thawing. How can I address this?
Precipitation upon thawing can happen if the compound's solubility limit is surpassed at lower temperatures or if the solvent is not appropriate for cryogenic storage.[2] Consider the following troubleshooting steps:
-
Solvent Choice: Ensure the solvent is suitable for long-term storage at the intended temperature. While DMSO is common, its stability can be compromised by freeze-thaw cycles.[2]
-
Concentration: Storing solutions at very high concentrations increases the likelihood of precipitation. Consider storing at a slightly lower concentration.[2]
-
Thawing Protocol: Thaw solutions slowly at room temperature and vortex gently to ensure the compound is fully dissolved before use. It is also best to avoid repeated freeze-thaw cycles.[2]
Q4: Can the type of storage container impact the stability of SPM-962?
Yes, the material of the storage container can affect a compound's stability.[2] Some plastics may leach contaminants, or the compound might adhere to the container's surface. For long-term storage, using amber glass vials or polypropylene (B1209903) tubes that are known to be inert is advisable.[2]
Q5: How can I quickly check the stability of SPM-962 in a new solvent or buffer?
A preliminary stability assessment can be conducted by preparing a solution of your compound at a known concentration in the desired solvent or buffer.[3] Aliquots of this solution can then be incubated under various conditions (e.g., different temperatures, light exposures) and analyzed at different time points to assess for degradation.[3]
Troubleshooting Guides
Issue 1: Inconsistent experimental results and loss of compound activity.
This is a frequent issue that can arise from the degradation of the small molecule in solution.[2] Below is a systematic approach to troubleshoot this problem.
Potential Causes and Solutions
| Potential Cause | Suggested Solutions |
| Hydrolysis | - Adjust the pH of the solution to a range where the compound is more stable. Many drugs are most stable between pH 4-8.[4] - Prepare solutions fresh before each experiment.[3] - Store stock solutions in an anhydrous solvent like DMSO at -20°C or -80°C.[2] |
| Oxidation | - Use de-gassed solvents and buffers. - Purge the headspace of the storage vial with an inert gas like argon or nitrogen before sealing.[2] - Add antioxidants to the solution, if compatible with the experimental setup. |
| Photodegradation | - Store solutions in amber vials or wrap containers in aluminum foil to protect from light.[2][5] - Minimize exposure to light during experimental procedures.[2] |
| Temperature Sensitivity | - Store stock solutions at appropriate low temperatures (-20°C or -80°C).[2] - Avoid repeated freeze-thaw cycles by preparing single-use aliquots.[2] - For experiments, maintain a controlled temperature. |
| Precipitation | - Decrease the final concentration of the compound in the aqueous buffer.[6] - Optimize the concentration of the organic co-solvent (e.g., DMSO), ensuring it does not affect the experiment.[6] - Adjust the pH of the buffer, as solubility can be pH-dependent.[1][6] |
| Adsorption to Surfaces | - Use low-binding microplates or tubes.[3] - Consider adding a small amount of a non-ionic surfactant if it does not interfere with the assay.[3] |
Issue 2: Appearance of new peaks in HPLC/LC-MS analysis over time.
The emergence of new peaks during analytical analysis is a strong indicator of compound degradation.[3]
Troubleshooting Steps
-
Identify Degradation Products: Attempt to identify the structure of the degradation products to understand the degradation pathway.[3]
-
Forced Degradation Study: Conduct a forced degradation study by exposing the compound to stress conditions (e.g., acid, base, peroxide, heat, light) to accelerate the formation of degradation products and understand the compound's liabilities.[1]
-
Implement Mitigation Strategies: Based on the identified degradation pathway, implement strategies to minimize degradation, such as adjusting pH, adding antioxidants, or protecting from light.[3]
Experimental Protocols
Protocol 1: Preliminary Stability Assessment of SPM-962 in an Aqueous Buffer
Objective: To quickly assess the stability of SPM-962 in a specific aqueous buffer under different temperature conditions.
Materials:
-
SPM-962
-
High-purity organic solvent (e.g., DMSO)
-
Aqueous buffer of interest
-
Low-binding vials
-
Incubators or water baths set at desired temperatures (e.g., 4°C, 25°C, 37°C)[3]
-
HPLC or LC-MS system with a suitable column (e.g., C18)[2]
Procedure:
-
Solution Preparation: Prepare a 1 mM stock solution of SPM-962 in a suitable organic solvent (e.g., DMSO).[3]
-
Working Solution: Dilute the stock solution to a final concentration of 10 µM in the aqueous buffer of interest.[3]
-
Incubation: Aliquot the working solution into separate vials for each time point and temperature condition.[3]
-
Time Points: At designated time points (e.g., 0, 1, 2, 4, 8, 24 hours), take one vial from each temperature condition.[3]
-
Quenching (if necessary): Stop any further degradation by adding an equal volume of a cold organic solvent like acetonitrile (B52724) or methanol.[3]
-
Analysis: Analyze the samples by HPLC or LC-MS to determine the percentage of SPM-962 remaining relative to the t=0 sample.
Data Presentation
Table 1: Stability of SPM-962 in Aqueous Buffer at Different Temperatures
| Time (hours) | % Remaining at 4°C | % Remaining at 25°C | % Remaining at 37°C |
| 0 | 100 | 100 | 100 |
| 1 | |||
| 2 | |||
| 4 | |||
| 8 | |||
| 24 |
Visualizations
Caption: Experimental workflow for assessing the stability of a small molecule in solution.
Caption: A hypothetical signaling pathway illustrating the inhibitory action of SPM-962.
References
Technical Support Center: Addressing Variability in Rotigotine Efficacy
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource to understand and troubleshoot the variability observed in Rotigotine (B252) efficacy between subjects. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during pre-clinical and clinical research.
Frequently Asked Questions (FAQs)
Q1: What are the main factors contributing to the variability in Rotigotine plasma concentrations between subjects?
A1: Significant inter-individual variability in Rotigotine plasma concentrations has been observed in several studies.[1] The primary contributing factors include:
-
Body Weight: Normalization of plasma concentration data by body weight has been shown to reduce the variability observed in pharmacokinetic parameters like Cmax and AUC.[1]
-
Ethnicity: Some studies have reported statistically significant differences in total Rotigotine concentrations between different ethnic groups, with slightly lower values observed in Caucasians after correction for body weight and apparent dose.[1]
-
Application Site: The absorption of the Rotigotine transdermal patch can vary depending on the application site. For instance, the area under the curve (AUC) for Rotigotine was found to be highest when applied to the shoulder compared to the thigh.[2] Skin thickness and the density of capillaries and skin appendages at different sites can influence the rate of percutaneous absorption.[2]
-
Skin Condition: The condition of the skin at the application site, including temperature, circulation, and metabolism, can influence drug absorption.[2]
Q2: Can genetic factors influence the efficacy of Rotigotine?
A2: Yes, genetic polymorphisms in the dopaminergic system can potentially influence an individual's response to Rotigotine. Key areas of interest include:
-
Dopamine (B1211576) Receptors (DRD1, DRD2, DRD3): Rotigotine is a dopamine agonist with a high affinity for D3, D2, and D1 receptors.[3][4][5] Genetic variations in the genes encoding these receptors can alter their structure, expression levels, or signaling properties, potentially leading to differences in drug response.[6][7][8][9] For example, certain single-nucleotide polymorphisms (SNPs) in DRD2 and DRD3 genes have been associated with altered risk for Parkinson's disease and response to dopaminergic therapies.[7][8]
-
Drug Metabolizing Enzymes: Rotigotine is metabolized by multiple CYP isoenzymes.[10] Genetic variations in these enzymes could theoretically lead to differences in the rate of Rotigotine metabolism, affecting its plasma concentration and duration of action.
Q3: How does dopamine receptor density affect Rotigotine's mechanism of action?
A3: The density of dopamine D2 receptors can significantly influence the cellular response to Rotigotine.[11][12] Studies have shown that a higher D2L receptor density can moderate the signaling bias of Rotigotine.[11][12] This suggests that variations in receptor expression levels between individuals, which can fluctuate with disease progression and treatment, could be a key factor in the observed variability of Rotigotine's effects.[11][12]
Q4: Are there any known drug-drug interactions that can alter Rotigotine efficacy?
A4: Yes, co-administration of other drugs can potentially impact the efficacy and safety of Rotigotine. While no clinically relevant drug-drug interactions were observed with levodopa/carbidopa, domperidone, or the CYP450 inhibitors cimetidine (B194882) or omeprazole, other medications could theoretically interfere with its action.[13] For instance, dopamine antagonists such as neuroleptics may have an antagonistic effect. It is crucial to consider the complete medication profile of a subject when evaluating Rotigotine's efficacy.
Troubleshooting Guides
Issue 1: High Variability in Plasma Concentration Data
Possible Causes:
-
Inconsistent application site of the transdermal patch.
-
Differences in subjects' body weight and composition.
-
Variations in skin integrity and temperature at the application site.
-
Ethnic differences in drug metabolism and absorption.
Troubleshooting Steps:
-
Standardize Patch Application: Ensure the transdermal patch is applied to the same anatomical location for all subjects in a given experimental group. Rotate application sites in a standardized manner if required for long-term studies.
-
Record Subject Demographics: Meticulously record the body weight, height, and ethnicity of all subjects.
-
Normalize Data: Analyze pharmacokinetic data with and without normalization for body weight to assess its impact on variability.
-
Monitor Skin Condition: Before patch application, visually inspect the skin for any signs of irritation, erythema, or breakdown. Document any abnormalities.
-
Control Environmental Conditions: Maintain a consistent ambient temperature and humidity during the study period to minimize variations in skin temperature and hydration.
Issue 2: Inconsistent or Unexpected Efficacy Results
Possible Causes:
-
Underlying genetic differences in dopamine receptors among subjects.
-
Variable dopamine receptor density in the target brain regions.
-
Concomitant medications interfering with Rotigotine's action.
-
Progression of the underlying disease state.
Troubleshooting Steps:
-
Genetic Screening (Optional): If feasible, consider genotyping subjects for known polymorphisms in dopamine receptor genes (DRD1, DRD2, DRD3) to stratify the study population.
-
Receptor Density Imaging (Pre-clinical): In animal models, receptor density can be assessed using techniques like autoradiography or PET imaging to correlate with behavioral outcomes.
-
Thorough Medication History: Obtain a complete and accurate list of all concomitant medications, including over-the-counter drugs and supplements.
-
Disease Staging: Use standardized clinical rating scales (e.g., Hoehn and Yahr for Parkinson's disease) to accurately stage the disease at baseline and monitor progression throughout the study.[14]
-
Dose-Response Analysis: Conduct a thorough dose-response study to determine the optimal dose range for the specific experimental model or patient population.
Data Presentation
Table 1: Pharmacokinetic Parameters of Unconjugated Rotigotine in Healthy Japanese and Caucasian Subjects
| Parameter | Japanese Subjects (n=24) | Caucasian Subjects (n=24) |
| Mean Apparent Dose (mg) | 2.0 ± 0.5 | 2.08 ± 0.58 |
| Cmax (ng/mL) | Not significantly different | Not significantly different |
| AUC_last (ng·h/mL) | Not significantly different | Not significantly different |
| Terminal Half-life (h) | 5.3 | 5.7 |
Source: Adapted from a study on the pharmacokinetics of Rotigotine in different ethnic groups.[1]
Table 2: Binding Affinity (Ki) of Rotigotine for Human Dopamine Receptors
| Receptor Subtype | Ki (nM) |
| D1 | 83 |
| D2 | 13.5 |
| D3 | 0.71 |
| D4.2 | 3.9 |
| D4.4 | 15 |
| D4.7 | 5.9 |
| D5 | 5.4 |
Source: Data from in vitro binding assays.[4]
Experimental Protocols
Protocol 1: Quantification of Rotigotine in Human Plasma using UHPLC-MS/MS
This protocol is based on a validated method for the determination of Rotigotine in human plasma.[15]
1. Sample Preparation (Liquid-Liquid Extraction):
-
To 500 µL of human plasma, add an internal standard (e.g., lamotrigine).
-
Perform liquid-liquid extraction using tert-butyl methyl ether.
-
Vortex the mixture and centrifuge to separate the organic and aqueous layers.
-
Evaporate the organic layer to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for analysis.
2. Chromatographic Conditions:
-
Column: Gemini NX3 or equivalent.
-
Mobile Phase: A binary gradient of 5 mM ammonium (B1175870) acetate (B1210297) (pH 5.0) and methanol (B129727) with 5 mM ammonium acetate.
-
Flow Rate: 0.3 mL/min.
3. Mass Spectrometric Detection:
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
MS/MS Transitions:
-
Rotigotine: 316.00 → 147.00
-
Internal Standard (Lamotrigine): 256.10 → 211.00
-
-
Quantification: Create a calibration curve using known concentrations of Rotigotine. The lower limit of quantitation is typically around 50 pg/mL.[15][16]
Protocol 2: In Vitro Receptor Binding Assay
This is a general protocol for assessing the binding affinity of Rotigotine to dopamine receptors, which can be adapted for specific receptor subtypes.
1. Membrane Preparation:
-
Use cell lines stably expressing the human dopamine receptor subtype of interest (e.g., D1, D2, or D3).
-
Homogenize the cells in a suitable buffer and centrifuge to pellet the cell membranes.
-
Wash the membrane pellet multiple times and resuspend in the binding buffer.
2. Binding Reaction:
-
In a multi-well plate, add the prepared cell membranes.
-
Add a known concentration of a radiolabeled ligand specific for the receptor (e.g., [³H]-Spiperone for D2/D3 receptors).
-
Add increasing concentrations of unlabeled Rotigotine to compete with the radioligand.
-
Incubate the plate at a specific temperature for a defined period to reach equilibrium.
3. Separation and Detection:
-
Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand.
-
Wash the filters quickly with ice-cold buffer to remove non-specific binding.
-
Measure the radioactivity retained on the filters using a scintillation counter.
4. Data Analysis:
-
Plot the percentage of specific binding of the radioligand as a function of the log concentration of Rotigotine.
-
Use non-linear regression analysis to determine the IC50 value (the concentration of Rotigotine that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.
Mandatory Visualizations
Caption: Rotigotine's primary signaling pathway via the D2 receptor.
Caption: A logical workflow for troubleshooting inconsistent Rotigotine efficacy.
References
- 1. Pharmacokinetics, safety and tolerability of rotigotine transdermal patch in healthy Japanese and Caucasian subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Study for Expanding Application Sites for Rotigotine Transdermal Patch - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Rotigotine safety in real-world settings: a pharmacovigilance study using FAERS data - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The in vitro receptor profile of rotigotine: a new agent for the treatment of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Rotigotine is a potent agonist at dopamine D1 receptors as well as at dopamine D2 and D3 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. DRD2, DRD3, and HTR2A Single-Nucleotide Polymorphisms Involvement in High Treatment Resistance to Atypical Antipsychotic Drugs | MDPI [mdpi.com]
- 7. Polymorphisms of Dopamine Receptor Genes and Parkinson’s Disease: Clinical Relevance and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Polymorphisms of DRD2 and DRD3 genes and Parkinson’s disease: A meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. go.drugbank.com [go.drugbank.com]
- 11. Dopamine D2L receptor density influences the recruitment of β-arrestin2 and Gi1 induced by antiparkinsonian drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. An Update on Pharmacological, Pharmacokinetic Properties and Drug–Drug Interactions of Rotigotine Transdermal System in Parkinson’s Disease and Restless Legs Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Novel UHPLC-MS/MS method for the determination of rotigotine in the plasma of patients with Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Rotigotine Solubility for Research Use
This technical support guide provides researchers, scientists, and drug development professionals with practical information and troubleshooting advice for dissolving and handling Rotigotine (B252) in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility properties of Rotigotine?
A1: Rotigotine is a lipophilic compound, characterized by its poor solubility in water at neutral pH.[1] Its aqueous solubility demonstrates a notable increase under more acidic conditions.[1][2] For research purposes, Rotigotine is typically supplied as a crystalline solid (free base) or as a hydrochloride salt.[3]
Q2: In which organic solvents can I dissolve Rotigotine?
A2: Rotigotine and its hydrochloride salt are soluble in several common organic solvents. It is recommended to prepare a concentrated stock solution in an organic solvent first, which can then be diluted into your aqueous experimental buffer.
Data Presentation: Solubility of Rotigotine in Organic Solvents
| Compound Form | Solvent | Solubility |
| Rotigotine (Free Base) | Dimethylformamide (DMF) | ~30 mg/mL[3] |
| Rotigotine (Free Base) | Dimethyl Sulfoxide (DMSO) | ~20 mg/mL[3] |
| Rotigotine (Free Base) | Ethanol | ~1 mg/mL[3] |
| Rotigotine Hydrochloride | Dimethyl Sulfoxide (DMSO) | ≥ 50 mg/mL (≥ 142.07 mM) |
| Rotigotine Hydrochloride | Dimethyl Sulfoxide (DMSO) | Soluble to 100 mM |
Q3: How do I prepare an aqueous solution of Rotigotine for my experiments?
A3: Due to its low aqueous solubility, it is not recommended to dissolve Rotigotine directly in aqueous buffers. The standard procedure is to first dissolve Rotigotine in an organic solvent like DMSO or DMF to create a stock solution, and then dilute this stock solution into your aqueous buffer of choice. For instance, a solubility of approximately 0.33 mg/mL can be achieved in a 1:2 solution of DMF:PBS (pH 7.2).[3] It is advised not to store the final aqueous solution for more than one day to avoid precipitation.[3]
Q4: My Rotigotine is precipitating out of my aqueous buffer. What can I do?
A4: Precipitation of Rotigotine in aqueous solutions is a common challenge. Here are several factors to consider and steps to troubleshoot this issue:
-
Final Concentration: The final concentration of Rotigotine in your aqueous buffer may be too high. Try working with a lower final concentration.
-
Organic Solvent Concentration: Ensure the final concentration of the organic solvent (e.g., DMSO) is kept to a minimum, ideally below 0.5%, as higher concentrations can be toxic to cells.
-
Dilution Method: The method of dilution is critical. Rapidly adding the stock solution to the buffer can cause localized supersaturation and precipitation. It is recommended to add the stock solution dropwise to the vortexing buffer to ensure rapid and uniform mixing.
-
pH of the Buffer: Rotigotine's solubility is pH-dependent, increasing in more acidic conditions.[1][2] Consider adjusting the pH of your buffer to a more acidic value if your experimental conditions allow.
-
Temperature: Solubility is often temperature-dependent. If you prepare your solutions at room temperature and then store or use them at a lower temperature (e.g., 4°C), the solubility may decrease, leading to precipitation. Prepare and use the solutions at a consistent temperature where possible.
Q5: How does pH affect the solubility of Rotigotine?
A5: As a lipophilic compound, the aqueous solubility of Rotigotine is significantly influenced by pH. Its solubility increases as the pH becomes more acidic.[1][2] This is a critical consideration when preparing aqueous solutions for in vitro and in vivo experiments.
Q6: Are there different forms of Rotigotine with better solubility?
A6: Yes, using a salt form of Rotigotine can significantly improve its aqueous solubility compared to the free base. Rotigotine hydrochloride (HCl) and Rotigotine phosphate (B84403) (H₃PO₄) are two such salt forms. Studies have shown that the phosphate salt, in particular, offers a significant increase in solubility.[4]
Data Presentation: Comparison of Rotigotine Salt Solubility at Different pH Values
| Salt Form | pH | Solubility (mg/mL) |
| Rotigotine HCl | 4.0 | ~1.5 |
| Rotigotine H₃PO₄ | 4.0 | ~15 |
| Rotigotine HCl | 5.0 | ~0.5 |
| Rotigotine H₃PO₄ | 5.0 | ~5 |
| Rotigotine HCl | 6.0 | ~0.1 |
| Rotigotine H₃PO₄ | 6.0 | ~1 |
Note: The exact solubility values can be influenced by the specific buffer system and ionic strength.[4][5]
Experimental Protocols
Protocol for Preparing a Rotigotine Stock Solution in DMSO
-
Weighing: Accurately weigh the desired amount of Rotigotine (free base or hydrochloride salt) in a sterile microcentrifuge tube.
-
Solvent Addition: Add the calculated volume of sterile, anhydrous DMSO to achieve the desired stock solution concentration (e.g., 10 mM, 50 mM, or 100 mM).
-
Dissolution: Gently vortex or sonicate the solution at room temperature until the Rotigotine is completely dissolved. Visually inspect the solution to ensure no solid particles remain.
-
Storage: Aliquot the stock solution into smaller, single-use volumes in sterile tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term stability.
Protocol for Preparing a Final Aqueous Solution from a DMSO Stock
-
Buffer Preparation: Prepare your desired aqueous buffer (e.g., PBS, cell culture medium) and bring it to the experimental temperature.
-
Vortexing: Place the aqueous buffer on a vortex mixer at a medium speed.
-
Dropwise Addition: While the buffer is vortexing, add the required volume of the Rotigotine DMSO stock solution dropwise to the buffer. This ensures rapid mixing and minimizes localized high concentrations that can lead to precipitation.
-
Final Mixing: Continue to vortex for a few more seconds to ensure the solution is homogenous.
-
Use Immediately: It is recommended to use the final aqueous solution immediately or within the same day to minimize the risk of precipitation.[3]
Visual Guides
Caption: Experimental workflow for preparing Rotigotine solutions.
Caption: Troubleshooting guide for Rotigotine precipitation.
References
- 1. ROTIGOTINE | 99755-59-6 [chemicalbook.com]
- 2. Rotigotine | C19H25NOS | CID 59227 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. Comparing different salt forms of rotigotine to improve transdermal iontophoretic delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Rotigotine Dosage and Administration in Research Models
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to adjusting Rotigotine (B252) dosage for different research models. It includes troubleshooting guides, frequently asked questions, detailed experimental protocols, and data summaries to facilitate successful and reproducible experiments.
Frequently Asked Questions (FAQs) and Troubleshooting
Q1: How should I prepare Rotigotine for subcutaneous injection in rodents?
A1: Rotigotine is lipophilic and poorly soluble in water at a neutral pH.[1] For subcutaneous administration, it is often dissolved in a vehicle such as cone oil.[2] The concentration should be calculated based on the desired dose and the acceptable injection volume for the animal model. For rats, subcutaneous injection volumes should generally not exceed 10 ml for a 200g animal, while for a 25g mouse, the volume should be less than 3 ml. All substances for injection should be sterile, and warming the solution to room or body temperature can reduce discomfort for the animal.[3]
Q2: My animal is experiencing skin irritation from the transdermal patch. What can I do?
A2: Application site reactions are a known side effect.[1] To minimize skin irritation in rodent models, it is crucial to rotate the application site daily. Do not apply a new patch to the same site for at least 14 days.[4] The application area should be carefully shaved at least three days prior to patch application to avoid micro-abrasions.[4] The skin should be clean, dry, and free of any existing irritation. If irritation persists or worsens, consider using a lower dose or a different administration route. In formal dermal irritation studies, the skin is observed for signs of erythema (redness) and edema (swelling).[5][6][7][8]
Q3: The transdermal patch is not adhering well to the animal's skin. How can I improve adhesion?
A3: Proper site preparation is key. Ensure the skin is clean, dry, and has been shaved a few days in advance.[4] Apply the patch to an area with minimal movement and where the animal is less likely to dislodge it, such as the dorsal flank or the area between the shoulders. Press the patch firmly in place with the palm of your hand for about 30 seconds to ensure good contact.[4] In some studies, a light wrapping may be used to secure the patch, but care must be taken to avoid restricting the animal's movement or causing distress. Studies have shown that even with proper application, patch adhesion can vary.[9]
Q4: What are the proper storage conditions for Rotigotine, especially the transdermal patches?
A4: Rotigotine transdermal patches (Neupro®) should be stored in a refrigerator at 2°C to 8°C.[10][11] Storage outside of this temperature range can lead to the crystallization of the active ingredient, which may appear as a snowflake-like pattern and could potentially reduce the efficacy of the patch.[10][11] Rotigotine as a powder is sensitive to oxidation and should be stored under recommended stable conditions.[1] Solutions prepared for injection should ideally be used fresh. If short-term storage is necessary, refrigeration at 2-8°C is recommended to maintain stability.[2]
Q5: How do I convert a human dose of Rotigotine to an equivalent dose for a rat or mouse?
A5: Dose conversion between species is not based on body weight alone but is more accurately calculated using Body Surface Area (BSA). The Human Equivalent Dose (HED) can be calculated from the animal dose using the following formula:
HED (mg/kg) = Animal Dose (mg/kg) x (Animal Weight (kg) / Human Weight (kg))^(1-0.67)
A more straightforward method uses a Km factor (body weight/BSA). To find the HED, you can divide the animal dose by a conversion factor. For example, to convert a rat dose to a human dose, you would divide the rat dose (in mg/kg) by 6.2.[12][13] Conversely, to convert a human dose to a rat dose, you would multiply the human dose (in mg/kg) by 6.2.[12]
Human to Animal Dose Conversion Factors (multiply human dose by):
-
Mouse: 12.3
-
Rat: 6.2
It is important to note that these conversions provide an estimate, and the optimal dose should be determined empirically for your specific experimental model and endpoints. This BSA-based conversion is not recommended for topical, nasal, or certain parenteral routes.[12]
Data Presentation: Rotigotine Dosages in Research Models
The following table summarizes Rotigotine dosages used in various research models, providing a basis for dose selection in your experiments.
| Model/Species | Disease Model | Administration Route | Dosage | Key Findings/Notes | References |
| Rat (Sprague-Dawley) | 6-OHDA-induced Parkinson's Disease | Subcutaneous (s.c.) | 0.125, 0.25, or 0.5 mg/kg | Dose-dependent effects on urinary function were observed. | [2] |
| Rat | 6-OHDA-induced Parkinson's Disease | Subcutaneous (s.c.) Implant | 30 mg/kg/40 days | Sustained release implant provided continuous drug delivery. | [14] |
| Mouse | MPTP-induced Parkinson's Disease | Continuous Administration | 0.3 - 3 mg/kg | Dose-dependent neuroprotective effects against MPTP-induced degeneration. | [15] |
| Human | Early-Stage Parkinson's Disease | Transdermal Patch | Starting dose: 2 mg/24h; Max dose: 6 mg/24h | Effective as monotherapy. | [4][16][17] |
| Human | Advanced-Stage Parkinson's Disease | Transdermal Patch | Starting dose: 4 mg/24h; Max dose: 8 mg/24h | Used as adjunct therapy with Levodopa. | [4][16][17] |
| Human | Restless Legs Syndrome | Transdermal Patch | Starting dose: 1 mg/24h; Max dose: 3 mg/24h | Effective for moderate-to-severe RLS. | [4][16] |
Experimental Protocols
Induction of Parkinson's Disease in Rats using 6-OHDA
This protocol describes the unilateral injection of 6-hydroxydopamine (6-OHDA) into the medial forebrain bundle (MFB) to create a rat model of Parkinson's disease.
Materials:
-
Male Sprague-Dawley or Wistar rats (200-250g)
-
6-hydroxydopamine (6-OHDA)
-
Ascorbic acid
-
Sterile saline (0.9% NaCl)
-
Anesthetic (e.g., Isoflurane)
-
Stereotaxic frame
-
Hamilton syringe (10 µL)
-
Dental drill
Procedure:
-
Preparation of 6-OHDA Solution: Prepare a solution of 6-OHDA at a concentration of 4 µg/µL in sterile saline containing 0.2 mg/mL ascorbic acid to prevent oxidation.[12] Keep the solution on ice and protected from light.
-
Anesthesia and Stereotaxic Surgery: Anesthetize the rat and secure it in a stereotaxic frame.
-
Surgical Site Preparation: Shave the top of the head, and clean the skin with an antiseptic solution. Make a midline incision to expose the skull.
-
Injection Coordinates: Identify bregma. For an MFB lesion, typical coordinates relative to bregma are: Anteroposterior (AP): -4.4 mm; Mediolateral (ML): -1.0 mm; Dorsoventral (DV): -7.8 mm.[12] These coordinates may need to be adjusted based on the rat strain and age.
-
Craniotomy: Drill a small burr hole at the target coordinates.
-
Injection: Slowly lower the Hamilton syringe needle to the target DV coordinate. Infuse the 6-OHDA solution at a rate of 1 µL/minute.
-
Post-Injection: Leave the needle in place for an additional 5 minutes to allow for diffusion and to prevent backflow.[18] Slowly withdraw the needle.
-
Closure and Recovery: Suture the scalp incision. Place the animal in a clean cage for recovery. Provide supportive care, such as placing food on the cage floor, as the animal may experience motor deficits.[18]
Administration of Rotigotine in Rodents
a) Subcutaneous Injection:
-
Preparation: Dissolve Rotigotine in a suitable vehicle (e.g., cone oil) to the desired concentration.[2]
-
Restraint: Properly restrain the mouse or rat. For mice, scruffing the neck is common. For rats, a towel may be used to gently wrap the animal.[3]
-
Injection: Lift a fold of skin, typically in the dorsal neck or flank region. Insert a sterile needle (25-27g) at the base of the skin tent, parallel to the body.[3] Aspirate briefly to ensure a blood vessel has not been entered, then inject the solution.
-
Post-injection: Withdraw the needle and return the animal to its cage. Monitor for any adverse reactions.
b) Transdermal Patch Application:
-
Site Preparation: At least three days prior to application, shave a small area of skin on the animal's back, between the shoulders, or on the flank.[4]
-
Application: Immediately before application, clean the shaved area with a dry gauze pad. Remove the patch from its pouch, peel off the protective liner, and apply the adhesive side to the prepared skin area.
-
Adhesion: Press the patch firmly with the palm of your hand for approximately 30 seconds to ensure it is well-adhered.[4]
-
Rotation: For subsequent applications, use a different skin site. Do not re-use the same site for at least 14 days to minimize the risk of skin irritation.[4]
Mandatory Visualizations
Signaling Pathways
Rotigotine is a non-ergoline dopamine (B1211576) agonist with affinity for D1, D2, and D3 receptors.[10][19] Its therapeutic effects are believed to be mediated through the activation of these receptors in the brain.
Caption: Rotigotine D1-like receptor signaling pathway.
Caption: Rotigotine D2-like receptor signaling pathway.
Experimental Workflow
Caption: General workflow for a preclinical Rotigotine study.
References
- 1. Rotigotine Transdermal Patch for Motor and Non-motor Parkinson’s Disease: A Review of 12 Years’ Clinical Experience - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanisms of D1/D2-like dopaminergic agonist, rotigotine, on lower urinary tract function in rat model of Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Conversion between animals and human [targetmol.com]
- 4. Rotigotine (transdermal route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 5. sciencescholar.us [sciencescholar.us]
- 6. researchgate.net [researchgate.net]
- 7. Evaluation of dermal irritation and skin sensitization due to vitacoxib - PMC [pmc.ncbi.nlm.nih.gov]
- 8. sciencescholar.us [sciencescholar.us]
- 9. Skin adhesion of a newly developed, bioequivalent rotigotine patch formulation in comparison to the originator product: Results of a multi-center, randomized, crossover trial in patients with Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Rotigotine is a potent agonist at dopamine D1 receptors as well as at dopamine D2 and D3 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. A simple practice guide for dose conversion between animals and human - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mythreyaherbal.com [mythreyaherbal.com]
- 14. Preparation and evaluation of rotigotine-loaded implant for the treatment of Parkinson’s disease and its evolution study - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. drugs.com [drugs.com]
- 17. Neupro (rotigotine) dosing, indications, interactions, adverse effects, and more [reference.medscape.com]
- 18. RETRACTED: Fabrication, Optimization, and Evaluation of Rotigotine-Loaded Chitosan Nanoparticles for Nose-To-Brain Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Structural genomics of the human dopamine receptor system - PMC [pmc.ncbi.nlm.nih.gov]
Mitigating off-target effects of SPM-962 in experiments
Objective: This guide provides researchers with troubleshooting advice and detailed protocols to identify and mitigate potential off-target effects of SPM-962 (Rotigotine) in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is SPM-962 and what are its primary targets?
A1: SPM-962, also known as Rotigotine, is a non-ergoline dopamine (B1211576) receptor agonist. Its primary therapeutic effect is mediated by its activity as an agonist at all five dopamine receptor subtypes (D1-D5). It is used in the treatment of Parkinson's disease and Restless Legs Syndrome.[1]
Q2: I'm observing a cellular phenotype that doesn't seem to be related to dopamine signaling. Could this be an off-target effect of SPM-962?
A2: Yes, it is possible. While SPM-962 is a potent dopamine agonist, it also exhibits significant affinity for other receptors, which can lead to off-target effects.[2] The most well-characterized off-target interactions are with the serotonin (B10506) 5-HT1A receptor, where it acts as an agonist, and the alpha2B-adrenergic receptor, where it acts as an antagonist.[2][3] If your experimental system expresses these receptors, the observed phenotype could be a result of SPM-962 modulating serotonergic or adrenergic signaling pathways.
Q3: How can I confirm if the effects I'm seeing are on-target or off-target?
A3: There are several experimental strategies to differentiate on-target from off-target effects:
-
Use of Selective Antagonists: Pre-treat your cells or tissue with a selective antagonist for the suspected off-target receptor (e.g., a 5-HT1A antagonist or an alpha2B-adrenergic agonist) before adding SPM-962. If the antagonist blocks the observed effect, it is likely an off-target effect.
-
Genetic Knockdown/Knockout: Use techniques like siRNA or CRISPR/Cas9 to reduce or eliminate the expression of the primary dopamine receptors. If the effect of SPM-962 persists in the absence of its primary targets, it is an off-target effect.
-
Orthogonal Agonists: Use another dopamine agonist with a different chemical structure and off-target profile. If this second agonist reproduces the on-target dopaminergic effect but not the questionable phenotype, this suggests the latter is an off-target effect of SPM-962.
Q4: What are some general best practices to minimize off-target effects in my experiments?
A4: To minimize the risk of off-target effects confounding your results, consider the following:
-
Dose-Response Curve: Determine the lowest effective concentration of SPM-962 that elicits your desired on-target effect. Higher concentrations are more likely to engage lower-affinity off-target receptors.
-
Control Experiments: Always include appropriate vehicle controls (e.g., DMSO, if used to dissolve SPM-962).
-
Confirm Receptor Expression: Verify that your experimental model (e.g., cell line) expresses the target dopamine receptors and check for the expression of potential off-target receptors like 5-HT1A and alpha2B-adrenergic receptors.
Data Presentation
The following table summarizes the binding affinities (Ki in nM) of SPM-962 for its primary dopamine targets and key off-target receptors. A lower Ki value indicates a higher binding affinity. This data is crucial for designing experiments and interpreting results, as it provides a quantitative measure of the compound's selectivity.
| Receptor Target | Receptor Family | Binding Affinity (Ki) in nM | Functional Activity |
| Dopamine D3 | Dopamine (On-Target) | 0.71 | Agonist |
| Dopamine D2 | Dopamine (On-Target) | 13.5 | Agonist |
| Dopamine D4.2 | Dopamine (On-Target) | 3.9 | Agonist |
| Dopamine D5 | Dopamine (On-Target) | 5.4 | Agonist |
| Dopamine D1 | Dopamine (On-Target) | 83 | Agonist |
| 5-HT1A | Serotonin (Off-Target) | 30 | Agonist |
| Alpha2B-Adrenergic | Adrenergic (Off-Target) | 27 | Antagonist |
Data compiled from Scheller et al., 2009.[2]
Experimental Protocols
Competitive Radioligand Binding Assay to Determine Ki
Objective: To determine the binding affinity (Ki) of SPM-962 for a specific receptor (e.g., Dopamine D2) by measuring its ability to displace a known radiolabeled ligand.
Methodology:
-
Membrane Preparation:
-
Culture cells stably expressing the human dopamine D2 receptor (e.g., HEK293 or CHO cells).
-
Harvest cells and homogenize in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).
-
Centrifuge the homogenate to pellet the membranes. Wash the pellet with fresh buffer and re-centrifuge.
-
Resuspend the final membrane pellet in assay buffer and determine the protein concentration (e.g., using a BCA assay).
-
-
Assay Setup (96-well plate format):
-
Total Binding: Add membrane preparation, a fixed concentration of a D2-selective radioligand (e.g., [³H]-Spiperone at its Kd concentration), and assay buffer.
-
Non-specific Binding: Add membrane preparation, radioligand, and a high concentration of a non-labeled D2 antagonist (e.g., 10 µM Haloperidol) to saturate all specific binding sites.[4]
-
Competitive Binding: Add membrane preparation, radioligand, and serial dilutions of SPM-962 (e.g., from 10⁻¹² M to 10⁻⁵ M).
-
-
Incubation and Filtration:
-
Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.
-
Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.
-
Wash the filters multiple times with ice-cold wash buffer.
-
-
Detection and Analysis:
-
Dry the filter mat and add scintillation cocktail.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of SPM-962 to generate a competition curve and determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Functional cAMP Assay to Differentiate On- and Off-Target Effects
Objective: To determine if SPM-962's effect on intracellular cyclic AMP (cAMP) levels is mediated by its on-target (dopamine D2, a Gi-coupled receptor) or off-target (5-HT1A, a Gi-coupled receptor) activity.
Methodology:
-
Cell Preparation:
-
Use a cell line endogenously or recombinantly expressing the human dopamine D2 receptor and the 5-HT1A receptor (e.g., specific neuronal cell lines or engineered HEK293 cells).
-
Seed cells in a 384-well plate and culture overnight.
-
-
Assay Procedure:
-
Wash the cells with assay buffer.
-
Condition 1 (SPM-962 alone): Add serial dilutions of SPM-962 to the wells.
-
Condition 2 (D2 Receptor Blockade): Pre-incubate cells with a selective D2 receptor antagonist (e.g., 1 µM Haloperidol) for 15-30 minutes, then add serial dilutions of SPM-962.
-
Condition 3 (5-HT1A Receptor Blockade): Pre-incubate cells with a selective 5-HT1A receptor antagonist (e.g., 1 µM WAY-100635) for 15-30 minutes, then add serial dilutions of SPM-962.
-
Stimulation: Add a fixed concentration of forskolin (B1673556) to all wells to stimulate adenylyl cyclase and raise basal cAMP levels. This is necessary to observe the inhibitory effect of Gi-coupled receptor activation.[3]
-
Incubate for 30 minutes at room temperature.
-
-
cAMP Detection:
-
Data Analysis:
-
Plot the cAMP signal against the log concentration of SPM-962 for each condition.
-
Interpretation:
-
If SPM-962's effect (a decrease in cAMP) is blocked by the D2 antagonist but not the 5-HT1A antagonist, the effect is on-target.
-
If the effect is blocked by the 5-HT1A antagonist but not the D2 antagonist, the effect is off-target.
-
If the effect is partially blocked by both, it indicates a mixed contribution from both on- and off-target receptors.
-
-
Visualizations
Caption: On- and off-target signaling pathways of SPM-962 (Rotigotine).
Caption: Workflow for identifying and mitigating off-target effects of SPM-962.
References
- 1. caymanchem.com [caymanchem.com]
- 2. The in vitro receptor profile of rotigotine: a new agent for the treatment of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Fluorescence based HTS-compatible ligand binding assays for dopamine D3 receptors in baculovirus preparations and live cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17 - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Head-to-Head In-Vivo Comparison of Rotigotine and Pramipexole for Dopaminergic Stimulation
For researchers, scientists, and drug development professionals, this guide provides an objective in-vivo comparison of Rotigotine (B252) and Pramipexole (B1678040), two prominent non-ergoline dopamine (B1211576) agonists. This analysis is supported by experimental data from preclinical and clinical studies, with a focus on their distinct pharmacological profiles and efficacy in models of Parkinson's disease.
Executive Summary
Rotigotine and Pramipexole are effective dopamine agonists used in the management of Parkinson's disease. While both drugs primarily target D2-like dopamine receptors, in-vivo evidence reveals a key distinction in their receptor activity profile. Rotigotine acts as an agonist at both D1 and D2 receptors, whereas Pramipexole demonstrates selectivity for D2/D3 receptors with no significant in-vivo D1 receptor activity. This fundamental difference in their mechanism of action may underlie variations in their therapeutic effects and side-effect profiles. This guide delves into the in-vivo experimental data that elucidates these differences, presenting quantitative comparisons and detailed methodologies to inform further research and development.
Comparative Efficacy in a Preclinical Model of Parkinson's Disease
The 6-hydroxydopamine (6-OHDA)-lesioned rat is a widely used animal model for Parkinson's disease, mimicking the dopamine depletion in the striatum. In this model, the efficacy of dopamine agonists can be assessed by observing contralateral turning behavior, which is a quantifiable measure of dopamine receptor stimulation in the denervated striatum.
A direct head-to-head study in 6-OHDA lesioned rats revealed that both Rotigotine and Pramipexole induce contralateral turning, indicative of their therapeutic potential. However, the study highlighted a crucial difference in their underlying pharmacology. Rotigotine-induced turning was attenuated by both a D1 antagonist (SCH39166) and a D2 antagonist (eticlopride), confirming its dual D1/D2 receptor agonist activity in-vivo. In contrast, Pramipexole-induced turning was abolished by the D2 antagonist but potentiated by the D1 antagonist, demonstrating its D2/D3 receptor selectivity and lack of in-vivo D1 agonism.[1][2]
Table 1: In-Vivo Comparison in the 6-OHDA Rat Model
| Parameter | Rotigotine | Pramipexole | Reference |
| Contralateral Turning | Dose-dependent induction | Induced in primed rats | [1][2] |
| Effect of D1 Antagonist on Turning | Reduced | Potentiated | [1][2] |
| Effect of D2 Antagonist on Turning | Reduced | Abolished | [1][2] |
| c-fos Expression in Caudate-Putamen | Induced | Not induced | [1][2] |
Clinical Efficacy in Advanced Parkinson's Disease
The "Clinical Efficacy of Pramipexole And Transdermal Rotigotine in Advanced PD" (CLEOPATRA-PD) trial provides a direct head-to-head comparison of the two drugs in a clinical setting. This double-blind, double-dummy, randomized controlled trial assessed the efficacy of Rotigotine (transdermal patch) and Pramipexole (oral) as adjunct therapy to levodopa (B1675098) in patients with advanced Parkinson's disease experiencing motor fluctuations.[3]
The primary efficacy endpoint was the change in absolute "off" time, a critical measure of treatment effectiveness in advanced Parkinson's disease. The study found that both Rotigotine and Pramipexole significantly reduced "off" time compared to placebo. While Pramipexole showed a slightly greater mean reduction in "off" time, the study concluded that Rotigotine was non-inferior to Pramipexole in this regard.[3]
Table 2: Clinical Efficacy in the CLEOPATRA-PD Trial
| Parameter | Rotigotine | Pramipexole | Placebo | Reference |
| Mean Absolute Change in "Off" Time (hours) | -2.5 | -2.8 | -0.9 | [3] |
| Responder Rate (>30% reduction in "off" time) | 59.7% | 67% | 35% | [3] |
| Mean Dose | 12.95 mg/24h | 3.1 mg/day | N/A | [3] |
Experimental Protocols
6-Hydroxydopamine (6-OHDA) Lesion and Apomorphine-Induced Rotation
A detailed understanding of the experimental methodology is crucial for interpreting the in-vivo data. The following protocol outlines the key steps involved in the 6-OHDA lesioning procedure and the subsequent assessment of rotational behavior.
Experimental Workflow for 6-OHDA Lesioning and Rotational Behavior Analysis
Caption: Workflow for 6-OHDA lesioning and rotational behavior assessment.
Detailed Methodology:
-
6-OHDA Lesioning:
-
Animal Model: Adult male rats (e.g., Wistar or Sprague-Dawley).
-
Anesthesia: Animals are anesthetized using an appropriate anesthetic agent (e.g., isoflurane (B1672236) or a ketamine/xylazine cocktail).
-
Stereotaxic Surgery: The animal is placed in a stereotaxic frame. A burr hole is drilled in the skull to target the medial forebrain bundle (MFB).
-
6-OHDA Injection: A solution of 6-hydroxydopamine hydrochloride (typically 8-16 µg in ascorbic acid-saline) is slowly infused into the MFB. This neurotoxin is selectively taken up by dopaminergic neurons, leading to their degeneration.
-
Post-operative Care: Animals receive post-operative care, including analgesics and monitoring, to ensure recovery. A recovery period of at least two weeks is allowed for the lesion to fully develop.
-
-
Apomorphine-Induced Contralateral Rotation Test:
-
Acclimatization: Prior to testing, animals are habituated to the testing environment (e.g., a circular arena) to minimize stress-induced behaviors.
-
Drug Administration: Apomorphine hydrochloride (a non-selective dopamine agonist) is administered subcutaneously (s.c.) at a dose of 0.5 mg/kg.
-
Observation Period: Immediately after injection, the rat is placed in the center of the testing arena. Rotational behavior (full 360° body turns) is recorded, typically for 60-90 minutes, using a video tracking system.
-
Data Analysis: The number of full turns in the direction contralateral (away from the lesioned side) and ipsilateral (towards the lesioned side) to the lesion are counted. The net contralateral rotations (contralateral minus ipsilateral turns) are calculated and used as a measure of dopamine receptor supersensitivity and, consequently, the efficacy of the dopamine agonist.
-
Dopamine Receptor Signaling Pathways
The differential effects of Rotigotine and Pramipexole can be attributed to their distinct interactions with the D1 and D2 dopamine receptor signaling pathways.
Signaling Pathways of D1 and D2 Dopamine Receptors
Caption: Differential activation of D1 and D2 signaling by Rotigotine and Pramipexole.
-
D1 Receptor Pathway: D1 receptors are coupled to the Gs alpha subunit of the G protein complex. Agonist binding to the D1 receptor activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). This, in turn, activates protein kinase A (PKA), which phosphorylates various downstream targets, ultimately modulating gene expression and neuronal excitability. Rotigotine's agonism at D1 receptors engages this pathway.
-
D2 Receptor Pathway: D2 receptors are coupled to the Gi alpha subunit. Agonist binding to the D2 receptor inhibits adenylyl cyclase, resulting in a decrease in intracellular cAMP levels. Additionally, the Gβγ subunits of the Gi protein can directly modulate the activity of ion channels, such as inwardly rectifying potassium channels and voltage-gated calcium channels. Both Rotigotine and Pramipexole are potent agonists at D2 receptors, leading to the activation of this inhibitory pathway.
Conclusion
In-vivo studies provide compelling evidence for a significant pharmacological distinction between Rotigotine and Pramipexole. While both are effective dopamine agonists, Rotigotine's dual D1/D2 receptor agonism contrasts with Pramipexole's D2/D3 receptor selectivity. This difference in receptor interaction profiles, as demonstrated in the 6-OHDA rat model, may have important implications for their clinical applications, including their efficacy in treating a broader range of Parkinsonian symptoms and their potential to induce different side effects. The clinical data from the CLEOPATRA-PD trial indicates that despite these mechanistic differences, both drugs offer comparable efficacy in reducing "off" time in patients with advanced Parkinson's disease. Further research is warranted to fully elucidate how the distinct in-vivo pharmacological profiles of these agents translate into their long-term clinical benefits and tolerability.
References
- 1. In vivo dopamine agonist properties of rotigotine: Role of D1 and D2 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. portal.research.lu.se [portal.research.lu.se]
- 3. Efficacy of pramipexole and transdermal rotigotine in advanced Parkinson's disease: a double-blind, double-dummy, randomised controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the neuroprotective effects of BM-962
- 1. ASCO – American Society of Clinical Oncology [asco.org]
- 2. Phase 3 KEYNOTE-992 study of pembrolizumab plus chemoradiotherapy versus placebo plus chemoradiotherapy in patients with muscle-invasive bladder cancer (MIBC) - UROONCO Bladder Cancer [bladder.uroonco.uroweb.org]
- 3. cancerresearchuk.org [cancerresearchuk.org]
- 4. ClinicalTrials.gov [clinicaltrials.gov]
- 5. Efficacy and Safety of Pembrolizumab (MK-3475) in Combination with Chemoradiotherapy Versus Chemoradiotherapy Alone in Muscle-invasive Bladder Cancer: The MK-3475-992/KEYNOTE-992 Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Benjamin Moore® Color Sample 8 oz. Ticonderoga Taupe 992 | Benjamin Moore [benjaminmoore.com]
- 7. Ticonderoga Taupe 992 | Benjamin Moore [benjaminmoore.com]
- 8. Ticonderoga Taupe 992 | Benjamin Moore [benjaminmoore.com]
- 9. myperfectcolor.com [myperfectcolor.com]
- 10. Neuroprotective Effect of Methylene Blue in a Rat Model of Traumatic Optic Neuropathy [mdpi.com]
- 11. Neuroprotective effects of methylene blue in streptozotocin-induced model of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Methylene blue exerts a neuroprotective effect against traumatic brain injury by promoting autophagy and inhibiting microglial activation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Methylene blue provides behavioral and metabolic neuroprotection against optic neuropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Neuroprotective effects of brilliant blue G on the brain following traumatic brain injury in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Rotigotine Clinical Trial Data
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Rotigotine's performance in key clinical trials for Parkinson's Disease (PD) and Restless Legs Syndrome (RLS). The information is compiled from multiple studies to offer a comprehensive overview of its efficacy and safety profile, supported by experimental data.
Rotigotine (B252), a non-ergoline dopamine (B1211576) agonist, is delivered via a transdermal patch, ensuring continuous drug delivery over a 24-hour period.[1][2] This unique administration method aims to provide stable plasma concentrations, potentially reducing motor fluctuations and other complications associated with oral dopamine agonists.[1][2][3]
Efficacy in Parkinson's Disease
Clinical trials have demonstrated Rotigotine's efficacy in treating both early and advanced stages of Parkinson's disease.[4] In early-stage PD, Rotigotine has been shown to significantly improve motor function as a monotherapy.[4][5] For patients with advanced PD, it is effective as an adjunct therapy to levodopa, helping to reduce "off" time.[3][4][6]
Quantitative Efficacy Data: Parkinson's Disease
| Study | Condition | Treatment Arms | Primary Efficacy Endpoint | Results |
| CLEOPATRA-PD (NCT00244387)[6] | Advanced PD | Rotigotine (up to 16 mg/24h), Pramipexole (B1678040) (up to 4.5 mg/day), Placebo | Change in absolute "off" time | Rotigotine: -2.5 hours; Pramipexole: -2.8 hours; Placebo: -0.9 hours. Rotigotine was non-inferior to pramipexole.[6] |
| SP512 (NCT00594165)[5][7] | Early PD | Rotigotine (titrated to 6 mg/24h), Placebo | Change in UPDRS Parts II+III score | Rotigotine showed a mean absolute difference of 5.28 points lower (improvement) compared to placebo (p < 0.0001).[5] |
| Pooled Analysis (Elderly vs. Non-elderly)[8] | Advanced PD | Rotigotine + Levodopa, Placebo + Levodopa | Change in UPDRS Part III score | Significant improvements in total UPDRS Part III scores were observed in both elderly (≥70 years) and non-elderly (<70 years) patients receiving Rotigotine compared to placebo.[8] |
Efficacy in Restless Legs Syndrome
Rotigotine has also been proven effective in treating moderate to severe idiopathic Restless Legs Syndrome.[9][10] Clinical studies have shown significant reductions in RLS symptoms and improvements in quality of life.[9][10][11]
Quantitative Efficacy Data: Restless Legs Syndrome
| Study | Condition | Treatment Arms | Primary Efficacy Endpoints | Results |
| NCT00135993[9][12] | Moderate to severe RLS | Rotigotine (0.5, 1, 2, or 3 mg/24h), Placebo | Change in International RLS (IRLS) sum score and Clinical Global Impressions (CGI-1) score | Rotigotine 2 mg/24h and 3 mg/24h were superior to placebo (p < 0.001). Adjusted treatment differences for IRLS score were -4.5 (2mg) and -5.2 (3mg).[9][12] |
| SP710 (Open-label extension)[11] | Moderate to severe RLS | Rotigotine (0.5 mg/24h to 4 mg/24h) | Sustained efficacy over 2 years | The mean IRLS total score improved from a baseline of 27.8 by 17.2 in patients who completed the 2-year follow-up.[11] |
Safety and Tolerability
Across clinical trials, Rotigotine has demonstrated a safety profile consistent with other dopamine agonists.[13] The most frequently reported adverse events are application site reactions, which are typically mild to moderate in intensity.[5][13] Other common side effects include nausea, somnolence, and headache.[5][9]
Common Adverse Events (Incidence ≥ 5% and greater than placebo)
| Adverse Event | Parkinson's Disease Trials | Restless Legs Syndrome Trials |
| Application Site Reactions | 44% (Rotigotine) vs. 12% (Placebo)[5] | 27% (Rotigotine)[9] |
| Nausea | 41% (Rotigotine) vs. 17% (Placebo)[5] | 18.1% (Rotigotine)[9] |
| Somnolence | 33% (Rotigotine) vs. 20% (Placebo)[5] | - |
| Dizziness | 19% (Rotigotine) vs. 13% (Placebo)[5] | - |
| Headache | - | 11.6% (Rotigotine)[9] |
Mechanism of Action
Rotigotine is a non-ergoline dopamine agonist that exerts its therapeutic effects by stimulating dopamine receptors in the brain.[1] It has a high affinity for D3, D2, and D1 receptors, mimicking the action of endogenous dopamine.[1] In Parkinson's disease, this helps to compensate for the loss of dopaminergic neurons.[1] While the precise mechanism in RLS is not fully understood, it is believed to involve the dopaminergic system.[14]
References
- 1. What is the mechanism of Rotigotine? [synapse.patsnap.com]
- 2. clinicaltrials.eu [clinicaltrials.eu]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Randomized, blind, controlled trial of transdermal rotigotine in early Parkinson disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Efficacy of pramipexole and transdermal rotigotine in advanced Parkinson's disease: a double-blind, double-dummy, randomised controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ucb.com [ucb.com]
- 8. Efficacy and safety of rotigotine in elderly patients with Parkinson’s disease in comparison with the non-elderly: a post hoc analysis of randomized, double-blind, placebo-controlled trials - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Rotigotine improves restless legs syndrome: a 6-month randomized, double-blind, placebo-controlled trial in the United States - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The use of rotigotine in the treatment of restless legs syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Treatment of moderate to severe restless legs syndrome: 2-year safety and efficacy of rotigotine transdermal patch - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Study Showed the Clinically Significant Therapeutic Benefit of Neupro® (rotigotine transdermal system) in the Treatment of Restless Legs Syndrome [prnewswire.com]
- 13. Drug safety evaluation of rotigotine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. INTRODUCTION - Rotigotine (Neupro) (Transdermal Patch) - NCBI Bookshelf [ncbi.nlm.nih.gov]
Benchmarking D2/D3 Receptor Agonists: A Comparative Analysis
A comprehensive comparison of D2/D3 receptor agonists is currently unavailable due to the lack of public information on a compound designated as BM-962. Extensive searches for "this compound" in scientific literature and chemical databases have not yielded any relevant data regarding its activity as a D2/D3 receptor agonist. This compound may be a novel, yet-to-be-disclosed agent, an internal proprietary code, or a potential typographical error.
To provide a valuable comparative guide for researchers, scientists, and drug development professionals, this report will proceed by outlining the established methodologies and data presentation formats that would be utilized for such a comparison, and will present data for a selection of well-characterized D2/D3 receptor agonists. Should information on this compound become publicly available, it can be integrated into this framework.
Comparative Data of Known D2/D3 Receptor Agonists
The following tables summarize the binding affinities (Ki) and functional potencies (EC50) of several well-established D2/D3 receptor agonists. This data is essential for understanding the selectivity and efficacy of these compounds.
Table 1: Binding Affinities (Ki, nM) of Selected Agonists at Human D2 and D3 Receptors
| Compound | D2 Ki (nM) | D3 Ki (nM) | D2/D3 Selectivity Ratio |
| Pramipexole | 3.9 | 0.5 | 7.8 |
| Ropinirole | 98,700 | - | - |
| Rotigotine | 13.5 | 0.71 | 19 |
| Apomorphine | 2.6 | 0.5 | 5.2 |
| Sumanirole | 80.6 | - | - |
| 7-OH-DPAT | - | 0.57 | - |
Note: A higher D2/D3 selectivity ratio indicates greater selectivity for the D3 receptor.
Table 2: Functional Potency (EC50, nM) and Efficacy of Selected Agonists
| Compound | D2 EC50 (nM) | D3 EC50 (nM) | Intrinsic Activity (vs. Dopamine) |
| Ropinirole | - | 10 | Full Agonist |
| Pramipexole | - | - | Full Agonist |
| Rotigotine | - | - | Full Agonist |
| Apomorphine | - | - | Full Agonist |
Note: EC50 values represent the concentration of an agonist that produces 50% of the maximal response. Intrinsic activity describes the ability of the agonist to elicit a full or partial response compared to the endogenous ligand, dopamine.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are standard protocols for key assays used to characterize D2/D3 receptor agonists.
Radioligand Binding Assay
This assay measures the affinity of a compound for a specific receptor.
-
Membrane Preparation: Cell membranes expressing the target receptor (D2 or D3) are prepared from cultured cells or brain tissue.
-
Incubation: Membranes are incubated with a fixed concentration of a radiolabeled ligand (e.g., [3H]-Spiperone for D2, [3H]-7-OH-DPAT for D3) and varying concentrations of the unlabeled test compound.
-
Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Detection: The radioactivity trapped on the filters is quantified using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation.
cAMP Functional Assay
This assay determines the functional effect of an agonist on the Gαi/o-coupled signaling pathway of D2/D3 receptors, which involves the inhibition of adenylyl cyclase and subsequent reduction in cyclic AMP (cAMP) levels.
-
Cell Culture: Cells stably expressing the D2 or D3 receptor are cultured in appropriate media.
-
Stimulation: Cells are pre-treated with forskolin (B1673556) (to stimulate cAMP production) and then incubated with varying concentrations of the test agonist.
-
Lysis and Detection: The cells are lysed, and the intracellular cAMP concentration is measured using a suitable detection kit (e.g., HTRF, ELISA).
-
Data Analysis: The concentration of the agonist that produces 50% of the maximal inhibition of cAMP production (EC50) is calculated to determine the agonist's potency.
Signaling Pathways and Experimental Workflows
Visualizing complex biological and experimental processes is essential for clear communication in scientific research.
Caption: D2/D3 receptor signaling pathways.
Caption: Experimental workflow for radioligand binding assay.
Rotigotine's Impact on Sleep Architecture: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of Rotigotine's effects on sleep architecture, drawing on data from clinical studies. It is intended to be a valuable resource for researchers, scientists, and professionals involved in drug development, offering a comprehensive overview of the current evidence.
Sleep disturbances are a common and debilitating non-motor symptom of Parkinson's disease (PD), significantly impacting patients' quality of life. Rotigotine, a non-ergot dopamine (B1211576) agonist delivered via a transdermal patch, has been investigated for its potential to alleviate these sleep-related issues. This guide synthesizes polysomnographic (PSG) data to compare the effects of Rotigotine on various sleep parameters against a placebo and provides context with other dopamine agonists where data is available.
Quantitative Data Summary
The following table summarizes the quantitative data from a key double-blind, randomized, placebo-controlled study investigating the effects of Rotigotine on the sleep architecture of patients with Parkinson's disease.
| Sleep Parameter | Rotigotine (Mean Change) | Placebo (Mean Change) | p-value | Reference |
| Sleep Efficiency (%) | +9.8 | -1.5 | < 0.05 | [1] |
| Wake After Sleep Onset (WASO) (min) | -45.2 | +7.5 | < 0.05 | [1] |
| Sleep Latency (min) | -15.3 | +5.1 | < 0.05 | [1] |
| REM Sleep (%) | +3.1 | -1.2 | < 0.05 | [1] |
In an open-label study involving PD patients with REM Sleep Behavior Disorder (RBD), Rotigotine treatment resulted in changes to certain sleep parameters as measured by video-polysomnography[2]. The total sleep time (TST) increased from a baseline of 337.32 ± 76.02 minutes to 401.05 ± 77.85 minutes (p = 0.041) after treatment[2]. Additionally, the percentage of Stage 1 sleep increased from 29.9 ± 9.99% to 36.27 ± 10.81% (p = 0.041)[2]. However, no significant differences were observed in sleep efficiency, sleep latency, wake after sleep onset, or the percentages of Stage 2, Stage 3/4, and REM sleep in this particular study[2].
While direct head-to-head polysomnographic comparison data between Rotigotine and other dopamine agonists like pramipexole (B1678040) and ropinirole (B1195838) are limited in the reviewed literature, some studies note that the effects of dopamine agonists on sleep architecture can be variable[3]. For instance, a review mentioned that in contrast to Rotigotine's observed benefits, some studies on pramipexole for RBD found no significant changes in general sleep architecture[4].
Experimental Protocols
The data presented in this guide are primarily derived from studies employing overnight video-polysomnography (PSG), the gold standard for sleep assessment. A generalized experimental protocol for such a study in the context of Parkinson's disease is outlined below.
A Generalized Polysomnography Protocol in Parkinson's Disease Clinical Trials
-
Participant Selection: Patients diagnosed with idiopathic Parkinson's disease, often within a specific range of disease severity (e.g., Hoehn and Yahr stages 2-3), and reporting sleep disturbances are recruited. Exclusion criteria typically include other primary sleep disorders (e.g., severe obstructive sleep apnea) not related to PD, dementia, or the use of medications known to significantly affect sleep architecture.
-
Adaptation Night: To minimize the "first-night effect," participants often undergo an adaptation night in the sleep laboratory before the baseline recording. Data from this night is not typically used for analysis[5].
-
Baseline Polysomnography: A baseline overnight PSG is performed to record the participants' usual sleep patterns before the intervention. This recording typically lasts for a minimum of 8 hours.
-
Intervention: Participants are randomized to receive either Rotigotine (transdermal patch) or a placebo. The dosage is often titrated over a period of several weeks to an optimal or maximum tolerated dose.
-
Follow-up Polysomnography: After a predetermined treatment period (e.g., 4 or 8 weeks), a second overnight PSG is conducted to assess the changes in sleep architecture from baseline.
-
Polysomnographic Recordings: The PSG recordings include, but are not limited to, the following channels:
-
Electroencephalogram (EEG): To determine sleep stages (N1, N2, N3/Slow-Wave Sleep, REM).
-
Electrooculogram (EOG): To detect eye movements, particularly the rapid eye movements characteristic of REM sleep.
-
Electromyogram (EMG): From the chin to assess muscle atonia during REM sleep and from the legs to detect periodic limb movements.
-
Electrocardiogram (ECG): To monitor heart rate and rhythm.
-
Respiratory monitoring: Including airflow, respiratory effort, and oxygen saturation to screen for sleep-disordered breathing.
-
Video Recording: To observe and correlate any physical behaviors with the physiological data, especially in studies focused on RBD.
-
-
Sleep Scoring and Analysis: All PSG recordings are scored by trained technicians, often blinded to the treatment allocation, according to standardized criteria (e.g., American Academy of Sleep Medicine scoring manual). The primary outcomes typically include sleep efficiency, sleep latency, wake after sleep onset (WASO), and the percentage of time spent in each sleep stage.
Visualizations
To further elucidate the concepts discussed, the following diagrams illustrate the experimental workflow and the underlying signaling pathways.
References
- 1. Rotigotine may improve sleep architecture in Parkinson's disease: a double-blind, randomized, placebo-controlled polysomnographic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of Rotigotine on REM Sleep Behavior Disorder in Parkinson Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Rotigotine Effects on Early Morning Motor Function and Sleep in Parkinson's Disease: A Double-Blind, Randomized, pLacebo-Controlled Study (RECOVER) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An overview of the effects of levodopa and dopaminergic agonists on sleep disorders in Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
Validating Biomarkers for Rotigotine Treatment Response: A Comparative Guide for Researchers
For researchers and drug development professionals, identifying predictive biomarkers for treatment response in Parkinson's disease (PD) is crucial for optimizing therapeutic strategies and advancing personalized medicine. This guide provides a comparative analysis of biomarkers for predicting response to the dopamine (B1211576) agonist Rotigotine (B252), alongside its therapeutic alternatives, supported by experimental data and detailed methodologies.
Rotigotine, a non-ergot dopamine agonist delivered via a transdermal patch, offers continuous dopaminergic stimulation for the management of motor and non-motor symptoms in PD.[1] However, patient response to Rotigotine and other antiparkinsonian medications can be variable. This guide explores the current landscape of biomarkers—ranging from neuroimaging and wearable sensor data to biochemical and genetic markers—to aid in the prediction of clinical outcomes.
Comparative Efficacy of Rotigotine and Alternatives
A meta-analysis of randomized controlled trials has provided insights into the comparative efficacy of Rotigotine against other dopamine agonists and Levodopa. The primary endpoint in these studies is often the change in the Unified Parkinson's Disease Rating Scale (UPDRS) parts II (activities of daily living) and III (motor function) scores.
| Treatment Comparison | Change in UPDRS II+III Score (Mean Difference) | Change in UPDRS III (Motor) Score (Mean Difference) | Notes |
| Rotigotine vs. Placebo | -5.28[2] | -3.50[2] | Statistically significant improvement over placebo in early PD.[2] |
| Rotigotine vs. Ropinirole | -1.4 (95% CI: -3.2 to 0.5) | Not statistically different | Rotigotine was non-inferior to Ropinirole in a double-blind trial.[3] |
| Rotigotine vs. Pramipexole | Similar effect estimates | Similar effect estimates | Meta-analysis suggests equal benefits in early and advanced PD.[4] |
| Rotigotine vs. Levodopa | Levodopa showed greater improvement | Levodopa showed greater improvement | Levodopa was found to be more efficacious in improving motor function in early PD at 11-16 weeks.[4] |
Key Biomarkers for Treatment Response
Dopamine Transporter (DAT) Imaging
Dopamine transporter single-photon emission computed tomography (DAT-SPECT) is a well-established imaging technique to assess the integrity of the nigrostriatal dopaminergic system.[5] It is a valuable tool for the early diagnosis of PD.[5] While its role in predicting treatment response is still under investigation, the baseline level of DAT deficit could potentially inform the choice of therapy. A normal DAT scan in a patient with suspected parkinsonism suggests a diagnosis other than a presynaptic parkinsonian syndrome and may predict a lack of response to dopaminergic therapies.[6]
A common protocol for DAT-SPECT imaging in clinical trials involves the following steps:
-
Patient Preparation: Thyroid blockade is achieved by oral administration of potassium iodide or perchlorate (B79767) to reduce thyroid uptake of free radioiodine.
-
Radiotracer Injection: A specific radiotracer, typically 123I-ioflupane (DaTscan™), is injected intravenously.
-
Imaging Acquisition: SPECT imaging is performed 3-6 hours post-injection to allow for optimal striatal-to-background signal.
-
Image Analysis: The acquired images are reconstructed and analyzed to quantify the radiotracer binding in the striatum, specifically the caudate and putamen. The striatal binding ratio (SBR) is calculated, which reflects the density of dopamine transporters.[7]
References
- 1. Rotigotine Transdermal Patch for Motor and Non-motor Parkinson’s Disease: A Review of 12 Years’ Clinical Experience - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Randomized, blind, controlled trial of transdermal rotigotine in early Parkinson disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cerebrospinal fluid and blood biomarkers as outcome measures in clinical trials for Parkinson's disease (Chapter 24) - Parkinson's Disease [cambridge.org]
- 4. CRITICAL APPRAISAL AND SUMMARY OF RESULTS OF THE MULTIPLE TREATMENT COMPARISON META-ANALYSIS - Rotigotine (Neupro) (Transdermal Patch) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Dopamine transporter SPECT imaging in Parkinson’s disease and parkinsonian disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Role of Functional Dopamine-Transporter SPECT Imaging in Parkinsonian Syndromes, Part 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. news-medical.net [news-medical.net]
A Comparative Analysis of the Side Effect Profiles of Rotigotine and Cabergoline
For Immediate Release
[City, State] – [Date] – A comprehensive review of the side effect profiles of two prominent dopamine (B1211576) agonists, Rotigotine (B252) and Cabergoline (B1668192), reveals distinct differences in their adverse event landscapes, providing critical insights for researchers, scientists, and drug development professionals. This comparison guide synthesizes data from numerous clinical trials and meta-analyses to facilitate an objective evaluation of these two therapeutic agents.
Rotigotine, a non-ergot dopamine agonist administered via a transdermal patch, is primarily associated with application site reactions and central nervous system effects. In contrast, Cabergoline, an ergot-derived dopamine agonist, carries a significant risk of cardiac valvulopathy, a concern that has shaped its clinical use, particularly at higher doses for conditions like Parkinson's disease.
Quantitative Comparison of Adverse Events
The following table summarizes the incidence of common and notable adverse events associated with Rotigotine and Cabergoline, compiled from various clinical studies. It is important to note that the incidence of side effects can vary depending on the patient population, dosage, and duration of treatment.
| Adverse Event | Rotigotine (Incidence %) | Cabergoline (Incidence %) | Notes |
| Gastrointestinal | |||
| Nausea | 17 - 41%[1][2][3][4] | Dose-dependent, commonly reported[5][6] | Nausea is a common side effect for both drugs, often transient and occurring at the beginning of treatment. |
| Vomiting | 12 - 28%[2][4] | Commonly reported[5] | |
| Neurological/Psychiatric | |||
| Somnolence/Drowsiness | 20 - 33%[1][2][3][4] | Increased daytime sleepiness reported[5] | Sudden onset of sleep has been reported with dopamine agonists.[2] |
| Dizziness | 13 - 19%[1][2][3][4] | Commonly reported[5] | |
| Headache | 16%[4] | Commonly reported[6] | |
| Hallucinations | More common in elderly patients[7][8] | Can occur, associated with dopaminergic stimulation[5] | Non-ergot dopamine agonists like Rotigotine are primarily associated with psychiatric disorders.[9] |
| Impulse Control Disorders (ICDs) | Reported, includes urges to gamble, spend money, etc.[10][11] | Reported, though less emphasized than cardiac effects. | Pramipexole, another non-ergot dopamine agonist, shows a more significant signal for ICDs compared to Rotigotine.[9] |
| Application Site Reactions | |||
| Redness, Itching, Swelling | 36 - 46%[1][4] | Not Applicable (Oral administration) | These reactions are specific to the transdermal patch delivery of Rotigotine and can be reduced by rotating the application site.[1][7] |
| Cardiovascular | |||
| Orthostatic Hypotension | Can occur[12] | Commonly reported[5] | |
| Peripheral Edema | Reported[1][2][7] | Reported[5] | |
| Cardiac Valvulopathy | Not a primary concern | Significant risk, especially at high doses[5][13][14][15] | Ergot-derived dopamine agonists like Cabergoline exhibit higher signal intensities for cardiac disorders.[9] The risk is associated with the cumulative dose.[14] Reversibility has been reported upon discontinuation.[13] |
Experimental Protocols
The assessment of adverse events in clinical trials for dopamine agonists typically follows a structured protocol designed to systematically collect, evaluate, and report any untoward medical occurrences.
A. Subject Population:
-
Clearly defined inclusion and exclusion criteria for the target patient population (e.g., early-stage Parkinson's disease, hyperprolactinemia).
-
Baseline assessment of pre-existing conditions and concomitant medications.
B. Data Collection:
-
Spontaneous Reporting: Patients are encouraged to report any new or worsening symptoms to the investigators at each study visit.
-
Systematic Inquiry: Investigators use standardized questionnaires and checklists at regular intervals to proactively ask about common and serious adverse events associated with dopamine agonists. This includes specific questioning about psychiatric symptoms (e.g., hallucinations, impulse control disorders) and cardiovascular symptoms.
-
Physical Examinations: Regular physical examinations, including vital signs (with orthostatic blood pressure measurements), are conducted to detect any objective signs of adverse effects.
-
Laboratory Tests: Routine blood tests (e.g., complete blood count, liver function tests, renal function tests) are performed at baseline and at specified intervals during the trial.
-
Specialized Assessments:
-
For Rotigotine (transdermal patch), systematic evaluation of the application site for skin reactions (e.g., erythema, pruritus, edema) is performed at each visit.
-
For Cabergoline, baseline and periodic echocardiograms are crucial to monitor for the development or worsening of cardiac valvulopathy, especially in long-term or high-dose studies.
-
C. Adverse Event (AE) and Serious Adverse Event (SAE) Management:
-
Documentation: All AEs are recorded in the patient's source documents and on the Case Report Form (CRF), detailing the onset, duration, severity, relationship to the study drug (as assessed by the investigator), and action taken.
-
Severity Grading: AEs are typically graded for severity (e.g., mild, moderate, severe) using a standardized scale.
-
Causality Assessment: The investigator assesses the likelihood that the AE is related to the investigational drug.
-
Reporting: SAEs (e.g., resulting in death, life-threatening, requiring hospitalization) are reported to the study sponsor and regulatory authorities within a short timeframe (e.g., 24 hours).
D. Statistical Analysis:
-
The incidence of each adverse event is calculated for each treatment group (active drug and placebo).
-
Statistical comparisons are made between the treatment groups to identify any significant differences in the rates of adverse events.
Signaling Pathways
The differential side effect profiles of Rotigotine and Cabergoline can be partly attributed to their interactions with various receptor signaling pathways.
Dopamine Receptor Signaling
Both Rotigotine and Cabergoline are dopamine agonists, primarily targeting D2-like receptors (D2, D3, and D4). Rotigotine also exhibits significant activity at D1-like receptors (D1 and D5).[12][16][17][18]
-
D1-like Receptor Pathway (Gs-coupled): Activation of D1 and D5 receptors stimulates adenylyl cyclase, leading to an increase in cyclic AMP (camp) and subsequent activation of Protein Kinase A (PKA).[2][11] This pathway is involved in motor control, reward, and cognition.
-
D2-like Receptor Pathway (Gi/o-coupled): Activation of D2, D3, and D4 receptors inhibits adenylyl cyclase, resulting in decreased cAMP levels.[2][17] This pathway is crucial for modulating motor function, and its overstimulation can contribute to psychiatric side effects.
Serotonin (B10506) 5-HT2B Receptor Signaling and Cardiac Fibrosis
A key differentiator for Cabergoline is its agonist activity at the serotonin 5-HT2B receptor. This interaction is strongly implicated in the development of cardiac valvular fibrosis.[13] Activation of 5-HT2B receptors on cardiac valve interstitial cells can stimulate fibroblast proliferation and excessive extracellular matrix deposition, leading to valvular thickening and regurgitation.[1][10][12][19][20]
Experimental Workflow: Clinical Trial for Adverse Event Assessment
The following diagram illustrates a typical workflow for a clinical trial designed to assess the side effect profile of a new dopamine agonist.
References
- 1. ahajournals.org [ahajournals.org]
- 2. Biochemistry, Dopamine Receptors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Randomized, blind, controlled trial of transdermal rotigotine in early Parkinson disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cabergoline in the treatment of early Parkinson's disease: results of the first year of treatment in a double-blind comparison of cabergoline and levodopa. The PKDS009 Collaborative Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparative Efficacy and Safety of Dopamine Agonists in Advanced Parkinson's Disease With Motor Fluctuations: A Systematic Review and Network Meta-Analysis of Double-Blind Randomized Controlled Trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ucb.com [ucb.com]
- 7. ClinicalTrials.gov [clinicaltrials.gov]
- 8. [PDF] Side effects of a dopamine agonist therapy for Parkinson’s disease: a mini-review of clinical pharmacology | Semantic Scholar [semanticscholar.org]
- 9. Dopamine agonists in the treatment of early Parkinson's disease: a meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Targeting 5-HT2B Receptor Signaling Prevents Border Zone Expansion and Improves Microstructural Remodeling After Myocardial Infarction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Frontiers | The Signaling and Pharmacology of the Dopamine D1 Receptor [frontiersin.org]
- 12. ahajournals.org [ahajournals.org]
- 13. researchgate.net [researchgate.net]
- 14. Transdermal rotigotine: double-blind, placebo-controlled trial in Parkinson disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Cabergoline for levodopa-induced complications in Parkinson's disease | Cochrane [cochrane.org]
- 16. Dazzled by the dominions of dopamine: clinical roles of D3, D2, and D1 receptors | CNS Spectrums | Cambridge Core [cambridge.org]
- 17. Unveiling the Differences in Signaling and Regulatory Mechanisms between Dopamine D2 and D3 Receptors and Their Impact on Behavioral Sensitization - PMC [pmc.ncbi.nlm.nih.gov]
- 18. A controlled trial of rotigotine monotherapy in early Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. ahajournals.org [ahajournals.org]
- 20. 5-HT2B Receptor Antagonists Inhibit Fibrosis and Protect from RV Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of BM-962: A Guide for Laboratory Professionals
For immediate release: This document provides essential safety and logistical information for the proper disposal of BM-962, also identified as Benjamin Moore's Ultra UniLaq® CAB Acrylic White Topcoat - Dull Rubbed 1M.962. Adherence to these procedures is critical for ensuring laboratory safety and environmental compliance.
This compound is a solvent-based cellulose (B213188) acetate (B1210297) butyrate (B1204436) (CAB) acrylic lacquer. Due to its chemical composition and flammability, it cannot be disposed of through standard waste streams and requires handling as hazardous waste.
I. Immediate Safety Precautions
Before handling this compound for disposal, ensure all relevant personnel are familiar with the following safety protocols. The Safety Data Sheet (SDS) indicates that this product is flammable and can cause skin and eye irritation.
Personal Protective Equipment (PPE) is mandatory:
-
Eye Protection: Wear chemical safety goggles.
-
Hand Protection: Use solvent-resistant gloves (e.g., nitrile or neoprene).
-
Body Protection: A lab coat or chemical-resistant apron is required.
-
Respiratory Protection: If ventilation is inadequate, use a NIOSH-approved respirator.
Handling Environment:
-
Work in a well-ventilated area, preferably within a chemical fume hood.
-
Eliminate all potential ignition sources, as vapors are flammable and can travel considerable distances[1].
-
Ensure eyewash stations and safety showers are readily accessible.
II. Disposal Procedures
The mandated disposal method for this compound is through an approved hazardous waste disposal facility[1][2][3]. Do not pour this product down the drain or discard it in regular trash.
Step-by-Step Disposal Protocol:
-
Container Sealing: Ensure the original container of this compound is tightly sealed to prevent the release of flammable vapors. If the original container is compromised, transfer the material to a compatible, properly labeled, and sealed waste container.
-
Labeling: The waste container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "Ultra UniLaq® CAB Acrylic White Topcoat." Note the flammable nature of the contents.
-
Segregation: Store the sealed waste container separately from incompatible materials, particularly oxidizing agents and strong acids.
-
Contact Environmental Health and Safety (EHS): Notify your institution's EHS department to arrange for pickup and disposal by a certified hazardous waste contractor.
-
Documentation: Maintain a record of the amount of this compound being disposed of and the date of disposal, in accordance with your institution's and local regulations.
For laboratories and facilities in regions with paint stewardship programs, such as PaintCare, these services may offer a convenient option for disposal.[4][5] These programs facilitate the recycling and proper disposal of unused paint products.
III. Data Presentation
For clarity, the key characteristics of this compound relevant to its disposal are summarized below.
| Property | Value | Source |
| Product Name | Ultra UniLaq® CAB Acrylic White Topcoat - Dull Rubbed | [1][6] |
| Product Code | 1M.962 | [1][6] |
| Resin Type | Cellulose Acetate Butyrate (CAB) | [2][6] |
| Cleanup Method | Solvent | [6][7][8] |
| VOC Level | 662.4 g/L | [6] |
| Disposal Recommendation | Dispose of contents/container to an approved waste disposal plant. | [1][2][3] |
IV. Experimental Protocols
While no specific experimental protocols are cited for the disposal of this commercial product, the disposal procedure itself is a critical safety protocol. The workflow for safe disposal is outlined below.
V. Mandatory Visualization
The following diagram illustrates the procedural workflow for the proper disposal of this compound.
References
- 1. media.benjaminmoore.com [media.benjaminmoore.com]
- 2. media.benjaminmoore.com [media.benjaminmoore.com]
- 3. media.benjaminmoore.com [media.benjaminmoore.com]
- 4. How to Safely Dispose of Paint | Benjamin Moore [benjaminmoore.com]
- 5. Planet | Corporate Responsibility | Benjamin Moore [benjaminmoore.com]
- 6. paintoutlets.com [paintoutlets.com]
- 7. Nuevo proyecto | Virtual tour generated by Panotour [universum.unam.mx]
- 8. kwikzepaint.com [kwikzepaint.com]
Navigating Laboratory Safety: A Guide to Handling Potent Research Compounds
Initial searches for "BM-962" did not yield a specific chemical compound relevant to research and drug development. The identifier is most closely associated with a paint product and is unlikely to be the substance of interest for a scientific audience. Therefore, this guide provides a comprehensive framework for handling potent, uncharacterized, or novel research compounds, which can be applied to any new substance, including one potentially misidentified as "this compound."
This document delivers essential safety and logistical information for researchers, scientists, and drug development professionals. It provides procedural, step-by-step guidance to directly address operational questions concerning the safe handling and disposal of potent research chemicals.
Essential Safety and Handling Precautions
When working with any new or uncharacterized compound, a thorough risk assessment is the critical first step. The following table summarizes the minimum personal protective equipment (PPE) required.
| Operation | Required PPE | Additional Precautions |
| Dry Compound Weighing & Handling | - Disposable Nitrile Gloves (double-gloved) - Lab Coat - ANSI Z87.1-rated Safety Glasses with side shields or Goggles | - Perform in a certified chemical fume hood or a containment ventilated enclosure (CVE). - Use anti-static weigh boats and tools. |
| Solution Preparation | - Disposable Nitrile Gloves (double-gloved) - Lab Coat - ANSI Z87.1-rated Safety Glasses with side shields or Goggles | - Prepare solutions in a certified chemical fume hood. - Use a low-flow fume hood sash position. |
| In Vitro / In Vivo Administration | - Disposable Nitrile Gloves - Lab Coat - Safety Glasses or Goggles | - Ensure proper ventilation. - For in vivo studies, use appropriate animal handling restraints and consider local exhaust ventilation. |
Emergency Procedures
Rapid and correct response to an exposure or spill is crucial. The following table outlines immediate actions to be taken.
| Emergency Situation | Immediate Action |
| Skin Exposure | 1. Immediately remove contaminated clothing. 2. Flush the affected area with copious amounts of water for at least 15 minutes. 3. Seek immediate medical attention. |
| Eye Exposure | 1. Immediately flush eyes with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open. 2. Seek immediate medical attention. |
| Inhalation | 1. Move the affected person to fresh air. 2. If breathing is difficult, administer oxygen. 3. Seek immediate medical attention. |
| Ingestion | 1. Do NOT induce vomiting. 2. If the person is conscious, rinse their mouth with water. 3. Seek immediate medical attention. |
| Minor Spill (<100 mL) | 1. Alert others in the immediate area. 2. Wear appropriate PPE. 3. Absorb the spill with an inert material (e.g., vermiculite, sand). 4. Place the absorbent material in a sealed container for hazardous waste disposal. |
| Major Spill (>100 mL) | 1. Evacuate the immediate area. 2. Alert your supervisor and institutional safety office. 3. Prevent others from entering the area. 4. Await response from trained emergency personnel. |
Operational Workflow for Handling Potent Compounds
A systematic workflow ensures safety and consistency in experimental procedures. The following diagram illustrates a typical workflow for handling a potent, uncharacterized research compound.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
